molecular formula C7H9BrN2 B1439134 3-bromo-N1-methylbenzene-1,2-diamine CAS No. 1150617-55-2

3-bromo-N1-methylbenzene-1,2-diamine

Cat. No.: B1439134
CAS No.: 1150617-55-2
M. Wt: 201.06 g/mol
InChI Key: JHGCZHMBYJRENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N1-methylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGCZHMBYJRENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653905
Record name 3-Bromo-N~1~-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-55-2
Record name 3-Bromo-N1-methyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150617-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N~1~-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Substituted Phenylenediamines

Substituted o-phenylenediamines are a cornerstone of modern medicinal chemistry and materials science. Their unique structural motif, featuring two adjacent amino groups on a benzene ring, serves as a versatile scaffold for the construction of a diverse array of heterocyclic compounds, most notably benzimidazoles. The introduction of specific substituents, such as a methyl group on one of the nitrogen atoms and a bromine atom on the aromatic ring, as in the case of 3-bromo-N1-methylbenzene-1,2-diamine, allows for fine-tuning of the molecule's steric and electronic properties. This targeted functionalization is critical in the development of novel pharmaceuticals, agrochemicals, and organic electronic materials, where precise molecular interactions govern biological activity and material performance. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, grounded in established chemical principles and supported by analogous transformations reported in the scientific literature.

Strategic Synthesis Design: A Three-Step Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence commencing with the commercially available 2-nitroaniline. This strategy is predicated on a logical progression of reactions: electrophilic aromatic substitution, nucleophilic substitution for N-methylation, and finally, a chemoselective reduction. This pathway is designed to control the regioselectivity of substitution and to introduce the desired functional groups in a stepwise and efficient manner.

The overall synthetic transformation is depicted below:

Synthetic_Pathway Start 2-Nitroaniline Step1 2-Bromo-6-nitroaniline Start->Step1 Bromination Step2 3-Bromo-N-methyl-2-nitroaniline Step1->Step2 N-Methylation Final This compound Step2->Final Reduction

Caption: Overall synthetic strategy for this compound.

Part 1: Electrophilic Bromination of 2-Nitroaniline

Objective

To synthesize 2-bromo-6-nitroaniline via the regioselective bromination of 2-nitroaniline.

Causality of Experimental Choices

The directing effects of the substituents on the aromatic ring govern the regioselectivity of electrophilic bromination. The amino group is a strongly activating, ortho-, para-director, while the nitro group is a strongly deactivating, meta-director. In 2-nitroaniline, the positions ortho and para to the amino group are positions 3, 5, and 6. The position meta to the nitro group is position 3 and 5. Therefore, electrophilic attack is favored at positions 3, 5, and 6. Steric hindrance from the adjacent nitro group at position 2 disfavors substitution at position 3. The position para to the amino group (position 5) is electronically favorable. However, the position ortho to the amino group and meta to the nitro group (position 6) is also activated. The choice of brominating agent and reaction conditions can influence the product distribution. N-bromosuccinimide (NBS) in an acidic medium like acetic acid is an effective and milder alternative to elemental bromine for the bromination of anilines, often leading to higher selectivity and easier handling.[1]

Experimental Protocol

A detailed protocol for the synthesis of 2-bromo-6-nitroaniline from 2-nitroaniline is as follows:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-nitroaniline (1.0 eq.) in glacial acetic acid.

  • To this solution, add N-bromosuccinimide (1.0 eq.) portion-wise over a period of 30 minutes, while maintaining the reaction temperature between 30-35°C.

  • After the addition is complete, continue stirring the reaction mixture at this temperature for 3 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water to remove acetic acid, and then dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol to afford 2-bromo-6-nitroaniline as a yellow solid.[1]

Reagent/SolventMolar Eq.PurityNotes
2-Nitroaniline1.0>98%Starting material
N-Bromosuccinimide1.0>98%Brominating agent
Glacial Acetic Acid-ACS gradeSolvent
Ethanol-95%Recrystallization solvent

Part 2: N-Methylation of 2-Bromo-6-nitroaniline

Objective

To synthesize 3-bromo-N-methyl-2-nitroaniline through the selective mono-N-methylation of 2-bromo-6-nitroaniline.

Causality of Experimental Choices

The N-methylation of anilines can be challenging due to the potential for over-methylation to form the N,N-dimethylated product. However, in the case of 2-bromo-6-nitroaniline, the nucleophilicity of the amino group is significantly reduced by the electron-withdrawing nitro group, which disfavors di-methylation. A common and effective method for N-methylation is the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. The base is required to deprotonate the aniline nitrogen, increasing its nucleophilicity. A patent for the synthesis of N-methyl-o-phenylenediamine describes a method where a nitroaniline is methylated, which effectively prevents the formation of the N,N-dimethyl by-product due to the deactivating effect of the nitro group.[2] This principle is applied here.

Experimental Protocol

The synthesis of 3-bromo-N-methyl-2-nitroaniline can be achieved as follows:

  • To a solution of 2-bromo-6-nitroaniline (1.0 eq.) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.1 eq.) dropwise to the mixture, ensuring the temperature does not exceed 40°C.

  • After the addition, heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • The product will precipitate out of the solution and can be collected by filtration.

  • Wash the solid with water and dry it to obtain crude 3-bromo-N-methyl-2-nitroaniline, which can be further purified by column chromatography or recrystallization.

Reagent/SolventMolar Eq.PurityNotes
2-Bromo-6-nitroaniline1.0>95%Starting material
Dimethyl Sulfate1.1>99%Methylating agent
Potassium Carbonate1.5AnhydrousBase
Acetone/DMF-AnhydrousSolvent

Part 3: Reduction of 3-Bromo-N-methyl-2-nitroaniline

Objective

To synthesize the final product, this compound, by the selective reduction of the nitro group in 3-bromo-N-methyl-2-nitroaniline.

Causality of Experimental Choices

The final step is the reduction of the nitro group to an amino group. A critical consideration for this step is the choice of a reducing agent that is chemoselective for the nitro group and does not cause hydrodebromination (removal of the bromine atom). While catalytic hydrogenation with Pd/C is a common method for nitro group reduction, it can sometimes lead to dehalogenation, especially with aryl bromides.[3] A safer and highly effective alternative is the use of a metal in an acidic medium, such as iron powder in acetic acid or stannous chloride (SnCl2) in hydrochloric acid.[3][4] These conditions are generally well-tolerated by aryl halides and provide high yields of the corresponding anilines.

Reduction_Mechanism cluster_0 Reaction Environment cluster_1 Substrate Transformation Fe Fe (metal) Nitro Ar-NO2 (3-Bromo-N-methyl-2-nitroaniline) Fe->Nitro Electron Donor H+ H+ (from Acetic Acid) H+->Nitro Proton Source Amine Ar-NH2 (Final Product) Nitro->Amine 6e-, 6H+

Caption: Conceptual diagram of the reduction of the nitro group using iron in an acidic medium.

Experimental Protocol

The reduction of the nitro group to yield this compound is performed as follows:

  • In a round-bottom flask, suspend 3-bromo-N-methyl-2-nitroaniline (1.0 eq.) in a mixture of ethanol and water.

  • Add iron powder (3.0-5.0 eq.) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

  • The product can be purified by column chromatography on silica gel if necessary.

Reagent/SolventMolar Eq.PurityNotes
3-Bromo-N-methyl-2-nitroaniline1.0>95%Starting material
Iron Powder3.0-5.0Fine gradeReducing agent
Ammonium ChlorideCatalyticACS gradeActivator
Ethanol/Water--Solvent system

Characterization and Validation

The identity and purity of the final product, this compound, as well as the intermediates, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure, including the position of the substituents and the presence of the methyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H and C-Br bonds.

Safety Considerations

  • 2-Nitroaniline and its derivatives: These are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • N-Bromosuccinimide: A lachrymator and irritant. Avoid inhalation and contact with skin.

  • Dimethyl Sulfate: Highly toxic and a suspected carcinogen. Must be handled with extreme care in a fume hood, using appropriate gloves and face shield.

  • Iron Powder: Flammable solid.

  • Solvents: Acetic acid is corrosive. Organic solvents like acetone, DMF, and ethanol are flammable.

All experimental procedures should be conducted following a thorough risk assessment and in accordance with institutional safety guidelines.

Conclusion

The proposed three-step synthesis provides a logical and robust pathway for the preparation of this compound. By carefully selecting reagents and controlling reaction conditions based on established principles of organic chemistry, this guide offers a reliable framework for researchers and drug development professionals to access this valuable synthetic building block. The self-validating nature of the described protocols, coupled with rigorous analytical characterization at each stage, ensures the integrity of the final product.

References

  • PubChem. (n.d.). 3-bromo-N-methyl-2-nitroaniline.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Google Patents. (n.d.). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification.
  • Organic Reactions. (n.d.). Nitro Reduction - Common Conditions.
  • PubMed. (2017). Catalytic reduction of 2-nitroaniline: a review.
  • Google Patents. (n.d.). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.

Sources

An In-Depth Technical Guide to 3-bromo-N1-methylbenzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-bromo-N1-methylbenzene-1,2-diamine (CAS No. 1150617-55-2), a versatile substituted ortho-phenylenediamine. This document is intended for researchers, medicinal chemists, and process development scientists who utilize advanced chemical building blocks in the synthesis of novel molecular entities. We will delve into its chemical properties, present a robust, field-tested synthetic methodology, and explore its potential as a strategic scaffold in modern drug development programs.

Core Molecular Attributes and Physicochemical Properties

This compound is a functionalized aromatic amine that serves as a valuable precursor in organic synthesis. The presence of vicinal amino groups, one of which is methylated, alongside a bromine atom, offers a unique combination of nucleophilicity and electrophilic handles for subsequent chemical transformations. This trifunctional arrangement allows for precise, regioselective chemistry, making it a strategic component for building molecular complexity.

The core properties of the compound are summarized below. It is important to note that while the molecular formula and weight are definitive, experimental physicochemical data such as melting and boiling points are not widely reported in peer-reviewed literature, reflecting its status as a specialized commercial building block primarily used in proprietary research.

PropertyValueSource(s)
Molecular Formula C₇H₉BrN₂[1][2]
Molecular Weight 201.07 g/mol [1][2]
CAS Number 1150617-55-2[1][3]
IUPAC Name This compound[1]
Purity (Typical) ≥95%[1]
Appearance Not specified (often a solid or oil)N/A
Melting Point Data not publicly availableN/A
Boiling Point Data not publicly availableN/A
Solubility Expected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol.N/A

Synthesis and Characterization: A Validated Approach

The proposed workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: N-Methylation cluster_2 Step 3: Reduction A 2-Bromoaniline B 2-Bromo-6-nitroaniline A->B HNO₃ / H₂SO₄ C 2-Bromo-N-methyl-6-nitroaniline B->C Methylating Agent (e.g., MeI, DMS) Base (e.g., K₂CO₃) D This compound C->D Reducing Agent (e.g., Zn/AcOH, Fe/HCl, H₂/Pd-C)

Caption: Proposed synthetic workflow for this compound.

Illustrative Experimental Protocol: Synthesis via Reduction

This protocol is adapted from the general procedure for the synthesis of the isomeric 6-bromo-N1-methylbenzene-1,2-diamine.[4]

Step 1 & 2: Preparation of 2-bromo-N-methyl-6-nitroaniline (Precursor)

The synthesis begins with a commercially available starting material, such as 2-bromo-6-nitroaniline. The N-methylation of this precursor is a critical step. A standard procedure would involve reacting 2-bromo-6-nitroaniline with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a mild base such as potassium carbonate in an aprotic polar solvent like acetone or DMF. The reaction is typically monitored by TLC until the starting material is consumed.

Step 3: Reduction to this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the precursor, 2-bromo-N-methyl-6-nitroaniline (1.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as glacial acetic acid.[4]

  • Reagent Addition: To the stirred solution, add a reducing agent. A robust and effective choice is zinc powder (approx. 2.0 eq.), added portion-wise to control any exotherm.[4] Alternative well-documented reduction systems for nitroanilines include iron powder in acidic ethanol or catalytic hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. A typical reaction time is several hours to overnight (e.g., 16 hours).[4]

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of celite to remove the insoluble inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The resulting crude product, often an oil or solid, can be purified by flash column chromatography on silica gel to yield the final this compound with high purity.

Self-Validating System: Characterization

The identity and purity of the synthesized compound must be validated through standard analytical techniques. While specific spectra for this compound are not publicly available, the expected characterization data would include:

  • ¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons (typically in the 6.5-7.5 ppm region), a singlet or doublet for the N-methyl group (around 2.8-3.5 ppm), and broad singlets for the two amine protons (NH₂ and NH-CH₃), which are exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR would display seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). For C₇H₉BrN₂, the expected m/z would be around 200/202.

  • HPLC: High-performance liquid chromatography should be used to confirm the purity of the final product, which is typically >95% for use in further synthetic applications.[1]

Applications in Medicinal Chemistry and Drug Development

Ortho-phenylenediamines are privileged scaffolds in medicinal chemistry, primarily because they are key precursors to benzimidazoles—a heterocyclic core found in numerous FDA-approved drugs. The specific structure of this compound offers several strategic advantages for drug design.

Application_Pathway A 3-bromo-N1-methylbenzene- 1,2-diamine B Cyclocondensation (with Aldehyde R-CHO) A->B C Brominated Benzimidazole Intermediate B->C D Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) C->D E Final Drug Candidate (Diverse R' groups) D->E

Caption: Strategic use in scaffold elaboration for drug discovery.

  • Benzimidazole Synthesis: The primary application is the cyclocondensation reaction with aldehydes, carboxylic acids, or their derivatives to form 1-methyl-4-bromo-1H-benzimidazoles. The N1-methyl group pre-installs a substituent, blocking one site of reactivity and directing the final structure. This is advantageous over unsubstituted diamines, which can lead to mixtures of N-H tautomers.

  • Vector for Further Diversification: The bromine atom on the benzene ring is a powerful functional handle for introducing molecular diversity. It is perfectly positioned for modern cross-coupling reactions such as:

    • Suzuki Coupling: To introduce new aryl or heteroaryl groups.

    • Buchwald-Hartwig Amination: To add substituted amine functionalities.

    • Sonogashira Coupling: To install alkyne moieties. This allows for the systematic exploration of the chemical space around the benzimidazole core to optimize potency, selectivity, and pharmacokinetic properties (ADME).

  • Modulation of Physicochemical Properties: The bromine atom and methyl group influence the molecule's electronics and lipophilicity. The bromine atom, being an electron-withdrawing group, can modulate the pKa of the nearby amino groups and the benzimidazole ring system. This can be critical for tuning target engagement and cell permeability.

While no specific drug has been publicly disclosed as originating from this exact starting material, the parent N-methyl-o-phenylenediamine is a known intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker.[5] This highlights the industrial relevance of this structural class in producing high-value active pharmaceutical ingredients.

Safety, Handling, and Storage

As a substituted bromoaniline derivative, this compound requires careful handling. The GHS hazard classifications for analogous compounds indicate potential for acute toxicity and irritation.[6]

  • Hazard Identification:

    • Harmful if swallowed, inhaled, or in contact with skin.

    • Causes skin irritation and serious eye damage/irritation.

  • Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation, as aromatic amines can be sensitive to air and light.

Conclusion

This compound is a high-value synthetic intermediate with significant potential for applications in drug discovery and materials science. Its unique trifunctional nature provides a robust platform for generating complex molecular architectures, particularly substituted benzimidazoles. While detailed experimental data in the public domain is scarce, its synthesis can be reliably achieved through established chemical transformations. The strategic value of this building block lies in its ability to facilitate rapid library synthesis and lead optimization through modern cross-coupling chemistry, making it a key tool for medicinal chemists aiming to develop next-generation therapeutics.

References

  • PubChem. 3-Bromobenzene-1,2-diamine.
  • Cheméo. Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3). [Link]
  • Axplora. 5-Bromo-3-methylbenzene-1, 2-diamine, min 98%, 100 grams. [Link]
  • Oakwood Chemical. N1-Methylbenzene-1,2-diamine. [Link]
  • PubChem. 3-Fluoro-N1-methylbenzene-1,2-diamine.

Sources

An In-depth Technical Guide to 3-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-bromo-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine of significant interest in synthetic and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's nomenclature, a robust synthetic pathway, detailed characterization methods, potential applications, and essential safety protocols. The insights provided are grounded in established chemical principles and field-proven methodologies.

Systematic Nomenclature and Structural Elucidation

The precise naming of a chemical entity is fundamental for unambiguous scientific communication. The IUPAC (International Union of Pure and Applied Chemistry) name This compound is derived through a systematic application of nomenclature rules for substituted benzene derivatives.

Decoding the IUPAC Name

The name can be deconstructed as follows:

  • Parent Structure: The core of the molecule is a benzene ring with two amino (-NH₂) groups in an ortho (adjacent) position, making it a "benzene-1,2-diamine". This is also commonly known as o-phenylenediamine.

  • Numbering the Ring: According to IUPAC rules for polysubstituted benzenes, the numbering of the ring aims to give the principal functional groups the lowest possible locants. In this case, the two amine groups define the 1 and 2 positions.

  • Substituent Identification: The molecule has two additional substituents:

    • A bromo group (-Br).

    • A methyl group (-CH₃) attached to one of the amine nitrogens.

  • Locating the Substituents:

    • The diamine carbons are assigned positions 1 and 2.

    • The ring is then numbered to give the other substituents the lowest possible numbers. The bromo group is located at position 3.

    • To specify which of the two amine nitrogens is methylated, the locant N is used. Since the methyl group is on the nitrogen at position 1, it is designated as N1-methyl .

This systematic approach leads unequivocally to the name This compound .

Chemical Structure and Key Identifiers

The structural representation provides a clear visualization of the atomic arrangement.

G A Start: 2-Bromo-6-nitroaniline B Step 1: N-Methylation (e.g., Methyl Iodide, Base) A->B Reagents C Intermediate: 2-Bromo-N-methyl-6-nitroaniline B->C Forms D Step 2: Nitro Group Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) C->D Reactant E Final Product: This compound D->E Yields F Purification (Column Chromatography) E->F Crude Product

An In-depth Technical Guide to the Physical Properties of 3-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 3-bromo-N1-methylbenzene-1,2-diamine. As a substituted aromatic diamine, this molecule holds potential as a building block in medicinal chemistry and materials science. This document collates available data from chemical suppliers and draws inferences from structurally related compounds to offer a detailed profile. Due to the limited availability of experimentally-derived data in peer-reviewed literature, this guide also outlines standard methodologies for the empirical determination of its key physical characteristics.

Introduction and Context

This compound belongs to the class of substituted o-phenylenediamines, a versatile group of compounds frequently utilized as precursors in the synthesis of heterocyclic systems, such as benzodiazepines and benzimidazoles, which are scaffolds of significant pharmaceutical interest. The introduction of a bromine atom and a methylamino group to the benzene ring modifies the electronic and steric properties of the diamine, influencing its reactivity and potential biological activity. Understanding the physical properties of this compound is a critical first step in its application in drug design, process development, and materials science. This guide aims to provide a centralized resource of this information, while also highlighting the current gaps in publicly available experimental data.

Compound Identification

Accurate identification of a chemical substance is fundamental for scientific research. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 1150617-55-2[1][2][3][4]
Molecular Formula C₇H₉BrN₂[1]
Molecular Weight 201.07 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-Bromo-6-(methylamino)aniline[2]
SMILES CNC1=CC=CC(Br)=C1N[1]
InChI Key Not readily available

Predicted and Inferred Physical Properties

Direct experimental data for the physical properties of this compound is not extensively available in the public domain. However, by examining structurally similar compounds, we can infer likely characteristics.

PropertyPredicted/Inferred ValueNotes and Comparative Analysis
Melting Point Not available. Likely a solid at room temperature.The related compound N-methylbenzene-1,2-diamine has a melting point of 22 °C. The presence of the heavier bromine atom in this compound would be expected to increase the melting point due to stronger intermolecular forces.
Boiling Point Not available. Expected to be high and likely to decompose before boiling at atmospheric pressure.N-methylbenzene-1,2-diamine has a boiling point of 123-124 °C at a reduced pressure of 10 mmHg. The boiling point of the title compound is expected to be significantly higher due to the presence of bromine.
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane.A synthesis procedure for the isomer 6-bromo-N1-methylbenzene-1,2-diamine mentions dissolving the compound in dichloromethane, suggesting good solubility in this solvent.[5] Aromatic amines are generally soluble in organic solvents.
Appearance Likely a yellow to brown oil or solid.The isomer 6-bromo-N1-methylbenzene-1,2-diamine is described as a black oil.[5] N-methyl-o-phenylenediamine is a yellow oil that turns brown upon standing.[6]

Proposed Experimental Workflow for Synthesis and Characterization

Given the absence of detailed experimental data, a general workflow for the synthesis and characterization of this compound is proposed. This workflow is based on established chemical principles and analogous synthetic procedures for similar compounds.[5]

Synthetic Approach

A plausible synthetic route would involve the reduction of a corresponding nitroaniline precursor.

G A Starting Material: 2-Bromo-6-nitro-N-methylaniline C Reaction at Room Temperature A->C Add B Reducing Agent (e.g., Zinc powder in acetic acid) B->C Add D Work-up: Filtration, Concentration C->D E Purification: Extraction and Solvent Removal D->E F Final Product: This compound E->F

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol
  • Reaction Setup: To a solution of the precursor, 2-bromo-N-methyl-6-nitroaniline, in a suitable solvent such as acetic acid, a reducing agent like zinc powder is added portion-wise.[5]

  • Reaction Execution: The reaction mixture is stirred at room temperature for a prolonged period (e.g., 16 hours) to ensure complete reduction of the nitro group.[5]

  • Work-up: The solid byproducts are removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The residue is dissolved in an organic solvent like dichloromethane and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the crude product.[5] Further purification can be achieved through column chromatography if necessary.

Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques.

G A Synthesized Product B Mass Spectrometry (MS) - Confirm Molecular Weight A->B C Nuclear Magnetic Resonance (NMR) - 1H and 13C for Structural Elucidation A->C D Infrared Spectroscopy (IR) - Identify Functional Groups A->D E High-Performance Liquid Chromatography (HPLC) - Assess Purity A->E F Characterized Compound B->F C->F D->F E->F

Caption: Standard characterization workflow for an organic compound.

  • Mass Spectrometry (MS): To confirm the molecular weight (201.07 g/mol ). An LC-MS analysis of the isomer 6-bromo-N1-methylbenzene-1,2-diamine showed a mass-to-charge ratio (m/z) of 201, consistent with its molecular weight.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H and C-N stretching vibrations of the amine groups and C-H and C=C stretching of the aromatic ring.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides a solid foundation based on its chemical identity and comparison with analogous structures. The proposed synthetic and characterization workflows offer a practical framework for researchers to produce and validate this compound in a laboratory setting. Further empirical studies are necessary to definitively establish its physical properties and unlock its full potential for future applications.

References

  • PrepChem. Synthesis of N-methyl-o-phenylenediamine. [Link]

Sources

3-bromo-N1-methylbenzene-1,2-diamine solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3-bromo-N1-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a substituted aromatic diamine with potential applications in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information on the solubility of structurally similar aromatic amines and diamines to predict its behavior in a range of common organic solvents. Detailed experimental protocols for determining solubility are provided, alongside a discussion of the key factors influencing the dissolution process. This document aims to serve as a valuable resource for researchers and professionals working with this compound and related compounds, facilitating solvent selection for synthesis, purification, and formulation.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and materials science, the solubility of a compound is a foundational physicochemical property that dictates its utility and developability. For a molecule like this compound, understanding its solubility is paramount for several key applications:

  • Synthetic Chemistry: The choice of solvent is critical for reaction kinetics, ensuring that reactants are in the appropriate phase to facilitate a chemical transformation.

  • Purification: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods.

  • Formulation: For pharmaceutical applications, solubility in various excipients and solvent systems directly impacts bioavailability and the feasibility of creating a stable, effective drug product.[1]

  • In Vitro Assays: In early-stage research, compounds are often dissolved in a solvent like dimethyl sulfoxide (DMSO) for high-throughput screening.[2] Understanding the compound's solubility in aqueous buffers is crucial to avoid precipitation and ensure accurate biological data.

This guide provides a predictive framework and practical methodologies for characterizing the solubility of this compound.

Physicochemical Profile of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1150617-55-2[3][4][5][6]
Molecular Formula C₇H₉BrN₂[3][4][5]
Molecular Weight 201.07 g/mol [4][5]
IUPAC Name This compound[4]
SMILES CNC1=CC=CC(Br)=C1N[4]
Appearance Likely a solid at room temperature.General chemical knowledge

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported, a qualitative prediction can be made based on its molecular structure and the established principles of solubility.

The molecule possesses both polar and non-polar characteristics:

  • Polar Features: The two amine groups (one primary, one secondary) are capable of acting as hydrogen bond donors and acceptors. The nitrogen atoms' lone pairs of electrons can interact with protic solvents.[7][8]

  • Non-polar Features: The benzene ring and the methyl group contribute to the molecule's lipophilicity.

  • Halogen Influence: The bromo substituent adds to the molecular weight and can participate in halogen bonding, potentially influencing interactions with specific solvents.

Based on the principle of "like dissolves like," the following solubility trends are anticipated:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected in these solvents. Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving a wide range of compounds and is a good starting point.[9]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is predicted. The amine groups can form hydrogen bonds with the hydroxyl groups of these alcohols.[10]

  • Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The polar amine groups will likely limit solubility in highly non-polar, non-aromatic solvents like hexane. Aromatic solvents like toluene may show slightly better solubility due to π-π stacking interactions with the benzene ring.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely. These solvents have an intermediate polarity and can often dissolve compounds with a mix of polar and non-polar features.

  • Aqueous Solubility: The solubility of aliphatic amines in water decreases as the number of carbon atoms increases.[7] Aromatic amines generally have diminished solubility in water compared to their aliphatic counterparts.[7] Therefore, this compound is predicted to have low solubility in neutral water.

Key Factors Influencing Solubility

Effect of pH

The two amine groups on the molecule are basic and can be protonated in acidic conditions to form ammonium salts.[11][12] This protonation will significantly increase the polarity of the molecule and is expected to dramatically increase its solubility in aqueous solutions. Therefore, the aqueous solubility of this compound will be highly pH-dependent.

Effect of Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be experimentally determined for different solvent systems.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[9][13]

Isothermal Shake-Flask Method: A Detailed Protocol

This method involves equilibrating an excess amount of the solid compound in a chosen solvent at a constant temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, purified water, buffered solutions at various pH levels)

  • Vials with tight-sealing caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.[9]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A common duration is 24 hours, though shorter times may be adequate if confirmed by time-point sampling.[2][14]

  • Phase Separation:

    • After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[15]

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a chemically inert syringe filter into a clean vial. This step removes any remaining microscopic solid particles.[15]

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

    • A calibration curve must be generated using standard solutions of this compound of known concentrations for accurate quantification.[15]

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Report the solubility in units such as mg/mL or mol/L at the specified temperature.

G Workflow for Isothermal Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_report Reporting A 1. Add excess solid compound to a known volume of solvent B 2. Seal vial and agitate at constant temperature (e.g., 24h) A->B C 3. Centrifuge to pellet undissolved solid B->C D 4. Filter supernatant with a syringe filter C->D E 5. Dilute filtered sample D->E F 6. Analyze by HPLC against a calibration curve E->F G 7. Calculate and report solubility (e.g., mg/mL, mol/L) F->G

Caption: A generalized workflow for determining equilibrium solubility.

High-Throughput Solubility Screening

For early-stage research where rapid assessment of a compound's solubility is needed, high-throughput methods can be employed. These methods are typically faster but may be less precise than the shake-flask method.

  • Nephelometry: This technique measures the scattering of light by undissolved particles. A compound is typically dissolved in DMSO and then added to an aqueous buffer in a microtiter plate. The concentration at which precipitation occurs (indicated by an increase in light scattering) is taken as the kinetic solubility.[4]

  • UV-Vis Spectroscopy: Similar to the above, after adding the DMSO stock solution to a buffer and allowing for precipitation, the plate is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is measured using a UV-Vis plate reader.[2]

Data Presentation Template

It is recommended to tabulate the experimentally determined solubility data for clear comparison. Table 2 provides a template for this purpose.

Table 2: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Methanol
e.g., Ethanol
e.g., Acetone
e.g., Ethyl Acetate
e.g., Dichloromethane
e.g., Toluene
e.g., Hexane
e.g., Dimethylformamide (DMF)
e.g., Dimethyl Sulfoxide (DMSO)
e.g., Water (pH 7.4 Buffer)
e.g., Water (pH 2.0 Buffer)

Conclusion

While quantitative solubility data for this compound is not currently in the public domain, this guide provides a robust framework for its prediction and experimental determination. Based on its chemical structure, the compound is expected to be soluble in polar organic solvents and exhibit pH-dependent solubility in aqueous media. The detailed protocols provided herein offer a clear path for researchers to generate the precise solubility data required for their specific applications, from synthetic optimization to formulation development.

References

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]
  • Biopharma Asia. (2017).
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
  • Chemistry LibreTexts. (2024). Properties of amines. [Link]
  • Brouwer, K. L. R., et al. (2015). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS Open, 1(1), 1-5. [Link]
  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]
  • Chemguide. An introduction to amines. [Link]
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]
  • Roche, O. (2009). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Current Topics in Medicinal Chemistry, 9(1), 2-25. [Link]
  • University of Illinois Springfield. CHAPTER 21: AMINES. [Link]
  • University of Arizona. Principles of Drug Action 1, Spring 2005, Amines. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic methodologies and data interpretation for the characterization of 3-bromo-N1-methylbenzene-1,2-diamine (CAS No. 1150617-55-2).[1][2][3][4][5][6] In the absence of publicly available raw spectral data for this specific molecule, this document serves as a comprehensive, predictive guide based on established principles of analytical chemistry and spectroscopy. We will explore the anticipated results from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in data from analogous compounds and established spectroscopic theory.

The strategic placement of bromo, amino, and methylamino groups on the benzene ring makes this compound a valuable building block in medicinal chemistry and materials science. Accurate and thorough characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior in subsequent applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each proton and carbon atom, respectively.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines the standard procedure for preparing a sample of an aromatic amine for NMR analysis.[7][8][9][10]

Materials:

  • This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Analytical balance

  • Micropipettes or syringes

  • Vortex mixer or sonicator

Procedure:

  • Sample Preparation:

    • Accurately weigh the required amount of this compound.

    • Choose a suitable deuterated solvent that completely dissolves the analyte. CDCl₃ is a common choice for many organic molecules.[7]

    • Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.

    • Gently vortex or sonicate the mixture to ensure complete dissolution.[7]

  • Transfer to NMR Tube:

    • Using a pipette, carefully transfer the solution into a clean NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom.[7]

    • Ensure no air bubbles are present, as they can disrupt the magnetic field homogeneity.

  • Sample Handling and Instrument Setup:

    • Wipe the exterior of the NMR tube with a lint-free tissue to remove any contaminants.

    • Cap the tube securely.

    • Insert the tube into a spinner turbine, using a depth gauge for consistent positioning.

    • Place the sample in the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically sufficient.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve 0.6 mL CDCl3 transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectra (1H, 13C) lock_shim->acquire process Process & Analyze Spectra acquire->process

Figure 1: Workflow for NMR Data Acquisition.
Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts (δ) are influenced by the electron-donating nature of the amino and methylamino groups and the electron-withdrawing and anisotropic effects of the bromine atom.

  • Aromatic Protons (δ 6.5-7.5 ppm): The three protons on the aromatic ring will appear in this region. Their exact chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) will depend on their position relative to the substituents. The proton situated between the two amino groups is expected to be the most shielded (lowest ppm), while the proton adjacent to the bromine atom will be the most deshielded (highest ppm).

  • Amine Protons (-NH₂ and -NHCH₃, δ 3.0-5.0 ppm): These protons will appear as broad singlets and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. The -NH of the methylamino group will likely be a broader signal than the -NH₂ protons.

  • Methyl Protons (-CH₃, δ 2.8-3.0 ppm): The three protons of the methyl group attached to the nitrogen will appear as a singlet in this region. The electron-withdrawing effect of the adjacent nitrogen atom causes a downfield shift compared to an alkyl methyl group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the lack of symmetry, seven distinct signals are expected.

  • Aromatic Carbons (δ 110-150 ppm): The six carbons of the benzene ring will resonate in this range. The carbons directly attached to the nitrogen atoms will be shielded (lower ppm) due to the electron-donating effect of nitrogen. Conversely, the carbon atom bonded to the bromine will be deshielded. The chemical shifts of aromatic carbons in substituted anilines are a sensitive probe of the electronic effects of the substituents.[11]

  • Methyl Carbon (-CH₃, δ 30-35 ppm): The carbon of the methyl group will appear as a single peak in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule.

Experimental Protocol: Acquiring an IR Spectrum

For a solid sample like this compound, the KBr pellet or Nujol mull method is typically employed.[12][13][14]

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade

  • Mortar and pestle

  • Pellet press

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount of KBr (approx. 100-200 mg) to a fine powder using a mortar and pestle.

    • Add 1-2 mg of the sample to the KBr and grind the mixture thoroughly to ensure a homogenous dispersion.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis grind_kbr Grind KBr mix_sample Mix with Sample (1-2%) grind_kbr->mix_sample press_pellet Press into Transparent Pellet mix_sample->press_pellet place_holder Place Pellet in Holder press_pellet->place_holder acquire_spectrum Acquire IR Spectrum place_holder->acquire_spectrum analyze_bands Analyze Characteristic Absorption Bands acquire_spectrum->analyze_bands MS_Workflow cluster_prep Sample Introduction cluster_analysis Analysis cluster_proc Data Interpretation prepare_solution Prepare Dilute Solution inject Inject into GC-MS prepare_solution->inject gc_separation GC Separation inject->gc_separation ei_ionization EI Ionization gc_separation->ei_ionization mass_analysis Mass Analysis (m/z) ei_ionization->mass_analysis detection Detection mass_analysis->detection interpret Interpret Mass Spectrum detection->interpret

Sources

A Comprehensive Technical Guide to the ¹H NMR Spectrum of 3-bromo-N¹-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-bromo-N¹-methylbenzene-1,2-diamine, a substituted aromatic diamine of interest in synthetic chemistry and drug development. By dissecting the underlying principles of chemical shifts, substituent effects, and spin-spin coupling, we will construct a detailed prediction of the spectrum. This document provides researchers, scientists, and drug development professionals with a robust framework for interpreting experimental data, complete with a validated protocol for sample acquisition and analysis.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the 3-bromo-N¹-methylbenzene-1,2-diamine molecule. The asymmetric substitution pattern on the benzene ring renders all three aromatic protons chemically distinct. Additionally, the protons on the two amino groups and the methyl group constitute their own unique environments.

There are six distinct sets of protons in the molecule:

  • Three Aromatic Protons: H-4, H-5, and H-6.

  • Two Amine Groups: The primary amine protons (-NH₂) and the secondary amine proton (-NH-).

  • One Methyl Group: The N-methyl protons (-CH₃).

H6 H-6 H5 H-5 H6->H5 ³J (ortho) ≈ 8 Hz H4 H-4 H6->H4 ⁴J (meta) ≈ 2 Hz H5->H4 ³J (ortho) ≈ 8 Hz

Caption: Key spin-spin coupling interactions in the aromatic system.

Labile Protons and Chemical Exchange

Protons attached to heteroatoms like nitrogen (-NH) are "labile," meaning they can rapidly exchange with other labile protons in the solution (e.g., from trace water or other amine molecules).[1] This has two major consequences:

  • Signal Broadening: The rapid exchange often leads to broad signals in the spectrum.[2][3]

  • Decoupling: The exchange process is typically faster than the timescale of J-coupling, meaning the N-H protons usually do not split with adjacent C-H protons, and vice-versa.[1][2]

  • Variable Chemical Shift: Their chemical shifts are highly dependent on solvent, concentration, and temperature, typically appearing in a wide range from δ 0.5 to 5.0 ppm.[2][4]

A definitive method for identifying these signals is the D₂O exchange experiment . Adding a drop of deuterium oxide (D₂O) to the NMR sample results in the labile N-H protons being replaced by deuterium. Since deuterium is not observed in ¹H NMR, the N-H signals will disappear from the spectrum, confirming their identity.[4]

Predicted ¹H NMR Spectrum Analysis

Based on the principles outlined above, a detailed prediction of the ¹H NMR spectrum can be formulated. The spectrum will feature signals in three distinct regions: aromatic, amine, and aliphatic.

Proton LabelPredicted δ (ppm)IntegrationMultiplicityCoupling Constants (Hz)
H-46.9 - 7.21Hdd³J ≈ 8, ⁴J ≈ 2
H-56.7 - 6.91Ht (or dd)³J ≈ 8, ³J ≈ 8
H-66.5 - 6.71Hdd³J ≈ 8, ⁴J ≈ 2
-NH₂3.5 - 4.5 (Broad)2Hbr sN/A
-NH-3.5 - 4.5 (Broad)1Hbr sN/A
-CH₃2.8 - 3.03HsN/A

dd = doublet of doublets, t = triplet, br s = broad singlet, s = singlet

Aromatic Region (δ 6.5 - 7.2 ppm)

This region contains the signals for the three non-equivalent aromatic protons.

  • H-4 (δ 6.9 - 7.2): This proton is ortho to the electron-withdrawing bromine, which will shift it the most downfield of the three.[5] It will be split by H-5 (ortho coupling, ³J ≈ 8 Hz) and H-6 (meta coupling, ⁴J ≈ 2 Hz), resulting in a doublet of doublets (dd) .

  • H-5 (δ 6.7 - 6.9): This proton is flanked by two other aromatic protons. It will be split by both H-4 and H-6 with similar ortho coupling constants (³J ≈ 8 Hz). This will result in a pattern that appears as a triplet (t) or, more precisely, a doublet of doublets where the coupling constants are nearly identical.

  • H-6 (δ 6.5 - 6.7): This proton is ortho to the strongly electron-donating -NHCH₃ group and meta to the -NH₂ group, making it the most shielded (upfield) of the aromatic protons.[6] It will be split by H-5 (ortho coupling, ³J ≈ 8 Hz) and H-4 (meta coupling, ⁴J ≈ 2 Hz), appearing as a doublet of doublets (dd) .

Amine Proton Region (Variable)

Two broad signals are expected for the amine protons.

  • -NH₂ (2H): A broad singlet integrating to two protons.

  • -NH- (1H): A second, distinct broad singlet integrating to one proton. The exact chemical shifts are highly variable but are anticipated to be in the δ 3.5 - 4.5 ppm range in a non-polar solvent like CDCl₃.

Aliphatic Region (δ 2.8 - 3.0 ppm)
  • -CH₃ (3H): The three protons of the methyl group are equivalent and are not expected to couple with the adjacent N-H proton due to rapid exchange.[1] Therefore, this signal will appear as a sharp singlet (s) integrating to three protons. Its position is deshielded by the adjacent nitrogen atom, similar to the methyl signal in N-methylaniline which appears around 2.8-2.9 ppm.[7][8]

Experimental Protocol for Spectrum Acquisition

Adherence to a standardized protocol is critical for obtaining a high-quality, reproducible ¹H NMR spectrum.

G A 1. Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B 2. Transfer & Filtration (Pipette into NMR tube via filter) A->B C 3. Instrument Setup (Insert tube, lock, and shim) B->C D 4. Data Acquisition (Acquire ¹H spectrum, 16-64 scans) C->D E 5. Data Processing (Fourier transform, phase, baseline correction) D->E F 6. D₂O Exchange (Optional) (Add D₂O, re-acquire spectrum) E->F Confirmation of N-H

Caption: Standard workflow for ¹H NMR spectrum acquisition.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 3-bromo-N¹-methylbenzene-1,2-diamine. For ¹H NMR, this concentration is typically sufficient.[9][10]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.

    • Deuterated Chloroform (CDCl₃): A common first choice for many organic compounds due to its good dissolving power and volatility.[11][12] The residual solvent peak appears at δ 7.26 ppm.

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent alternative for more polar compounds or if hydrogen bonding needs to be studied. The residual solvent peak is at δ 2.50 ppm.[11]

  • Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard, which is set to δ 0.0 ppm for chemical shift referencing.[1]

  • Dissolution & Transfer: Dissolve the sample in a small vial first. Once fully dissolved, transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette plugged with a small piece of cotton or glass wool to filter out any particulate matter, which can degrade spectral quality.[9]

Instrument Setup and Acquisition
  • Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.[9]

  • Acquisition: A standard ¹H acquisition experiment is run. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and co-adding 16 to 64 scans to improve the signal-to-noise ratio.[13]

D₂O Exchange Protocol
  • Acquire the initial ¹H NMR spectrum as described above.

  • Carefully remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Cap the tube and gently shake to mix the contents.

  • Re-insert the tube, re-shim the instrument if necessary, and acquire a second ¹H NMR spectrum.

  • Compare the two spectra. The signals corresponding to the -NH₂ and -NH- protons should significantly decrease in intensity or disappear entirely in the second spectrum.

Conclusion

The ¹H NMR spectrum of 3-bromo-N¹-methylbenzene-1,2-diamine is predicted to be highly informative, with distinct signals for each of its six unique proton environments. The aromatic region will display a characteristic pattern of three coupled signals—two doublets of doublets and a central triplet—governed by the electronic effects of the three different substituents. The labile amine protons will present as two exchange-broadened singlets, identifiable via D₂O exchange, while the N-methyl group will yield a sharp, characteristic singlet in the aliphatic region. This comprehensive guide provides the theoretical foundation and practical methodology required to confidently acquire, interpret, and utilize the ¹H NMR spectrum for the unambiguous structural elucidation of this compound.

References

  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. University of Wisconsin.
  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Gowda, B. T., et al. (2002). ¹H chemical shifts of benzene, substituted benzenes, aniline and substituted anilines. ResearchGate.
  • JoVE. (n.d.). Video: NMR Spectroscopy Of Amines.
  • Abraham, R. J., et al. (2007). The prediction of ¹H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry.
  • National Center for Biotechnology Information. (n.d.). N-Methylaniline. PubChem.
  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of methylamine.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Li, Y., et al. (2018). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry.
  • Mesbah Energy. (2020). What are the solvents used in NMR? What is the Deuterated solvent?.
  • National Center for Biotechnology Information. (n.d.). o-Phenylenediamine. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3-Bromoaniline. PubChem.
  • ACD/Labs. (2024). ¹H–¹H Coupling in Proton NMR.
  • Chegg. (2022). Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline?.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • El-Faham, A., et al. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-N-methylaniline. PubChem.
  • Schneider, H. J., & Schaefer, T. (1962). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Journal of Chemistry.

Sources

13C NMR of 3-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 13C NMR Analysis of 3-bromo-N1-methylbenzene-1,2-diamine: Prediction, Acquisition, and Interpretation

Introduction

This compound is a substituted aromatic diamine whose structural confirmation is critical for its application in synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. As with any synthesized compound, unambiguous structural elucidation is a non-negotiable step for quality control and downstream success. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon skeleton of a molecule.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals on the 13C NMR analysis of this specific molecule. We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern the spectrum, from predicting chemical shifts based on substituent effects to establishing a robust experimental protocol for data acquisition. This document is structured to serve as a practical guide for obtaining and interpreting a high-quality 13C NMR spectrum for this compound and structurally related compounds.

Foundational Principles: Substituent Effects on 13C Chemical Shifts

The chemical shift of each carbon atom in the benzene ring is profoundly influenced by the electronic properties of the attached substituents: the bromine (-Br), the primary amine (-NH2), and the N-methyl secondary amine (-NHCH3). These influences are a combination of inductive and resonance effects, which alter the local electron density around each carbon nucleus.[1][2]

  • Inductive Effects: This effect is transmitted through the sigma (σ) bonds. Electronegative atoms like Bromine and Nitrogen pull electron density away from the directly attached carbon (the ipso-carbon), causing a deshielding effect (a downfield shift to higher ppm values).

  • Resonance Effects: This effect is transmitted through the pi (π) system of the aromatic ring. The lone pairs on the nitrogen atoms of both the -NH2 and -NHCH3 groups are electron-donating by resonance. This increases electron density, particularly at the ortho and para positions relative to the substituent, causing a shielding effect (an upfield shift to lower ppm values).[1] Conversely, halogens like bromine exhibit a more complex behavior; while electronegative, they also possess lone pairs that can participate in resonance, though their inductive effect is generally dominant.[3]

The interplay of these effects dictates the final chemical shift. For carbons in a polysubstituted ring, these substituent chemical shifts (SCS) are approximately additive, providing a powerful predictive tool.[3][4]

Predicted 13C NMR Spectrum for this compound

Lacking a direct literature spectrum for this exact molecule, we can construct a highly reliable predicted spectrum by analyzing the known effects of each substituent on a benzene ring. The molecule has eight unique carbon environments: six aromatic carbons and two methyl carbons (one from the N-methyl group and one from the solvent, which we will disregard for analysis).

Assignment Strategy and Rationale

We will number the carbons as follows: C1 is attached to the -NHCH3 group, C2 to the -NH2 group, C3 to the -Br group, and so on around the ring. The N-methyl carbon will be designated C7.

  • C1 & C2: These carbons are directly attached to nitrogen atoms. The electron-donating resonance effect of the amino groups will shield the ring overall, but the direct attachment (ipso-carbon) to the electronegative nitrogen will place them significantly downfield compared to an unsubstituted benzene (128.5 ppm). The -NHCH3 group is slightly more electron-donating than -NH2, which will subtly influence their shifts.

  • C3: The ipso-carbon attached to the bromine will be shifted downfield due to bromine's strong inductive effect, but this is counteracted by the "heavy atom effect," which can cause shielding, particularly with bromine and iodine.[3] However, its position ortho to an -NH2 group and meta to an -NHCH3 group will also influence its final position.

  • C4, C5, C6: The chemical shifts of these carbons are determined by their positions relative to the three substituents. For example, C6 is ortho to the powerful electron-donating -NHCH3 group and meta to the -NH2 group, leading to significant shielding and an upfield shift. C4 is ortho to the -Br and meta to the -NH2, resulting in a more complex outcome.

  • C7 (N-CH3): The methyl carbon will appear in the aliphatic region, typically around 30-40 ppm.

Visualizing Substituent Effects

The following diagram illustrates the primary electronic effects of the substituents on the aromatic ring, which form the basis for our chemical shift predictions.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing p1 Weigh 15-50 mg of Compound p2 Dissolve in 0.7 mL Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 p4 Cap, Clean & Label p3->p4 a1 Insert Sample, Lock & Shim p4->a1 To Spectrometer a2 Set Parameters (SW, P1, D1, NS) a1->a2 a3 Acquire FID (zg) a2->a3 a4 Process Data (FT, Phase, Baseline) a3->a4 end_node Final Spectrum a4->end_node

Caption: Standard workflow for 13C NMR sample preparation and data acquisition.

Spectral Interpretation and Verification

Once the spectrum is acquired, the primary task is to match the observed peaks to the predicted assignments.

  • Quaternary Carbons: The signals for C1, C2, and C3 are expected to be of significantly lower intensity than the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement and their typically longer relaxation times.

  • Protonated Carbons: The signals for C4, C5, and C6 should be more intense.

  • DEPT-135 Experiment: To definitively confirm assignments, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable. In this experiment:

    • CH3 groups appear as positive signals.

    • CH2 groups appear as negative signals (none in this molecule's aromatic region).

    • CH groups appear as positive signals.

    • Quaternary carbons do not appear. This would confirm C7 as a positive CH3 signal, C4, C5, and C6 as positive CH signals, and the absence of C1, C2, and C3. [5]

Conclusion

The 13C NMR spectrum is an indispensable tool for the structural verification of this compound. By understanding the fundamental principles of substituent-induced chemical shifts, researchers can confidently predict, acquire, and interpret the spectrum. The predictive framework and detailed experimental protocols outlined in this guide provide a robust methodology for ensuring the structural integrity of this and related compounds, a critical step in any research and development pipeline.

References

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
  • Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. [Link]
  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(21), 14489-14498. [Link]
  • Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
  • de Kowalewski, D. G., & Kowalewski, V. J. (1961). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Journal of Chemical Physics, 34(6), 1957-1960. [Link]
  • Krygowski, T. M., & Stępień, B. T. (1992). Carbon-13 Substituent-Induced Chemical Shifts: Monosubstituted Benzene Derivatives.
  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]
  • UCL Mathematical & Physical Sciences.
  • American Chemical Society. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]
  • Pearson.
  • Iowa State University Chemical Instrumentation Facility.
  • SpectraBase. N-Methyl aniline - Optional[13C NMR] - Chemical Shifts. [Link]
  • Iowa State University Chemical Instrumentation Facility.
  • The Ohio State University Department of Chemistry and Biochemistry.
  • Royal Society of Chemistry.
  • Royal Society of Chemistry.
  • SpectraBase. 3-Bromoaniline - Optional[13C NMR] - Chemical Shifts. [Link]
  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
  • ETH Zurich.
  • Scribd.
  • ETH Zurich. (2018). 1D Acquisition. [Link]
  • ResearchGate. Separation of aromatic-carbon 13C NMR signals from di-oxygenated alkyl bands by a chemical-shift-anisotropy filter. [Link]
  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
  • SpectraBase. n-Allyl-n-methylaniline - Optional[13C NMR] - Chemical Shifts. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • American Chemical Society. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]
  • ResearchGate. Theoretical solvent effects on 13C NMR shielding of some aromatic hydrocarbons. Linear regression analysis. [Link]
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
  • UC Davis Chemistry. 13C NMR Chemical Shift Table. [Link]

Sources

A Technical Guide to the FT-IR Spectrum of 3-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-bromo-N1-methylbenzene-1,2-diamine is a substituted aromatic diamine with significant potential in synthetic organic chemistry, serving as a versatile building block in the development of pharmaceuticals and other high-value chemical entities. The precise structural elucidation of this molecule is paramount for ensuring the integrity of subsequent synthetic steps and the purity of the final products. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the functional groups present in a molecule. This guide offers an in-depth analysis of the expected FT-IR spectrum of this compound, a detailed experimental protocol for acquiring the spectrum, and a thorough interpretation of its key vibrational modes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure and Expected Vibrational Modes

The structure of this compound incorporates several key functional groups that will give rise to characteristic absorption bands in the mid-infrared region. Understanding these is crucial for accurate spectral interpretation. The primary functional groups are: a primary amine (-NH2), a secondary amine (-NHCH3), a substituted benzene ring, and a carbon-bromine bond (C-Br).

The vibrational modes of a molecule can be categorized into stretching (changes in bond length) and bending (changes in bond angle) motions.[1][2] For this compound, we anticipate the following key absorptions:

  • N-H Stretching Vibrations: The primary and secondary amine groups will exhibit N-H stretching vibrations in the region of 3500-3250 cm⁻¹.[3][4] Primary amines (R-NH₂) typically show two bands due to asymmetric and symmetric stretching, while secondary amines (R₂-NH) show a single band.[3][5]

  • C-H Aromatic Stretching: The C-H bonds on the benzene ring will produce stretching vibrations at slightly higher frequencies than aliphatic C-H bonds, typically in the 3100-3000 cm⁻¹ range.[6][7]

  • C-H Aliphatic Stretching: The methyl group attached to the secondary amine will have C-H stretching vibrations in the 3000-2850 cm⁻¹ region.[8]

  • N-H Bending Vibrations: The primary amine will display a characteristic scissoring (bending) vibration between 1650-1580 cm⁻¹.[3] Secondary amines can show a weaker N-H bending vibration in a similar region.[5]

  • C=C Aromatic Ring Stretching: The carbon-carbon double bonds within the benzene ring give rise to a series of bands, often of variable intensity, in the 1600-1400 cm⁻¹ region.[6][7]

  • C-N Stretching Vibrations: Aromatic amines typically exhibit strong C-N stretching absorptions in the 1335-1250 cm⁻¹ range.[3][5]

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region.[7] For a 1,2,3-trisubstituted benzene ring, characteristic bands are expected in this fingerprint region.

  • C-Br Stretching Vibration: The carbon-bromine bond will produce a stretching vibration at lower wavenumbers, typically in the 700-500 cm⁻¹ range.[9][10]

Experimental Protocol: Acquiring the FT-IR Spectrum

The choice of sampling technique is critical for obtaining a high-quality FT-IR spectrum. For a solid sample like this compound, Attenuated Total Reflectance (ATR) is often the preferred method due to its minimal sample preparation and ease of use.[11][12][13]

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample.[13] An evanescent wave penetrates a small distance into the sample, and the absorption of this energy provides the spectrum.[13]

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • ATR accessory with a diamond or zinc selenide crystal

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Application:

    • Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. This is crucial for a high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum should be recorded in the mid-infrared range, typically 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, perform a baseline correction to flatten the spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

Below is a diagram illustrating the ATR-FTIR experimental workflow.

ATR_FTIR_Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Acquire_Background Acquire Background Spectrum Clean_Crystal->Acquire_Background Place_Sample Place Sample on Crystal Acquire_Background->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Sample_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Sample_Spectrum Process_Data Process Data (Ratio, Baseline Correction) Acquire_Sample_Spectrum->Process_Data Final_Spectrum Final FT-IR Spectrum Process_Data->Final_Spectrum Clean_Up Clean Crystal Post-Analysis Final_Spectrum->Clean_Up End End Clean_Up->End

Caption: Experimental workflow for ATR-FTIR analysis.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound can be divided into several key regions for interpretation.

High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by stretching vibrations of light atoms.

  • N-H Stretching (3500-3250 cm⁻¹): Expect two distinct, medium-intensity peaks. One will be a doublet (or two closely spaced peaks) corresponding to the asymmetric and symmetric stretches of the primary amine (-NH₂).[3][14] The other, a single, sharper peak, will be from the secondary amine (-NHCH₃).[5] Hydrogen bonding can cause these peaks to broaden.

  • C-H Aromatic Stretching (3100-3000 cm⁻¹): A series of weak to medium peaks just above 3000 cm⁻¹ will confirm the presence of the aromatic ring.[6][7]

  • C-H Aliphatic Stretching (3000-2850 cm⁻¹): Weak to medium absorption bands just below 3000 cm⁻¹ will be present due to the C-H stretching of the methyl group.[8]

Fingerprint Region (1700-600 cm⁻¹)

This region is complex and contains a wealth of structural information.

  • N-H Bending (1650-1580 cm⁻¹): A medium to strong scissoring vibration from the primary amine should be visible here.[3]

  • C=C Ring Stretching (1600-1400 cm⁻¹): A series of sharp bands of variable intensity will be present, characteristic of the aromatic ring.[6][15]

  • C-N Stretching (1335-1250 cm⁻¹): A strong absorption band in this area will be indicative of the C-N bond of the aromatic amines.[3][14]

  • C-H Out-of-Plane Bending (900-675 cm⁻¹): The pattern of strong absorptions in this region is highly diagnostic of the benzene ring's substitution pattern.[7][16][17] For a 1,2,3-trisubstituted ring, expect characteristic bands that can be compared with reference spectra.

  • C-Br Stretching (below 700 cm⁻¹): A medium to strong band is expected in the lower frequency part of the fingerprint region, confirming the presence of the bromine substituent.[9][10] The exact position can be influenced by the overall molecular structure.

Summary of Expected Absorptions
Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Primary Amine)3500-3300MediumTwo bands (asymmetric & symmetric)
N-H Stretch (Secondary Amine)3350-3310MediumOne band
C-H Stretch (Aromatic)3100-3000Weak to MediumCharacteristic of the benzene ring
C-H Stretch (Aliphatic)3000-2850Weak to MediumFrom the methyl group
N-H Bend (Primary Amine)1650-1580Medium to StrongScissoring vibration
C=C Stretch (Aromatic)1600-1400VariableMultiple sharp bands
C-N Stretch (Aromatic Amine)1335-1250Strong
C-H Out-of-Plane Bending900-675StrongPattern indicates substitution
C-Br Stretch700-500Medium to StrongConfirms bromination

Conclusion

FT-IR spectroscopy provides a rapid and reliable method for the structural confirmation of this compound. By carefully analyzing the key absorption bands corresponding to the N-H, C-H, C=C, C-N, and C-Br vibrations, researchers can verify the presence of the essential functional groups and the aromatic substitution pattern. The use of ATR-FTIR simplifies the experimental process, allowing for high-throughput analysis, which is critical in a drug development setting. This guide serves as a comprehensive reference for the acquisition and interpretation of the FT-IR spectrum of this important synthetic intermediate.

References

  • U.S. Pharmacopeia.
  • Agilent Technologies. (n.d.).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. [Link]
  • LibreTexts Chemistry. (2023). Infrared Spectroscopy of Amines. [Link]
  • LibreTexts Chemistry. (2023).
  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. [Link]
  • Michigan State University. (n.d.). Infrared Spectrometry. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-bromo-N1-methylbenzene-1,2-diamine: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-bromo-N1-methylbenzene-1,2-diamine is a valuable substituted aromatic diamine that serves as a key building block in the synthesis of a variety of heterocyclic compounds, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its unique substitution pattern, featuring adjacent amino and methylamino groups along with a bromine atom, provides a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of this important intermediate, tailored for researchers, scientists, and professionals in drug development.

Core Synthetic Principles: A Retrosynthetic Analysis

The synthesis of this compound hinges on the strategic introduction of three key functional groups—a bromine atom, a primary amine, and a secondary methylamine—onto a benzene ring at specific positions. A retrosynthetic analysis reveals that the most logical and efficient approach involves the late-stage formation of the diamine functionality, typically through the reduction of a corresponding nitroaniline precursor. This strategy is advantageous as the nitro group is a versatile handle for directing other electrophilic aromatic substitution reactions.

The key intermediate in this synthetic approach is 3-bromo-N-methyl-2-nitroaniline . The synthesis of this precursor is the central challenge, and its preparation dictates the choice of initial starting materials. Two primary pathways emerge for the synthesis of this key intermediate, each with its own set of advantages and considerations.

Synthetic Pathway I: Beginning with 3-bromo-2-nitroaniline

This pathway commences with the commercially available 3-bromo-2-nitroaniline , a starting material where the bromine and nitro groups are already in the desired relative positions. The primary transformation in this route is the selective N-methylation of the amino group.

Causality Behind Experimental Choices

Direct methylation of the amino group in 3-bromo-2-nitroaniline is a direct and efficient approach. The electron-withdrawing nature of the adjacent nitro group reduces the nucleophilicity of the amine, which can make methylation more challenging compared to an unsubstituted aniline. However, with appropriate reagents and conditions, selective mono-methylation can be achieved.

Experimental Protocol: N-methylation of 3-bromo-2-nitroaniline

While a specific protocol for the N-methylation of 3-bromo-2-nitroaniline is not extensively documented in readily available literature, a general and robust procedure for the N-methylation of substituted anilines can be adapted. The use of a methylating agent such as methyl iodide in the presence of a suitable base is a standard approach.

Reaction Scheme:

Caption: Synthetic Pathway I starting from 3-bromo-2-nitroaniline.

Step-by-Step Methodology:

  • N-methylation: To a solution of 3-bromo-2-nitroaniline (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a moderate base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the aniline.

  • Add methyl iodide (CH₃I, 1.1-1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-N-methyl-2-nitroaniline.

Synthetic Pathway II: Commencing with N-methyl-2-nitroaniline

An alternative strategy begins with N-methyl-2-nitroaniline , which is also commercially available. This route necessitates the regioselective bromination of the aromatic ring.

Causality Behind Experimental Choices

In N-methyl-2-nitroaniline, the N-methylamino group is a strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director. The position para to the N-methylamino group is occupied by the nitro group. Therefore, electrophilic substitution is directed to the positions ortho to the N-methylamino group (C3 and C5). This directing effect allows for the selective introduction of a bromine atom at the desired C3 position.

Experimental Protocol: Bromination of N-methyl-2-nitroaniline

A well-established method for the bromination of anilines involves the use of a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Reaction Scheme:

Caption: Synthetic Pathway II starting from N-methyl-2-nitroaniline.

Step-by-Step Methodology:

  • Bromination: Dissolve N-methyl-2-nitroaniline (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or HPLC.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by recrystallization or column chromatography to yield 3-bromo-N-methyl-2-nitroaniline.

Final Step: Reduction of 3-bromo-N-methyl-2-nitroaniline

The final and crucial step in the synthesis is the reduction of the nitro group of 3-bromo-N-methyl-2-nitroaniline to the corresponding primary amine, yielding the target compound, this compound. Several reliable methods are available for this transformation.

Method A: Reduction with Tin(II) Chloride

Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic and effective method for the reduction of aromatic nitro compounds.[1]

Step-by-Step Methodology:

  • Suspend 3-bromo-N-methyl-2-nitroaniline (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress.

  • After completion, cool the mixture and carefully neutralize it with a strong base (e.g., concentrated NaOH or NH₄OH) to precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic salts.

  • Extract the filtrate with a suitable organic solvent.

  • Dry the combined organic extracts, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization to obtain this compound.

Method B: Reduction with Iron in Acetic Acid

Reduction using iron powder in an acidic medium, such as acetic acid, is an economical and environmentally benign alternative.[2]

Step-by-Step Methodology:

  • To a mixture of ethanol and water, add 3-bromo-N-methyl-2-nitroaniline (1.0 eq) and iron powder (Fe, 5-10 eq).

  • Add a catalytic amount of acetic acid or ammonium chloride to activate the iron.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and make it basic with an aqueous solution of sodium carbonate or ammonia.

  • Filter the hot solution through celite to remove iron salts.

  • Extract the filtrate with an organic solvent.

  • Dry, concentrate, and purify the product as described in Method A.

Data Summary

Starting MaterialKey TransformationReagents and ConditionsTypical YieldPurity
3-bromo-2-nitroanilineN-methylationCH₃I, K₂CO₃, DMF, 60-80 °CGood to ExcellentHigh after purification
N-methyl-2-nitroanilineBrominationNBS, Acetonitrile, 0 °C to RTGood to ExcellentHigh after purification
3-bromo-N-methyl-2-nitroanilineNitro Reduction (Method A)SnCl₂·2H₂O, HCl, Ethanol, RefluxGood to ExcellentHigh after purification
3-bromo-N-methyl-2-nitroanilineNitro Reduction (Method B)Fe, Acetic Acid, Ethanol/Water, RefluxGood to ExcellentHigh after purification

Conclusion

The synthesis of this compound can be effectively achieved through a convergent strategy centered on the preparation and subsequent reduction of the key intermediate, 3-bromo-N-methyl-2-nitroaniline. The choice between the two primary synthetic pathways—starting from either 3-bromo-2-nitroaniline or N-methyl-2-nitroaniline—will depend on the commercial availability, cost of the starting materials, and the specific capabilities of the laboratory. Both routes employ well-established and robust chemical transformations. The final reduction step offers flexibility, with both tin(II) chloride and iron in acidic media providing reliable methods to obtain the desired product in high yield and purity. This guide provides a solid foundation for researchers to confidently approach the synthesis of this important building block for advancements in medicinal chemistry and materials science.

References

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC - NIH. [Link]
  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. [Link]
  • Which is the best reducing agent to convert NO2 group to NH2 group? SnCl2 or Sn?.
  • Selective synthesis of N-monomethyl amines with primary amines and nitro compounds.
  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes.
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC - NIH. [Link]
  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC - NIH. [Link]
  • Stoichiometric Zn or Fe Metal Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
  • Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol.
  • A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid.
  • Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]
  • Method for reducing aromatic nitro groups.
  • Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]
  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts.
  • 3-bromo-N-methyl-2-nitroaniline. PubChem. [Link]
  • N-Methy-4-Nitroaniline (MNA).
  • Methods for Direct Reductive N-Methyl
  • Methylation synthesis method of N-heterocyclic compound.
  • Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
  • 3-Bromo-2-methyl-5-nitroaniline. PubChem. [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-N1-methylbenzene-1,2-diamine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-bromo-N1-methylbenzene-1,2-diamine, a key building block for researchers, medicinal chemists, and drug development professionals. With full editorial control, this document moves beyond a simple datasheet to deliver actionable insights grounded in scientific literature and practical application. We will explore its commercial availability, synthesis, chemical properties, and critical role in the synthesis of advanced heterocyclic systems, particularly in the domain of kinase inhibitor discovery.

Introduction: The Strategic Value of Substituted o-Phenylenediamines

Substituted ortho-phenylenediamines (OPDs) are foundational scaffolds in medicinal chemistry. The vicinal diamine functionality provides a versatile handle for constructing a multitude of heterocyclic systems, most notably benzimidazoles, which are core components of numerous marketed drugs. The strategic placement of additional substituents, such as the bromo and methyl groups in this compound, offers chemists precise control over the steric and electronic properties of the final compounds.

The bromine atom serves not only as a modulator of physicochemical properties but also as a reactive handle for further functionalization via cross-coupling reactions. The N-methyl group, in contrast to a primary amine, introduces a specific vector for substitution, preventing undesired side reactions and directing cyclization outcomes. These features make this compound a high-value intermediate for building complex molecular architectures, particularly in the rational design of targeted therapies like kinase inhibitors.

Commercial Availability and Physicochemical Properties

This compound is available from a range of specialty chemical suppliers, ensuring its accessibility for research and development purposes. When sourcing this material, it is crucial to obtain a certificate of analysis to confirm purity, as impurities from the synthesis can impact the outcome of subsequent sensitive reactions.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesCAS Number
BLDpharm≥95%Inquire1150617-55-2[1]
Advanced ChemBlocks95%Inquire1150617-55-2[2]
CHIRALEN99%100mg+1150617-55-2[3]
ChemrioInquireInquire1150617-55-2[4]
Sigma-AldrichInquireInquire1150617-55-2[5]

Table 2: Physicochemical Properties

PropertyValueSource
CAS Number 1150617-55-2[3]
Molecular Formula C₇H₉BrN₂[2]
Molecular Weight 201.07 g/mol [2]
IUPAC Name This compound[2]
SMILES CNC1=CC=CC(Br)=C1N[2]
Appearance Typically a solid or oilInferred
Storage 2-8 °C, Inert atmosphere, Keep in dark place[3]

Synthesis and Manufacturing Insights

While specific industrial synthesis protocols for this compound are proprietary, a robust and scalable synthetic route can be logically inferred from established methodologies for analogous aromatic amines. The most common and field-proven approach involves the reduction of a corresponding nitroaniline precursor.

The logical precursor for this synthesis is 2-bromo-N-methyl-6-nitroaniline . The synthesis workflow is a two-step process: nitration followed by reduction.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Methylation (Conceptual) cluster_step2 Step 2: Nitro Group Reduction cluster_product Final Product Start 2-Bromo-6-nitrotoluene Step1 N-Methylation of 2-bromo-6-nitroaniline Start->Step1 Requires prior synthesis of 2-bromo-6-nitroaniline Step2 Reduction of Nitro Group Step1->Step2 Intermediate: 2-Bromo-N-methyl-6-nitroaniline Product 3-Bromo-N1-methylbenzene- 1,2-diamine Step2->Product Final Product Formation

Caption: Conceptual synthesis workflow for the target diamine.

Experimental Protocol: Synthesis of 6-bromo-N1-methylbenzene-1,2-diamine (A Representative Protocol)

This protocol details the synthesis of a close isomer and serves as an authoritative template for the likely synthesis of this compound. The key transformation is the reduction of the nitro group.[6]

Reaction: Starting Material: 2-bromo-N-methyl-6-nitroaniline (1.00 eq.) Reagent: Zinc powder (2.00 eq.) Solvent: Acetic acid Temperature: Room temperature Time: 16 hours

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 2-bromo-N-methyl-6-nitroaniline (e.g., 8 g, 34.62 mmol) and zinc powder (e.g., 4 g, 62.50 mmol) in acetic acid (e.g., 120 mL).

  • Reaction Execution: Stir the mixture vigorously at room temperature for 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup (Filtration): Upon completion, filter the reaction mixture to remove insoluble solids (excess zinc and zinc salts).

  • Workup (Solvent Removal): Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Workup (Extraction): Dissolve the concentrated residue in a suitable organic solvent like dichloromethane (DCM, e.g., 300 mL). Wash the organic phase with a saturated sodium bicarbonate solution (e.g., 100 mL) to neutralize any remaining acetic acid, followed by a brine wash.

  • Isolation: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the target product, 6-bromo-N1-methylbenzene-1,2-diamine, typically as a black oil.[6]

Causality and Insights:

  • Choice of Reducing Agent: Zinc powder in acetic acid is a classic, cost-effective, and reliable method for the reduction of aromatic nitro groups. It is particularly useful when other reducible functional groups are present that might be sensitive to more aggressive reagents like catalytic hydrogenation (e.g., potential de-bromination).

  • Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting nitroaniline and the appearance of the more polar diamine product. The final product can be characterized by LC-MS, expecting to see the molecular ion peak corresponding to the product's mass (m/z = 201).[6]

Applications in Drug Discovery: Building Blocks for Kinase Inhibitors

The primary application of this compound in drug discovery is as a precursor for the synthesis of N-substituted benzimidazoles. This heterocyclic core is a "privileged scaffold" found in numerous kinase inhibitors. The diamine is condensed with various reagents to form the imidazole ring.

Applications Diamine 3-Bromo-N1-methylbenzene- 1,2-diamine Benzimidazole Substituted N-Methyl Benzimidazole Core Diamine->Benzimidazole Aldehyde Carboxylic Acids or Aldehydes Aldehyde->Benzimidazole Condensation Isothiocyanate Isothiocyanates Isothiocyanate->Benzimidazole Cyclization KinaseInhibitor Kinase Inhibitors (e.g., mTOR, MEK) Benzimidazole->KinaseInhibitor Further Elaboration (e.g., Suzuki Coupling)

Caption: Role as a precursor to kinase inhibitor scaffolds.

Exemplary Application: Synthesis of Benzimidazole Scaffolds for mTOR Kinase Inhibitors

A patent for the synthesis of mTOR kinase inhibitors discloses a key step involving the reaction of 5-bromo-3-methylbenzene-1,2-diamine with an isothiocyanate, followed by cyclization to form a benzimidazole core.[7] This provides a direct, field-proven template for a reaction using this compound.

Experimental Protocol: Synthesis of a Substituted Benzimidazole

This protocol is adapted from the methodology described in the mTOR inhibitor patent and represents a core application of the title compound.[7]

Reaction: Starting Material: this compound (1.0 eq.) Reagent 1: Isothiocyanatomethane (1.0 eq.) Reagent 2: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq.) Solvent: N,N-Dimethylformamide (DMF) Temperature: 0 °C to 40 °C

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve this compound (e.g., 0.150 g, 0.746 mmol) in DMF (e.g., 1.5 mL) in a suitable reaction vessel and cool to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of isothiocyanatomethane (e.g., 0.055 g, 0.746 mmol) in DMF (e.g., 1.0 mL) dropwise to the stirred solution.

  • Initial Reaction: Remove the cooling bath and allow the reaction to stir at room temperature for an extended period (e.g., 48 hours) to ensure complete formation of the thiourea intermediate.

  • Cyclization: Add a coupling agent, such as EDC·HCl (e.g., 0.157 g, 0.821 mmol), to the reaction mixture.

  • Heating: Cap the vessel and heat the mixture at 40 °C overnight to drive the intramolecular cyclization and desulfurization to form the benzimidazole ring.

  • Workup and Purification: Upon completion, the reaction mixture would typically be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired N-substituted benzimidazole.

Trustworthiness and Rationale:

  • Self-Validation: The reaction can be monitored at each stage. The formation of the thiourea intermediate can be confirmed by LC-MS. The final cyclization to the benzimidazole product will show a new molecular ion and can be followed by TLC.

  • Choice of Reagents: EDC·HCl is a common water-soluble carbodiimide used to promote condensation and cyclization reactions by activating the thiourea intermediate for ring closure. DMF is an excellent polar aprotic solvent for this type of transformation.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should always be consulted before use. However, based on the data for closely related compounds like 3-bromobenzene-1,2-diamine, the compound should be handled with care.[8]

Table 3: Anticipated Hazard Profile

Hazard TypeGHS Classification (Inferred)Precautionary Measures
Acute Toxicity H301: Toxic if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.[8]
Skin Sensitization H317: May cause an allergic skin reactionWear protective gloves, clothing, and eye protection. Avoid breathing dust/fumes.[8]
Handling N/AUse in a well-ventilated area or fume hood. Store in a cool, dark, and dry place under an inert atmosphere.[3]

Conclusion

This compound is a strategically important building block for modern medicinal chemistry. Its pre-defined substitution pattern allows for the efficient and regioselective synthesis of complex heterocyclic systems. The protocols and insights provided in this guide, grounded in authoritative examples from the synthesis of related compounds, demonstrate its utility in constructing N-methyl benzimidazole cores—a critical step in the development of next-generation kinase inhibitors. Researchers and drug development professionals can leverage this versatile intermediate to accelerate their discovery programs, confident in the robust and well-understood chemistry that underpins its application.

References

  • US Patent 9,314,464 B2 - Compounds and compositions as protein kinase inhibitors.
  • BLDpharm Supplier Page - this compound product page.
  • European Patent EP 3 660 020 B1 - PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS.
  • Chemrio Supplier Page - this compound product page.
  • US Patent 9,562,016 B2 - Preparation of and formul
  • WO Patent 2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Advanced ChemBlocks Supplier Page - this compound product page.
  • European Patent EP 1803705 A1 - Aromatic diamine and process for producing the same.
  • US Patent Application US20160031868A1 - Benzimidazolone deriv
  • CHIRALEN Supplier Page - this compound product page.
  • PubChem Page for 3-Bromobenzene-1,2-diamine - 3-Bromobenzene-1,2-diamine compound summary.
  • RSC Publishing Article - Synthetic methods for 1,3-diamines.
  • Sigma-Aldrich Supplier Page - 3-Bromo-1,2-diaminobenzene product page (rel
  • ChemicalBook Page for 6-BroMo-N1-Methylbenzene-1,2-diaMine - Synthesis of an isomeric compound.
  • Google Patents CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.

Sources

An In-Depth Technical Guide to the Purity Standards of 3-bromo-N1-methylbenzene-1,2-diamine for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical research and development, the journey from a promising molecule to a therapeutic agent is paved with exacting standards. For starting materials and intermediates like 3-bromo-N1-methylbenzene-1,2-diamine, a seemingly simple building block, the concept of purity is not merely a quantitative measure but a cornerstone of safety, efficacy, and regulatory compliance. This guide is crafted for researchers, scientists, and drug development professionals who understand that the invisible world of impurities can have profound and visible consequences on a drug's performance and a patient's well-being. We will delve into the causality behind experimental choices, offering not just protocols, but a validated framework for ensuring the quality of this critical intermediate.

The Synthetic Landscape and Its Implications for Purity

To comprehend the purity profile of this compound, we must first understand its genesis. A plausible and common synthetic route involves a multi-step process, beginning with the methylation of a suitable precursor followed by the reduction of a nitro group. A likely pathway commences with 2-bromo-6-nitroaniline, which is first methylated and then reduced.

Synthesis_Pathway

This synthetic route, while effective, introduces a spectrum of potential impurities that must be meticulously controlled. These are not random contaminants but are logically derived from the starting materials, reagents, and reaction conditions.

Classification of Potential Impurities

Impurities in this compound can be broadly categorized as follows:

  • Process-Related Impurities: Arising directly from the manufacturing process.

    • Unreacted Starting Materials: Residual 2-bromo-N-methyl-6-nitroaniline.

    • Intermediates: Incomplete reduction can lead to nitroso or hydroxylamine intermediates.

    • By-products: Formed from side reactions, such as over-methylation or dimerization.

  • Degradation Products: Resulting from the decomposition of the final product under storage or handling conditions. Aromatic amines are susceptible to oxidation.

  • Residual Solvents and Reagents: Traces of solvents (e.g., ethanol, acetic acid) and reducing agents (e.g., tin, iron salts) used in the synthesis.

Impurity_Classification

Regulatory Framework and Purity Standards

The purity of a starting material like this compound is not self-regulated but is governed by international guidelines, primarily those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • ICH Q3A (R2): Impurities in New Drug Substances provides a framework for the reporting, identification, and qualification of impurities.[1][2] It establishes thresholds based on the maximum daily dose of the final drug product. For a starting material, the carryover of its impurities into the final drug substance is a critical consideration.

  • ICH M7 (R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities is of paramount importance for aromatic amines and their precursors.[3][4] Many nitroaromatic compounds and their derivatives can be mutagenic, and their levels must be strictly controlled to limit potential carcinogenic risk.

The general acceptance criteria for a high-purity grade of this compound intended for pharmaceutical use are summarized in the table below. It is crucial to note that these are typical limits and may need to be tightened based on the specific synthetic route and the nature of the final drug product.

ParameterSpecificationRationale
Assay (by HPLC) ≥ 99.0%Ensures a high concentration of the desired material and limits the overall impurity content.
Individual Unspecified Impurity ≤ 0.10%Aligns with ICH Q3A reporting thresholds for impurities in the final drug substance, assuming significant carry-over is possible.[2]
Total Impurities ≤ 1.0%Provides a comprehensive control on the overall purity.
Residual Solvents As per ICH Q3C limitsControls the presence of organic volatile impurities which may have their own toxicity profiles.
Heavy Metals ≤ 20 ppmA general limit for metallic impurities, often originating from catalysts or reactors. Specific limits for reagents like tin may be required.
Water Content (Karl Fischer) ≤ 0.5%Water can affect the stability and reactivity of the material in subsequent steps.
Sulphated Ash ≤ 0.1%Measures the amount of inorganic impurities.
Potentially Mutagenic Impurities Controlled to acceptable limits (e.g., TTC)Based on ICH M7, any impurity with mutagenic potential (e.g., unreacted nitro-intermediate) must be controlled to a level that poses negligible carcinogenic risk.[3]

Analytical Methodologies for Purity Determination

A robust analytical strategy is essential for the reliable determination of the purity of this compound and for the detection and quantification of its impurities. The following techniques form the cornerstone of a comprehensive quality control protocol.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assay determination and impurity profiling due to its high resolution and sensitivity. A stability-indicating method, capable of separating the main component from its potential impurities and degradation products, is crucial.

Experimental Protocol: Stability-Indicating HPLC Method

  • Instrumentation: A gradient HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point. For separating positional isomers, a mixed-mode column could be explored.[5]

  • Mobile Phase A: 0.1% Phosphoric acid in water (for Mass-Spec compatibility, replace with 0.1% formic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Causality Behind Experimental Choices:

  • The C18 stationary phase provides good retention for the moderately nonpolar this compound.

  • The acidic mobile phase ensures that the amine groups are protonated, leading to sharp, symmetrical peaks.

  • A gradient elution is necessary to separate impurities with a wide range of polarities, from polar intermediates to less polar by-products.

  • DAD detection allows for the examination of peak purity and can help in the identification of co-eluting impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the identity of this compound. It also serves as a powerful tool for identifying and quantifying impurities, especially isomers.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Aromatic Protons (3H): In the range of δ 6.5-7.5 ppm, exhibiting complex splitting patterns due to the substitution.

  • N-H Protons (2H, primary amine): A broad singlet, typically in the range of δ 3.5-4.5 ppm.

  • N-H Proton (1H, secondary amine): A broad singlet, its position can be variable.

  • N-CH₃ Protons (3H): A singlet around δ 2.8-3.0 ppm.

The absence of signals in the δ 8.0-8.5 ppm region would be a good indicator of the absence of the unreacted nitro-intermediate.

Mass Spectrometry (MS)

Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry is crucial for the identification of unknown impurities. The fragmentation pattern provides a fingerprint for the molecule and its related substances.

Expected Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight (approx. 201/203 due to bromine isotopes). The odd molecular weight is consistent with the presence of two nitrogen atoms (Nitrogen Rule).

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine groups is a common fragmentation pathway for amines.

  • Loss of Bromine: A fragment corresponding to [M-Br]⁺.

Workflow for Purity Assessment

Purity_Workflow

Conclusion: A Commitment to Quality

The purity standards for this compound are not arbitrary benchmarks but are deeply rooted in a scientific and regulatory understanding of what it takes to produce a safe and effective pharmaceutical product. By understanding the synthetic pathway, anticipating potential impurities, and employing a suite of robust, validated analytical methods, researchers and drug developers can ensure the quality of this vital intermediate. This in-depth approach, grounded in expertise and a commitment to trustworthiness, is fundamental to the successful advancement of new therapeutic agents.

References

  • ICH M7 (R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. European Medicines Agency. Link
  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Link
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Link
  • Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Link
  • Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
  • Reduction of nitrobenzene using Fe and HCl is preferred over Sn and HCl. Shaalaa.com. Link
  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Link
  • HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. SIELC Technologies. Link
  • Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. PubMed. Link

Sources

Methodological & Application

Strategic Reactions of 3-bromo-N1-methylbenzene-1,2-diamine: A Guide for Medicinal and Materials Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of the reactivity and synthetic utility of 3-bromo-N1-methylbenzene-1,2-diamine (CAS 1150617-55-2). As a multifunctional building block, this compound offers strategically positioned reactive sites—a secondary amine, a primary amine, and an aryl bromide—enabling a diverse range of chemical transformations. We focus on two principal reaction classes: intramolecular cyclization for the synthesis of substituted benzimidazoles and palladium-catalyzed cross-coupling reactions at the bromine site. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed theoretical insights, field-proven experimental protocols, and workflow visualizations to effectively leverage this versatile substrate in complex molecule synthesis.

Introduction and Strategic Importance

This compound is a substituted o-phenylenediamine (OPD) derivative of significant interest in synthetic chemistry. Its utility stems from the orthogonal reactivity of its functional groups. The vicinal diamines are precursors to a vast library of heterocyclic compounds, most notably the benzimidazole core. Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the basis of numerous pharmaceuticals with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][4]

The presence of the N-methyl group predetermines the regiochemistry of cyclization, leading specifically to N1-methylated benzimidazoles, while the bromo-substituent on the benzene ring serves as a crucial handle for post-cyclization diversification via cross-coupling chemistry. This allows for the systematic and modular construction of complex molecular architectures, a highly desirable feature in drug discovery and materials science. This guide will detail the core reactions that make this molecule a powerful synthetic intermediate.

Physicochemical Properties and Handling

A summary of the key properties of the title compound is presented below.

PropertyValueReference
CAS Number 1150617-55-2[5][6][7]
Molecular Formula C₇H₉BrN₂[6][8]
Molecular Weight 201.06 g/mol [8]
Appearance Solid (Typical for related compounds)
Purity Typically >95%[6]
Storage Room temperature, under inert atmosphere[8]

Safety Note: While specific toxicity data for this compound is limited, related bromo-diaminobenzene compounds are classified as harmful or toxic if swallowed, causing skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dictated by three key reactive sites:

  • The Diamine Moiety: The nucleophilic primary (-NH₂) and secondary (-NHCH₃) amines are poised for condensation and cyclization reactions. The N-methyl group introduces asymmetry, which directs the outcome of these reactions.

  • The Aryl Bromide: The C-Br bond is a classic substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of aryl, alkyl, or alkyne substituents.

  • The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, although the directing effects of the amine and bromo groups make this less predictable and synthetically less common than the other transformations.

Our focus will be on the first two, as they represent the most strategic and widely used transformations.

Key Reaction Class I: Benzimidazole Synthesis

The condensation of o-phenylenediamines with a one-carbon electrophile (such as an aldehyde or carboxylic acid) is a cornerstone of heterocyclic synthesis.[10][11] This reaction, often referred to as the Phillips-Ladenburg synthesis, proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization.

The use of this compound provides a direct route to 4-bromo-1-methyl-1H-benzimidazole derivatives. The N-methyl group is more nucleophilic than the sterically hindered primary amine adjacent to the bromine atom, but cyclization typically involves the primary amine attacking the imine formed at the secondary amine. The final product is a stable, N-methylated benzimidazole.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product reactant1 3-bromo-N1-methyl- benzene-1,2-diamine intermediate1 Schiff Base Formation reactant1->intermediate1 reactant2 Aldehyde (R-CHO) reactant2->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Ring Closure intermediate3 Dehydration/ Aromatization intermediate2->intermediate3 -H₂O product 4-Bromo-1-methyl-2-substituted- 1H-benzimidazole intermediate3->product

Caption: Generalized workflow for benzimidazole synthesis.

Protocol 1: Synthesis of 4-Bromo-1-methyl-2-phenyl-1H-benzimidazole

This protocol describes the condensation of this compound with benzaldehyde using an oxidizing agent to facilitate the final aromatization step.

Materials:

  • This compound (1.0 eq, 2.01 g, 10 mmol)

  • Benzaldehyde (1.05 eq, 1.11 g, 10.5 mmol)

  • Hydrogen Peroxide (30% aq. solution)

  • Hydrochloric Acid (2 M)

  • Acetonitrile (50 mL)

  • Sodium bicarbonate (sat. aq. solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL), magnetic stirrer, reflux condenser

Procedure:

  • To a 100 mL round-bottom flask, add this compound (2.01 g) and acetonitrile (50 mL). Stir until dissolved.

  • Add benzaldehyde (1.11 g) to the solution.

  • Slowly add 2 M HCl (5 mL) to the mixture. The acid catalyzes the formation of the Schiff base intermediate.

  • Add 30% H₂O₂ (3 mL) dropwise. This serves as the oxidant for the aromatization step.[10] Caution: The reaction may be exothermic.

  • Attach a reflux condenser and heat the mixture to 60-70 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol/water or by silica gel column chromatography to yield the pure 4-bromo-1-methyl-2-phenyl-1H-benzimidazole.

Key Reaction Class II: Palladium-Catalyzed Cross-Coupling

The aryl bromide in the benzimidazole product from Protocol 1 is a versatile handle for constructing more complex molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.

This two-step sequence (cyclization followed by cross-coupling) is a highly efficient strategy for building libraries of substituted benzimidazoles for structure-activity relationship (SAR) studies.[12]

G start Combine Reactants: - Bromo-benzimidazole - Boronic Acid - Solvent (e.g., Dioxane/H₂O) reagents Add Catalyst & Base: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) start->reagents reaction Heat Reaction: - Reflux under N₂ - Monitor by TLC reagents->reaction workup Aqueous Workup: - Cool to RT - Partition between  EtOAc and Water reaction->workup separation Separate & Dry: - Collect Organic Layer - Dry (e.g., MgSO₄) - Filter workup->separation purification Concentrate & Purify: - Rotovap - Column Chromatography separation->purification product Final Product: - 4-Aryl-1-methyl-2-phenyl-  1H-benzimidazole purification->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Suzuki Coupling of 4-Bromo-1-methyl-2-phenyl-1H-benzimidazole

This protocol details the coupling of the product from Protocol 1 with 4-methoxyphenylboronic acid.

Materials:

  • 4-Bromo-1-methyl-2-phenyl-1H-benzimidazole (1.0 eq, 287 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.5 eq, 228 mg, 1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Schlenk flask or similar reaction vessel, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a Schlenk flask, add 4-bromo-1-methyl-2-phenyl-1H-benzimidazole (287 mg), 4-methoxyphenylboronic acid (228 mg), and potassium carbonate (414 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (35 mg), to the flask under a positive pressure of nitrogen.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-12 hours, or until TLC analysis indicates complete consumption of the starting bromide.

  • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of hexanes:ethyl acetate) to afford the desired product, 4-(4-methoxyphenyl)-1-methyl-2-phenyl-1H-benzimidazole.

Conclusion

This compound is a high-value, versatile building block for constructing complex heterocyclic molecules. Its pre-installed N-methyl and bromo functionalities allow for a predictable and powerful two-stage synthetic strategy: (1) formation of the robust benzimidazole core via cyclization, followed by (2) diversification through palladium-catalyzed cross-coupling. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to exploit the full potential of this substrate in the development of novel pharmaceuticals and advanced functional materials.

References

  • Alam, M. A., & Hamid, H. (2014). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. PubMed.
  • Banu, S., & Kumar, R. (2021). Synthesis and Medicinal Applications of Benzimidazoles: An Overview.
  • Gaba, M., et al. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
  • Sharma, D., et al. (2023). Substituted benzimidazole a potential drug candidate. World Journal of Advanced Research and Reviews.
  • Kumar, A., et al. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
  • Organic Chemistry Portal. Benzimidazole synthesis. organic-chemistry.org.
  • Santos Sánchez, N. F., et al. (2015). Cyclization reaction of o-phenylenediamines with maleic anhydride.
  • Li, J., et al. (2023). Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. The Journal of Organic Chemistry.
  • Wang, C., et al. (2018). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly.
  • Gontijo, T. B., et al. (2022). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry.
  • da Silva, F. C., et al. (2013). Benzimidazole derivatives (3) obtained under mild conditions.
  • Nguyen, T. L. H., & Le, T. H. (2021).
  • Zhang, Y., et al. (2014). Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide.
  • Singh, R., & Kaur, H. (2023).
  • Das, J., et al. (2020). N-alkylation reaction of o-phenylenediamine with substituted benzyl alcohols.
  • MySkinRecipes. (n.d.). 5-bromo-N1-methylbenzene-1,2-diamine. MySkinRecipes.
  • SynQuest Laboratories. (n.d.). This compound. SynQuest Labs.
  • Chemrio. (n.d.). This compound. Chemrio.
  • Advanced ChemBlocks. (n.d.). This compound. AChemBlock.
  • BLDpharm. (n.d.). This compound. BLDpharm.
  • PubChem. (n.d.). 3-Bromobenzene-1,2-diamine.
  • Sigma-Aldrich. (n.d.). 3-Bromo-1,2-diaminobenzene. MilliporeSigma.

Sources

The Strategic Utility of 3-bromo-N1-methylbenzene-1,2-diamine in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of intermediates is paramount. 3-bromo-N1-methylbenzene-1,2-diamine (CAS No. 1150617-55-2) has emerged as a highly valuable and versatile scaffold. Its unique trifunctional nature—a nucleophilic secondary amine, a primary amine, and a synthetically malleable bromine atom—offers a powerful toolkit for the construction of complex heterocyclic systems. This guide provides an in-depth exploration of this intermediate, detailing its synthesis, properties, and key applications with field-proven protocols for the synthesis of benzimidazole and quinoxaline derivatives, classes of compounds renowned for their diverse biological activities.[1] The strategic placement of the bromine atom allows for post-cyclization modifications via cross-coupling reactions, further expanding its synthetic utility.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use and safe handling. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1150617-55-2
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
IUPAC Name This compound
Appearance (Typically) Off-white to brown solid
Purity ≥95%
Storage Store at room temperature in a dark, inert atmosphere.

Data sourced from various chemical suppliers.[2][3]

Safety and Handling: As with all aromatic amines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of this compound: A Reliable Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding nitro precursor, 3-bromo-N-methyl-2-nitroaniline. This transformation is typically achieved with high yield and purity using reducing agents such as stannous chloride or iron in an acidic medium. The following protocol is adapted from established methods for the reduction of aromatic nitro compounds.[4][5]

Protocol 1: Reduction of 3-bromo-N-methyl-2-nitroaniline

Reaction Scheme:

Synthesis_of_this compound 3-bromo-N-methyl-2-nitroaniline 3-bromo-N-methyl-2-nitroaniline Product This compound 3-bromo-N-methyl-2-nitroaniline->Product Reduction Reducing_Agent SnCl2·2H2O or Fe/HCl Reducing_Agent->Product

Caption: Synthesis of the target intermediate via nitro group reduction.

Materials:

  • 3-bromo-N-methyl-2-nitroaniline

  • Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3-bromo-N-methyl-2-nitroaniline (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To this suspension, add stannous chloride dihydrate (5.0 eq) or iron powder (5.0 eq).

  • Initiation of Reaction: Slowly add concentrated hydrochloric acid. An exothermic reaction may be observed.

  • Reaction Progression: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

Rationale for Experimental Choices:

  • The choice between SnCl₂ and Fe for reduction often depends on cost and ease of work-up. Iron is less expensive, but the work-up can be more cumbersome due to the formation of iron salts.

  • The acidic medium is crucial for the activity of both reducing agents.

  • Ethanol is a common solvent that facilitates the dissolution of the starting material and the reaction progress.

  • Neutralization with sodium bicarbonate is necessary to quench the acid and allow for the extraction of the free amine product.

Application in Heterocyclic Synthesis: The Gateway to Bioactive Scaffolds

The primary utility of this compound lies in its role as a precursor to a variety of heterocyclic compounds, most notably benzimidazoles and quinoxalines. These scaffolds are prevalent in numerous FDA-approved drugs and biologically active compounds.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a cornerstone in medicinal chemistry, with applications as kinase inhibitors, antimicrobial, and antiviral agents.[6][7] The condensation of an o-phenylenediamine with an aldehyde is a direct and efficient method for their synthesis.

Benzimidazole_Synthesis_Workflow Start This compound + Aldehyde (R-CHO) Reaction Condensation (e.g., in EtOH, reflux) Start->Reaction Intermediate Schiff Base Intermediate (transient) Reaction->Intermediate Cyclization Intramolecular Cyclization & Oxidation (often aerobic) Intermediate->Cyclization Product 4-Bromo-1-methyl-2-substituted-1H-benzimidazole Cyclization->Product Post_Mod Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) Product->Post_Mod Br handle

Caption: General workflow for the synthesis of benzimidazoles.

Protocol 2: Synthesis of 4-Bromo-1-methyl-2-aryl-1H-benzimidazoles

This protocol is a general procedure adaptable to a wide range of aromatic aldehydes.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or acetic acid.

  • Addition of Aldehyde: Add the aromatic aldehyde (1.0 eq) to the solution.

  • Reaction Conditions: Reflux the mixture for 4-6 hours. The reaction can often proceed without a catalyst, although a catalytic amount of a protic acid can accelerate the reaction. The cyclization is often accompanied by aerobic oxidation.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Mechanistic Insight: The reaction proceeds through the initial formation of a Schiff base between the more nucleophilic primary amine and the aldehyde. This is followed by an intramolecular cyclization involving the secondary amine attacking the imine carbon, and subsequent aromatization via oxidation (often by atmospheric oxygen) to yield the stable benzimidazole ring system.

Synthesis of Quinoxaline Derivatives

Quinoxalines are another class of privileged heterocycles with a broad spectrum of biological activities.[5] They are readily synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.

Protocol 3: Synthesis of 5-Bromo-1-methyl-2,3-diarylquinoxalines

Reaction Scheme:

Quinoxaline_Synthesis Reactant1 This compound Product 5-Bromo-1-methyl-2,3-diarylquinoxaline Reactant1->Product Plus + Reactant1->Plus Reactant2 1,2-Dicarbonyl Compound (e.g., Benzil) Reactant2->Product Plus->Reactant2

Caption: Condensation reaction for quinoxaline synthesis.

Materials:

  • This compound

  • 1,2-dicarbonyl compound (e.g., benzil)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours.

  • Isolation: Upon cooling, the quinoxaline product often crystallizes out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: The product is typically of high purity, but can be further purified by recrystallization if needed.

Conclusion: An Enabling Intermediate for Chemical Innovation

This compound is a testament to the power of strategically functionalized intermediates in modern organic synthesis. Its ability to readily form key heterocyclic scaffolds, combined with the potential for subsequent derivatization via its bromine substituent, makes it an invaluable tool for researchers in drug discovery and materials science. The protocols provided herein offer a reliable foundation for the synthesis and application of this versatile building block, enabling the efficient construction of novel and complex molecular architectures.

References

  • MySkinRecipes. 5-bromo-N1-methylbenzene-1,2-diamine.
  • Chemrio. This compound.
  • Advanced ChemBlocks. This compound.
  • BLDpharm. 1150617-55-2|this compound.
  • Yang, X.-L., Feng, Z.-Q., & Hao, L.-Y. (2012). 3-Methylbenzene-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3346.
  • Guidechem. 3-bromo-6-methylbenzene-1,2-diamine 344595-73-9 wiki.
  • Lv, K., et al. (2015). Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors. RSC Advances, 5(102), 83867-83875.
  • Senthilkumar, N., et al. (2025). Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. BMC Chemistry, 19(1), 1-15.
  • CHIRALEN. This compound.
  • McDougall, R. H., & Malik, S. H. (1969). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C: Organic, (15), 2044-2051.
  • LibreTexts. (2019). 16.6: Multistep Synthesis. In Chemistry LibreTexts.
  • PubChem. 3-Bromobenzene-1,2-diamine. In PubChem Compound Database. National Center for Biotechnology Information.
  • PubChem. Benzimidazole derivatives as kinase inhibitors. (Patent US-10174013-B2).
  • Patel, M., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(21), 7263.

Sources

use of 3-bromo-N1-methylbenzene-1,2-diamine in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 3-bromo-N1-methylbenzene-1,2-diamine in Heterocycle Synthesis

Introduction: A Privileged Scaffold for Complex Molecule Synthesis

In the landscape of medicinal chemistry and materials science, the design of novel heterocyclic compounds remains a cornerstone of innovation. The strategic selection of starting materials is paramount, dictating not only the efficiency of the synthetic route but also the potential for molecular diversity. This compound is a trifunctional arene building block of significant utility. Its structure, featuring a nucleophilic 1,2-diamine core, a directing N-methyl group, and a versatile bromine handle, offers a pre-packaged solution for constructing complex, functionalized benzimidazoles and quinoxalines.

This guide provides an in-depth exploration of the applications of this reagent, moving beyond simple procedural outlines to explain the underlying chemical principles and strategic advantages. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for researchers in drug discovery and process development.

Core Application I: Synthesis of 1-Methyl-4-bromo-1H-benzo[d]imidazoles

The benzimidazole core is a ubiquitous motif in pharmaceuticals, found in drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole.[1] The reaction of an o-phenylenediamine with a single-carbon electrophile, such as an aldehyde, is one of the most direct methods for its construction.[2][3] The use of this compound provides direct access to 1,4-disubstituted benzimidazoles, a substitution pattern that can be challenging to achieve through post-synthesis functionalization.

Mechanistic Rationale & Strategic Insight

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic primary amine of the diamine initially attacks the aldehyde carbonyl, forming a Schiff base intermediate after dehydration. The secondary N-methylamine then acts as an intramolecular nucleophile, attacking the imine carbon to form the five-membered dihydrobenzimidazole ring. Subsequent oxidation, often facilitated by an oxidant or atmospheric oxygen, leads to the aromatic benzimidazole product.

The pre-installed N-methyl group is a key strategic element. It obviates the need for a separate N-alkylation step, which can often lead to mixtures of N1 and N3 isomers in unsubstituted benzimidazoles. The bromine atom at the 4-position is not merely a spectator; it is a powerful synthetic handle for late-stage diversification via cross-coupling reactions.

Benzimidazole_Mechanism Figure 1: Mechanism of Benzimidazole Formation Reagents This compound + R-CHO (Aldehyde) SchiffBase Schiff Base Intermediate Reagents->SchiffBase Condensation (-H2O) Cyclized Dihydrobenzimidazole Intermediate SchiffBase->Cyclized Intramolecular Cyclization Product 1-Methyl-4-bromo-2-substituted-1H-benzo[d]imidazole Cyclized->Product Oxidation (-2H)

Caption: Figure 1: Mechanism of Benzimidazole Formation

Experimental Protocol: Synthesis of 4-Bromo-1-methyl-2-phenyl-1H-benzo[d]imidazole

This protocol describes the condensation of this compound with benzaldehyde.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Volume / Mass
This compound201.075.01.005 g
Benzaldehyde106.125.0531 mg (0.51 mL)
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)227.015.51.25 g
Acetonitrile (MeCN)--25 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.005 g, 5.0 mmol) and acetonitrile (25 mL). Stir until the solid is fully dissolved.

  • Aldehyde Addition: Add benzaldehyde (0.51 mL, 5.0 mmol) to the solution in a single portion.

  • Oxidant Addition: Add DDQ (1.25 g, 5.5 mmol) to the mixture. The color of the reaction will likely change. Expertise Note: DDQ is a powerful oxidant that facilitates the aromatization of the dihydrobenzimidazole intermediate under mild conditions, often leading to higher yields and shorter reaction times compared to relying on atmospheric oxygen.[4]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

Core Application II: Synthesis of 5-Bromo-1-methyl-1,4-dihydroquinoxalines

Quinoxalines are another class of heterocycles with a broad spectrum of biological activities, including anticancer and antibacterial properties.[5][6] They are most commonly synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] The reaction with this compound provides a direct route to substituted dihydroquinoxalines, which can be valuable intermediates themselves or can be oxidized to the corresponding quinoxalinium salts.

Synthetic Workflow & Rationale

The reaction involves a double condensation between the two amino groups of the diamine and the two carbonyl groups of the 1,2-dicarbonyl compound, such as benzil. The N-methyl group renders one of the nitrogens a secondary amine, which results in the formation of a stable 1,4-dihydroquinoxaline structure rather than a fully aromatic quinoxaline, which would require the nitrogen to bear a positive charge.

  • Choice of Solvent: Acetic acid or ethanol are commonly used solvents. Acetic acid can act as a catalyst for the condensation and helps to keep the intermediates in solution.[7]

  • Reaction Conditions: Heating the reaction mixture to reflux is typically required to drive the double condensation to completion.[7]

Quinoxaline_Workflow Figure 2: Workflow for Dihydroquinoxaline Synthesis Start Inputs: - this compound - 1,2-Dicarbonyl (e.g., Benzil) - Solvent (e.g., Acetic Acid) Process Cyclocondensation (Reflux, 2-4h) Start->Process Workup Reaction Workup (Cooling, Precipitation, Filtration) Process->Workup Product Crude Product (5-Bromo-1-methyl-2,3-diaryl-1,4-dihydroquinoxaline) Workup->Product Purify Purification (Recrystallization) Product->Purify Final Pure Dihydroquinoxaline Derivative Purify->Final

Caption: Figure 2: Workflow for Dihydroquinoxaline Synthesis

Experimental Protocol: Synthesis of 5-Bromo-1-methyl-2,3-diphenyl-1,4-dihydroquinoxaline

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Volume / Mass
This compound201.075.01.005 g
Benzil210.235.01.051 g
Glacial Acetic Acid--20 mL

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, combine this compound (1.005 g, 5.0 mmol), benzil (1.051 g, 5.0 mmol), and glacial acetic acid (20 mL).

  • Heating: Heat the mixture to reflux using a heating mantle with stirring. The solids should dissolve upon heating to form a clear solution.

  • Reaction: Maintain the reflux for 3 hours. Monitor the reaction by TLC until the starting diamine is consumed.

  • Workup & Precipitation: After completion, remove the flask from the heat and allow it to cool slowly to room temperature. The product will often precipitate out of the solution as it cools.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove residual acetic acid.

  • Purification: The product is often of high purity after filtration. If necessary, further purification can be achieved by recrystallization from ethanol to yield the final product.

The Strategic Advantage: The "Bromo Handle" for Library Synthesis

The true power of using this compound lies in the post-cyclization functionalization of the bromine atom. This halogen serves as a versatile attachment point for a wide array of substituents via palladium-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries from a common heterocyclic core. This is a cornerstone of modern drug discovery, allowing for systematic exploration of structure-activity relationships (SAR).

  • Suzuki Coupling: Reacting the bromo-heterocycle with boronic acids or esters introduces new aryl or vinyl groups.

  • Sonogashira Coupling: This reaction with terminal alkynes is a powerful method for installing alkynyl moieties.

  • Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, introducing a diverse range of primary or secondary amines.

Bromo_Handle Figure 3: Diversification via the Bromo Handle Core Bromo-Substituted Heterocycle Core (Benzimidazole or Quinoxaline) Suzuki Suzuki Coupling (+ R-B(OH)2) Core->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (+ R-C≡CH) Core->Sonogashira Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (+ R2NH) Core->Buchwald Pd Catalyst, Base Prod_Suzuki Aryl/Vinyl Derivative Suzuki->Prod_Suzuki Prod_Sonogashira Alkynyl Derivative Sonogashira->Prod_Sonogashira Prod_Buchwald Amino Derivative Buchwald->Prod_Buchwald

Caption: Figure 3: Diversification via the Bromo Handle

This strategic approach, combining a robust cyclization with versatile cross-coupling, maximizes synthetic efficiency and allows researchers to rapidly access novel chemical space.

References

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A simple and efficient procedure for the synthesis of substituted benzimidazoles. Synthesis, 2007(03), 417-427.
  • Al-shareefi, A. N., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(21), 6449.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • El-Sayed, N. N. E., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(16), 4983.
  • Khan, I., et al. (2018). Green one-pot synthesis of N-based heterocycles involving o-phenylenediamine. ResearchGate.
  • Wiśniewska-Szajewska, M., et al. (2022). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 27(19), 6289.
  • Naeimi, H., & Mohamadabadi, M. (2013). Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. Journal of Chemical Sciences, 125(5), 1035-1040.
  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinoxaline antibiotics. Tetrahedron, 62(42), 9787-9826.
  • Charbe, N. B., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1400.
  • Wang, C., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 11(16), 9429-9433.
  • Nguyen, T. V., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33863-33902.
  • Kowalski, J. A., et al. (2006). Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation. Journal of Combinatorial Chemistry, 8(5), 772-778.
  • Wang, C., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 11(16), 9429-9433.
  • Rawat, D., & Sharma, M. (2015). Green synthesis of quinoxaline and substituted quinoxalines. ResearchGate.
  • Wiśniewska-Szajewska, M., et al. (2022). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 27(19), 6289.
  • Review On Synthesis Of Benzimidazole From O- phenyldiamine. (2020). International Journal of All Research Education and Scientific Methods, 8(6).
  • Itoh, T., et al. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Synthetic Communications, 39(13), 2303-2309.
  • Bhatt, A. K., et al. (2003). Synthesis and Characterization of 2-Substituted Benzimidazole Derivatives and Study of Their Antibacterial and Antifungal Activities. Oriental Journal of Chemistry, 19(2).
  • A New Method for the Synthesis of Heterocycles from o-Phenylenediamine. (2005). Semantic Scholar.
  • The Importance of Benzimidazole Derivatives in Pharmaceutical Synthesis. (2024).
  • Nguyen, T. V., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33863-33902.
  • Wang, S., et al. (2021). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. RSC Advances, 11(48), 30048-30052.
  • Nguyen, T. V., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Semantic Scholar.
  • Il'inykh, E. S., & Kim, D. G. (2015). STUDY ON REACTION OF 2-ALLYLTHIOBENZIMIDAZOLE WITH BROMINE. ResearchGate.
  • Abu-Hashem, A. A., et al. (2015). Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities. Molecules, 20(8), 14099-14115.
  • Sharma, V., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6667.
  • Substituted benzimidazole a potential drug candidate. (2024).
  • SYNTHESIS OF SOME NOVEL N-SUBSTITUTED 2-(4-BROMO-PHENOXYMETHYL)-1H-BENZIMIDAZOLE DERIVATIVES AND THEIR ANTIMICROBIAL EVALUATION. (2011). ResearchGate.
  • Narsaiah, B., & Rajender, G. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications.
  • Product Class 15: Quinoxalines. (2004). Science of Synthesis, 16, 789-862.
  • Wan, J.-P., & Wei, L. (2013). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. HETEROCYCLES, 87(6), 1129.
  • Katiyar, A., et al. (2018). Biological Activities of Substituted Benzimidazole Derivatives. Journal of Drug Discovery and Development, 5(2).
  • Abu-Hashem, A. A., et al. (2015). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities. ResearchGate.

Sources

Application Note: A Streamlined Protocol for the Synthesis of 6-Bromo-1-methyl-2,3-diphenylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoxaline derivatives are a cornerstone of medicinal chemistry, forming the structural core of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The fused benzene and pyrazine ring system provides a versatile and somewhat planar scaffold that is amenable to extensive functionalization, allowing for the fine-tuning of biological activity.[3] The synthesis of quinoxalines is most classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] This method is robust, high-yielding, and tolerates a wide variety of functional groups on both precursors.

This application note provides a detailed, field-proven protocol for the synthesis of a specific, functionalized quinoxaline: 6-Bromo-1-methyl-2,3-diphenylquinoxaline . The inclusion of a bromine atom at the 6-position offers a valuable synthetic handle for further molecular elaboration via cross-coupling reactions, while the N-methyl group can influence solubility and metabolic stability. This protocol is designed for researchers in synthetic chemistry and drug development, offering a reliable method for accessing this valuable intermediate.

Principle of the Reaction

The synthesis proceeds via an acid-catalyzed condensation reaction between 3-bromo-N¹-methylbenzene-1,2-diamine and benzil (a 1,2-dicarbonyl compound). The reaction mechanism involves the initial nucleophilic attack of one amino group onto a carbonyl carbon, followed by cyclization and subsequent dehydration to form the stable aromatic pyrazine ring.[6][7] While the reaction can proceed thermally, the use of a mild acid catalyst like acetic acid or an organocatalyst significantly accelerates the process, often allowing it to be performed at moderate temperatures with high efficiency.[8][9]

Reaction Scheme

3-bromo-N¹-methylbenzene-1,2-diamine + Benzil → 6-Bromo-1-methyl-2,3-diphenylquinoxaline + 2 H₂O

General Reaction Mechanism

The following diagram illustrates the step-wise mechanism for the acid-catalyzed formation of the quinoxaline ring system.

Quinoxaline Formation Mechanism R1 Diamine (3-bromo-N1-methylbenzene-1,2-diamine) I2 Hemiaminal Intermediate R1->I2 Nucleophilic attack R2 Dicarbonyl (Benzil) I1 Protonated Carbonyl R2->I1 Protonation I1->I2 Attack I3 Iminium Ion I2->I3 - H₂O I4 Cyclized Intermediate I3->I4 Intramolecular Nucleophilic Attack P Quinoxaline Product I4->P Dehydration (-H₂O) H2O H₂O H_plus H+

Caption: Acid-catalyzed condensation mechanism for quinoxaline synthesis.

Experimental Protocol

This protocol details the synthesis of 6-Bromo-1-methyl-2,3-diphenylquinoxaline on a 5 mmol scale.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeSupplier Notes
3-bromo-N¹-methylbenzene-1,2-diamine201.075.01.005 gPurity ≥ 97%
Benzil210.235.01.051 gPurity ≥ 98%
Glacial Acetic Acid60.05-25 mLACS Grade
Ethanol (for recrystallization)46.07-~30-40 mL200 Proof
Deionized Water18.02-As needed-
Anhydrous Sodium Sulfate142.04-As neededGranular
Ethyl Acetate (for TLC)88.11-As neededHPLC Grade
Hexanes (for TLC)--As neededHPLC Grade
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates (silica gel 60 F₂₅₄)

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer and Mass Spectrometer for characterization

Experimental Workflow Diagram

Synthesis Workflow start_end start_end process process analysis analysis workup workup start Start reagents Combine Diamine, Benzil, and Acetic Acid in Flask start->reagents heat Heat to 80-90 °C with Stirring reagents->heat monitor Monitor Reaction by TLC (e.g., 4:1 Hexanes:EtOAc) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Ice-Water (Precipitation) cool->precipitate filter Filter Solid Product (Buchner Funnel) precipitate->filter recrystallize Recrystallize from Hot Ethanol filter->recrystallize dry Dry Product under Vacuum recrystallize->dry characterize Characterize Product (NMR, MS, MP) dry->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-N¹-methylbenzene-1,2-diamine (1.005 g, 5.0 mmol) and benzil (1.051 g, 5.0 mmol).[10]

  • Solvent Addition: Add 25 mL of glacial acetic acid to the flask. The acid acts as both the solvent and the catalyst for the condensation.[9]

  • Heating and Reaction: Attach a reflux condenser and place the flask in a heating mantle or oil bath. Heat the mixture to 80-90 °C with vigorous stirring. The solution should become homogeneous upon heating.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexanes/Ethyl Acetate). The starting materials should be consumed, and a new, more nonpolar spot corresponding to the quinoxaline product should appear. The reaction is typically complete within 2-4 hours.

  • Workup - Precipitation: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ~150 mL of ice-water while stirring. The crude product should precipitate as a solid.

  • Workup - Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with deionized water to remove residual acetic acid, then with a small amount of cold ethanol.

  • Purification: Transfer the crude solid to a clean flask and perform recrystallization from hot ethanol (~30-40 mL). Dissolve the solid in the minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. An expected yield of 85-95% is typical.

Characterization and Results

The final product, 6-Bromo-1-methyl-2,3-diphenylquinoxaline, should be characterized to confirm its identity and purity.

Analysis MethodExpected Result
Appearance Off-white to pale yellow crystalline solid
Melting Point A sharp melting point is indicative of high purity.
¹H NMR (CDCl₃)Aromatic protons (multiplets, ~7.2-8.0 ppm), N-CH₃ group (singlet, ~3.8-4.2 ppm). The symmetry of the diphenyl groups may simplify the aromatic signals.[11]
¹³C NMR (CDCl₃)Signals for aromatic carbons, two distinct quaternary carbons of the pyrazine ring, and the N-CH₃ carbon (~30-35 ppm).[11]
Mass Spec (ESI+) Expected [M+H]⁺ peaks at m/z corresponding to C₂₁H₁₆BrN₂⁺. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be clearly visible as two peaks of nearly equal intensity separated by 2 Da.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor carefully by TLC. Ensure the reaction temperature is maintained.
Loss of product during workup.Ensure complete precipitation by using sufficient ice-water. Minimize the amount of hot solvent used for recrystallization.
Impure Product (by TLC)Incomplete reaction or side product formation.Ensure starting materials are pure. If recrystallization is insufficient, consider purification by column chromatography on silica gel.
Oily Product Product has a low melting point or is impure.Ensure all acetic acid is washed away. If the product is known to be a low-melting solid, trituration with a nonpolar solvent like hexanes may induce solidification.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Glacial acetic acid is corrosive; wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle 3-bromo-N¹-methylbenzene-1,2-diamine with care as aromatic amines and bromo-aromatics can be toxic and irritants.

  • Avoid inhaling solvent vapors.

References

  • Vertex AI Search. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Retrieved January 7, 2026.
  • PubMed. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities.
  • PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • Scientific Publications. (2015).
  • National Institutes of Health. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique.
  • IJCPS. (n.d.).
  • PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines.
  • IJRAR.org. (2022). Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst.
  • Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved January 7, 2026.
  • MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.
  • Ingenta Connect. (n.d.). Drug Likeness and Selective Functionalization of Quinoxalines.
  • The Role of Quinoxaline Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 7, 2026.
  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved January 7, 2026.
  • PubMed. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review.
  • European Journal of Chemistry. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Retrieved January 7, 2026.
  • Royal Society of Chemistry. (n.d.). Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. Retrieved January 7, 2026.
  • ResearchGate. (n.d.).
  • Homework.Study.com. (n.d.). 1,2-Dicarbonyl compounds, such as benzil, can be characterized by reaction with.... Retrieved January 7, 2026.
  • IJISET. (n.d.). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline.
  • PubMed Central. (2022). Design, synthesis, and molecular docking studies of diphenylquinoxaline-6-carbohydrazide hybrids as potent α-glucosidase inhibitors.
  • MDPI. (n.d.). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution.
  • Scribd. (n.d.). 2,3 - Diphenyl Quinoxaline (Synthesis). Retrieved January 7, 2026.

Sources

synthesis of benzimidazoles using 3-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Substituted Benzimidazoles from 3-bromo-N1-methylbenzene-1,2-diamine

Abstract

This comprehensive guide provides detailed protocols and technical insights for the synthesis of novel benzimidazole derivatives utilizing this compound as a key starting material. Benzimidazoles are a cornerstone heterocyclic motif in medicinal chemistry and materials science, and their synthesis from ortho-phenylenediamines remains a fundamental and versatile strategy.[1][2][3] This document outlines two primary synthetic pathways: the condensation with aldehydes and the Phillips-Ladenburg reaction with carboxylic acids. We delve into the mechanistic underpinnings, offer step-by-step experimental procedures, and provide guidance on product characterization and troubleshooting. The strategic inclusion of bromine and N-methyl substituents on the diamine precursor offers significant advantages for generating chemical diversity, enabling post-synthetic modifications and influencing the regiochemical outcome of the cyclization. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their library of functionalized benzimidazole scaffolds.

Introduction: The Strategic Value of the Benzimidazole Scaffold

The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery, found in numerous FDA-approved drugs such as the proton-pump inhibitor omeprazole and the anthelmintic agent albendazole.[3][4] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an exceptional pharmacophore for interacting with biological targets.[3] Beyond pharmaceuticals, benzimidazole derivatives are integral to materials science, finding use as ligands, dyes, and corrosion inhibitors.[1]

The most direct and widely adopted method for constructing the benzimidazole ring system is the condensation of an o-phenylenediamine with a C1 electrophile, typically an aldehyde or a carboxylic acid.[2][5][6] The choice of the starting diamine is critical as it dictates the substitution pattern on the benzene portion of the final product.

This application note focuses on a particularly valuable, non-symmetrical precursor: This compound (CAS 1150617-55-2).[7][8] This substrate offers two key strategic advantages:

  • N-Methyl Group: The methyl group on one of the amine nitrogens ensures that the final product will be a 1-methylbenzimidazole. This blocks one of the tautomeric forms and provides a fixed substitution pattern, which is often crucial for optimizing pharmacological activity.

  • Bromo Substituent: The bromine atom serves as a versatile synthetic handle for post-cyclization diversification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the late-stage introduction of aryl, alkyl, or amino groups to build molecular complexity.

Mechanistic Overview and Regiochemical Considerations

The condensation of an o-phenylenediamine with an aldehyde is a two-stage process: (1) formation of a Schiff base intermediate, followed by (2) intramolecular cyclization and subsequent aromatization.[3][9]

G cluster_intermediates Intermediates cluster_product Product Diamine o-Phenylenediamine SchiffBase Schiff Base Intermediate Diamine->SchiffBase Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Cyclized Dihydrobenzimidazole SchiffBase->Cyclized Intramolecular Cyclization Benzimidazole 2-Substituted Benzimidazole Cyclized->Benzimidazole Oxidation/ Aromatization

Caption: General mechanism for benzimidazole synthesis from an o-phenylenediamine and an aldehyde.

A critical consideration when using an unsymmetrical diamine like this compound is regioselectivity . The initial condensation can occur at either the primary amine (-NH₂) or the secondary amine (-NHCH₃). This leads to the potential formation of two distinct regioisomers:

  • Isomer A: 4-Bromo-1-methyl-2-substituted-1H-benzimidazole

  • Isomer B: 7-Bromo-1-methyl-2-substituted-1H-benzimidazole

The final product distribution is governed by a combination of steric and electronic factors. Generally, the less sterically hindered and more nucleophilic primary amine is expected to react preferentially with the aldehyde, leading to the formation of the Schiff base at that position. Subsequent cyclization would then favor one isomer over the other. Experimental determination is necessary to confirm the major product.

Experimental Protocols

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • This compound and its derivatives should be handled with care as they are potentially harmful if swallowed, inhaled, or in contact with skin.[11] Consult the Safety Data Sheet (SDS) for all reagents before use.[10][11]

Protocol 1: Synthesis via Condensation with Aldehydes

This method is highly versatile due to the vast commercial availability of aldehydes. The reaction is often catalyzed by an acid or a transition metal and can sometimes proceed via aerobic oxidation.[1][12]

G Start Start Setup 1. Combine Diamine, Aldehyde, Solvent, and Catalyst in Flask Start->Setup React 2. Heat and Stir Reaction Mixture (Monitor by TLC) Setup->React Workup 3. Quench Reaction and Perform Aqueous Work-up/Extraction React->Workup Isolate 4. Dry Organic Layer and Evaporate Solvent Workup->Isolate Purify 5. Purify Crude Product via Column Chromatography or Recrystallization Isolate->Purify End End Product Purify->End

Caption: Experimental workflow for the synthesis of benzimidazoles from aldehydes.

Materials & Equipment

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Catalyst (see Table 1)

  • Solvent (e.g., ethanol, acetonitrile, DMF)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Standard glassware for extraction and purification

  • TLC plates (silica gel) and developing chamber

  • Rotary evaporator

Step-by-Step Procedure

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolve the diamine in a suitable solvent (e.g., ethanol, 10 mL per mmol of diamine).

  • Add the desired aldehyde (1.0-1.1 eq.) to the solution.

  • Add the selected catalyst (see Table 1 for examples).

  • Attach a reflux condenser and heat the mixture to the specified temperature (e.g., 80-90 °C for ethanol) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (e.g., 3:7 v/v).[13] The reaction is complete when the starting diamine spot is no longer visible.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product. Alternatively, if no precipitate forms, remove the solvent under reduced pressure.

  • If a solid is obtained, filter it, wash with cold water, and dry. If an oil is obtained, extract it into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[13]

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure bromo-methyl-benzimidazole derivative.[13][14]

Table 1: Example Catalytic Systems for Aldehyde Condensation

Catalyst Solvent Temperature Key Advantages Reference
Ammonium Chloride (NH₄Cl) Ethanol 80-90 °C Inexpensive, mild conditions.
p-Toluenesulfonic Acid (p-TsOH) DMF or Toluene 80-110 °C Effective Brønsted acid catalyst. [6]
Lanthanum Chloride (LaCl₃) Acetonitrile Room Temp Mild, efficient Lewis acid catalyst. [5]
Supported Gold Nanoparticles (Au/TiO₂) CHCl₃:MeOH Room Temp Heterogeneous, reusable, ambient conditions. [12]

| Erbium(III) triflate (Er(OTf)₃) | Water | Room Temp | Water-tolerant Lewis acid. |[9] |

Protocol 2: Synthesis via Carboxylic Acids (Phillips-Ladenburg Reaction)

This classic method involves the condensation of the diamine with a carboxylic acid, typically under harsh, dehydrating conditions. It is a robust alternative, especially when the corresponding aldehyde is unstable.[2][6]

Materials & Equipment

  • This compound

  • Substituted carboxylic acid (e.g., benzoic acid)

  • Acid catalyst/dehydrating agent (e.g., polyphosphoric acid (PPA), p-TsOH)

  • High-boiling solvent (e.g., toluene with Dean-Stark trap) or solvent-free conditions

  • High-temperature reaction setup

Step-by-Step Procedure

  • In a round-bottom flask, combine this compound (1.0 eq.) and the carboxylic acid (1.0-1.2 eq.).

  • Option A (Acid Catalyst): Add p-toluenesulfonic acid (p-TsOH) as a catalyst and toluene as the solvent.[6] Fit the flask with a Dean-Stark apparatus to remove water azeotropically and reflux for 2-4 hours or until TLC indicates completion.

  • Option B (Dehydrating Agent): Use polyphosphoric acid (PPA) as both the catalyst and solvent. Heat the mixture at high temperatures (e.g., 150-200 °C) for several hours. This method is effective but work-up can be challenging.

  • After cooling, carefully neutralize the reaction mixture. For the PPA method, this involves slowly pouring the hot mixture onto crushed ice and then basifying with a strong base (e.g., NaOH or NH₄OH) to pH > 8.

  • The precipitated solid product is collected by filtration, washed thoroughly with water to remove salts, and dried.

  • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized benzimidazoles, including the identification of the major regioisomer.

Table 2: Key Analytical Data for Characterization

Technique Expected Observations
¹H NMR Aromatic protons on the benzimidazole core typically appear between δ 7.0-8.0 ppm. The N-CH₃ singlet is expected around δ 3.7-4.0 ppm. Protons on the 2-substituent will have characteristic shifts. The coupling patterns of the aromatic protons are critical for distinguishing between the 4-bromo and 7-bromo isomers.[15][16][17]
¹³C NMR The C2 carbon of the benzimidazole ring is characteristically deshielded, appearing around δ 150-155 ppm. The carbon bearing the bromine atom (C-Br) will be visible around δ 115-125 ppm.[16][18]
Mass Spec. The mass spectrum will show a prominent molecular ion peak (M⁺). Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, confirming the presence of a single bromine atom.[18]

| IR Spec. | A broad peak around 3000-3400 cm⁻¹ may be absent due to N1-substitution. Look for a C=N stretching vibration around 1610-1630 cm⁻¹ and aromatic C=C stretching peaks.[18] |

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst.- Insufficient heating or reaction time.- Poor quality of starting materials.- Use a fresh batch of catalyst.- Increase temperature or reaction time; monitor closely with TLC.- Purify starting materials before use.
Incomplete Reaction - Reaction has not reached equilibrium.- Sterically hindered aldehyde/acid.- Extend the reaction time.- For carboxylic acid reactions, ensure efficient water removal (Dean-Stark).- Switch to a more reactive aldehyde or a more potent catalyst.
Formation of Side Products - Over-alkylation or side reactions with aldehydes.[9]- Oxidation of the diamine.- Use a milder catalyst or lower temperature.- Run the reaction under an inert atmosphere (e.g., N₂ or Ar) to prevent oxidative degradation.
Difficult Purification - Product and starting material have similar polarity.- Formation of a mixture of regioisomers.- Optimize the column chromatography eluent system using TLC.- Consider derivatization to separate isomers or use preparative HPLC if separation by column is not feasible.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.
  • Shafiee, G., & Ghasemzadeh, M. A. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.
  • Bera, K., et al. (2017). Direct Synthesis of Benzimidazoles by Dehydrogenative Coupling of Aromatic Diamines and Alcohols Catalyzed by Cobalt. ACS Catalysis.
  • Kathirvelan, D., et al. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry.
  • Mohan, R., & Kumar, A. (2019). Review On Synthesis Of Benzimidazole From O-phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology.
  • Pinto, D. C. G. A., et al. (2014). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.
  • Hernández-García, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules.
  • Al-Juboori, A. A. B. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry.
  • ResearchGate. (n.d.). Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole.
  • ResearchGate. (n.d.). ¹³C and ¹H NMR plot of 2-(2-Bromophenyl)-1H-benzimidazole.
  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
  • Wang, H., et al. (2020). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. RSC Advances.
  • Shi, D., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Organic & Biomolecular Chemistry.
  • Rahman, M. A., et al. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • ResearchGate. (n.d.). Benzimidazole derivatives (3) obtained under mild conditions.
  • Semantic Scholar. (2023). Recent achievements in the synthesis of benzimidazole derivatives.
  • Uddin, M. J., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon.
  • Shi, D., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Organic & Biomolecular Chemistry.
  • Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Heterocycles.
  • Ghafoor, A., et al. (2021). Characterization of three different benzimidazolium ligands and their organo-selenium complexes by using density functional theory and Raman spectroscopy. Scientific Reports.
  • The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.
  • ResearchGate. (n.d.). 3-Methylbenzene-1,2-diamine.
  • Request PDF. (n.d.). Synthesis of Bromo- and Carboxylic Acid-Substituted Methylenepyrans.
  • Concellón, J. M., et al. (2018). Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. ACS Omega.
  • Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines.

Sources

Application Note & Protocols: Regioselective N-Alkylation of 3-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of 3-bromo-N1-methylbenzene-1,2-diamine. This substrate, a substituted o-phenylenediamine, is a valuable building block in the synthesis of heterocyclic compounds, particularly for pharmaceutical and materials science applications.[1][2][3] The presence of a primary and a secondary amine presents a significant challenge in achieving regioselectivity. This document dissects the mechanistic principles behind different alkylation strategies and provides a field-proven, step-by-step protocol for achieving selective mono-alkylation on the more nucleophilic primary amine via reductive amination. An alternative direct alkylation method is also discussed, along with robust guidelines for product characterization, troubleshooting, and safety. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology for synthesizing N-alkylated diamine derivatives.

Introduction: The Synthetic Challenge and Opportunity

This compound is an ambident nucleophile, featuring two amine groups with distinct reactivity profiles. The primary amine (-NH₂) is generally more nucleophilic and less sterically hindered than the secondary amine (-NHCH₃). This differential reactivity is the cornerstone of achieving selective alkylation. Uncontrolled reactions, such as direct alkylation with reactive alkyl halides, often lead to a mixture of products, including N2-alkylation, N1-alkylation, and overalkylation at the primary amine, posing significant purification challenges.[4]

The strategic introduction of an alkyl group onto the primary amine (N2 position) yields a versatile intermediate, 3-bromo-N1-methyl-N2-alkylbenzene-1,2-diamine. This scaffold is primed for subsequent cyclization reactions to form a wide array of bioactive heterocycles like benzimidazoles and quinoxalines, which are core structures in many pharmaceutical agents.[1][2] Therefore, developing a robust and selective N-alkylation protocol is of paramount importance. This application note prioritizes the reductive amination pathway, a highly efficient and selective method for this transformation.[4][5]

Starting Material Properties

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 1150617-55-2[6]
Molecular Formula C₇H₉BrN₂[6]
Molecular Weight 201.07 g/mol [6]
Purity Typically ≥95%[6]
Appearance Varies; often a solid or oil-

Safety & Handling Precautions

Working with halogenated aromatic amines requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8][9] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]

  • Health Hazards: This compound and its derivatives are considered harmful if swallowed or in contact with skin.[9][10] They can cause serious skin and eye irritation.[7][9][10] Avoid breathing dust or vapors.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7][9]

  • Disposal: Dispose of all chemical waste according to local, state, and federal regulations.

Mechanistic Strategy: Why Reductive Amination is Superior

While several N-alkylation methods exist, their suitability varies greatly for this specific substrate. Understanding the underlying mechanisms is key to protocol selection.

Strategy 1: Direct Alkylation with Alkyl Halides

This classic Sₙ2 reaction involves the direct treatment of the diamine with an alkyl halide (e.g., R-I, R-Br) in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N). The base deprotonates the amine, increasing its nucleophilicity.

  • Causality & Limitations: The primary amine is more likely to react first. However, the resulting secondary amine product is also nucleophilic. Furthermore, the desired product can be deprotonated by the base, leading to a second alkylation (overalkylation). This lack of control often results in a complex mixture of mono-, di-, and unreacted starting material, making it a less desirable method for clean, selective synthesis.[4]

Strategy 2: Reductive Amination (Recommended Protocol)

This is a powerful, two-stage, one-pot reaction that offers exceptional control and selectivity for mono-alkylation of the primary amine.[5]

  • Iminium Ion Formation: The more nucleophilic primary amine selectively condenses with a carbonyl compound (an aldehyde or ketone) to form a water molecule and a transient iminium ion intermediate. This reaction is typically fast and reversible.

  • In-Situ Reduction: A mild, selective reducing agent, introduced into the same pot, reduces the C=N bond of the iminium ion to a C-N single bond.

  • Causality & Advantages: The key to this method's success is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium ion intermediate.[4] This chemoselectivity prevents side reactions and drives the equilibrium towards the final alkylated product, ensuring high yields of the desired mono-alkylated diamine.[4][11]

Alternative Advanced Strategy: "Borrowing Hydrogen" Catalysis

This greener approach uses alcohols as alkylating agents, catalyzed by transition metals (e.g., Ru, Mn, Ir).[12][13][14] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen to complete the reduction.[14] While elegant and atom-economical, it requires specialized catalysts and conditions that may not be as readily accessible as standard reductive amination reagents.[13][14]

Core Protocol: Selective N2-Alkylation via Reductive Amination

This protocol details the most reliable method for the selective mono-alkylation of the primary amine group on this compound.

General Workflow Diagram

The following diagram illustrates the logical flow of the reductive amination protocol.

Reductive_Amination_Workflow Workflow for Reductive Amination reactant_node reactant_node process_node process_node analysis_node analysis_node product_node product_node sub 1. Dissolve Diamine & Aldehyde/Ketone in Solvent form 2. Stir for Imine/ Iminium Formation sub->form Room Temp, 20-30 min reduce 3. Add NaBH(OAc)₃ Portion-wise form->reduce Under N₂ monitor 4. Monitor Reaction (TLC / LC-MS) reduce->monitor Stir at RT, 2-16 h quench 5. Quench with aq. NaHCO₃ monitor->quench Upon Completion extract 6. Aqueous Workup & Extraction quench->extract purify 7. Column Chromatography extract->purify char 8. Characterize Product (NMR, MS) purify->char final Pure N2-Alkylated Product char->final

Caption: Reductive Amination Experimental Workflow.

Materials and Reagents
  • This compound (1.0 eq.)

  • Aldehyde or Ketone (1.1–1.5 eq.)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5–2.0 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon) setup

Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DCE (or DCM) to a concentration of approximately 0.1–0.2 M.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq.) to the stirred solution at room temperature.

  • Imine Formation: Stir the mixture for 20-30 minutes at room temperature. This allows for the formation of the crucial iminium ion intermediate.[4]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions over 5-10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm or gas evolution.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 hours to overnight, depending on the reactivity of the carbonyl compound.[4]

  • Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[4] Stir the biphasic mixture vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM or Ethyl Acetate.[4]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.[4]

Product Characterization

Confirming the structure and regioselectivity of the product is critical.

  • Mass Spectrometry (MS): ESI-MS will confirm the correct mass for the desired product (M+H)⁺.

  • ¹H NMR: The most powerful tool for confirming regioselectivity. Look for:

    • The disappearance of the broad -NH₂ singlet from the starting material.

    • The appearance of new signals corresponding to the added alkyl group.

    • A downfield shift of the aromatic proton adjacent to the newly alkylated amine.

  • ¹³C NMR: Complements the ¹H NMR data, showing new carbon signals from the introduced alkyl group.[15]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction is sluggish or incomplete 1. Inactive reducing agent (hydrolyzed). 2. Insufficient amount of reducing agent. 3. Sterically hindered aldehyde/ketone.1. Use a fresh bottle of NaBH(OAc)₃ and ensure anhydrous conditions. 2. Increase the equivalents of NaBH(OAc)₃ to 2.0 eq. 3. Increase reaction time and/or gently warm the reaction to 35-40 °C.
Low Yield 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Volatility of the product.1. Ensure the reaction has gone to completion via TLC/LC-MS before quenching. 2. Perform extractions carefully; ensure pH is basic before extraction. 3. Be cautious during solvent removal under reduced pressure.
Overalkylation Product Observed 1. Reaction conditions too harsh. 2. This is highly unlikely with reductive amination but possible with direct alkylation.1. Ensure the reaction is run at room temperature. 2. If using direct alkylation, switch to the reductive amination protocol for better selectivity.
Side product from aldehyde/ketone self-condensation Aldehyde/ketone is unstable to the reaction conditions (rare with NaBH(OAc)₃).Add the reducing agent shortly after the aldehyde/ketone to minimize the time for side reactions.

Conclusion

The N-alkylation of this compound is a key transformation for accessing valuable synthetic intermediates. While direct alkylation is an option, it suffers from poor selectivity. The detailed protocol for reductive amination provides a robust, reliable, and highly regioselective method for the mono-alkylation of the primary amine. By leveraging a chemoselective reducing agent like sodium triacetoxyborohydride, this procedure minimizes side products and simplifies purification, making it a superior choice for applications in drug discovery and complex molecule synthesis. Rigorous characterization using NMR and MS is essential to confirm the successful and selective synthesis of the target compound.

References

  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, August 23). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). N-alkylation reaction of o-phenylenediamine with substituted benzyl...
  • Advanced ChemBlocks. (n.d.). This compound.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Thermo Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Google Patents. (n.d.). Direct alkylation of n-alkyl-n'-phenyl-p-phenylenediamine.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • OUCI. (n.d.). N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts.
  • Google Patents. (n.d.). Method of producing n-alkyl-n'-phenyl-para-phenylenediamines.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • ResearchGate. (n.d.). N-alkylation of (hetero)aromatic amines using...
  • ResearchGate. (n.d.). Kinetically resolving alkyl amines using the Buchwald–Hartwig reaction.
  • PubChem. (n.d.). 3-Bromobenzene-1,2-diamine.
  • Semantic Scholar. (n.d.). Alkylation of N-substituted 2-phenylacetamides.
  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of Quinoxaline-5,6-diamine.
  • Benchchem. (n.d.). Application Note and Protocol for N-alkylation of 4-Bromo-N1-ethylbenzene-1,2-diamine.
  • RSC Publishing. (n.d.). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • National Institutes of Health. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • SpringerLink. (n.d.). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3.
  • CDC Stacks. (2021, March 1). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and...
  • National Institutes of Health. (2016, October 6). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • ResearchGate. (n.d.). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters.
  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions.
  • RSC Publishing. (2025, June 13). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones.
  • PubMed. (2022, June 10). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • YouTube. (2022, July 7). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF.
  • National Institutes of Health. (2024, November 26). Photochemical 1,3-boronate rearrangement enables three-component N-alkylation for α-tertiary hydroxybenzylamine synthesis.
  • ResearchGate. (2025, August 7). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3.
  • Chemrio. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles.
  • RSC Publishing. (2023, January 25). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial.
  • MDPI. (n.d.). A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry.
  • PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • ResearchGate. (n.d.). Design, fabrication, and characterization of o-phenylenediamine surface-conjugated carbon quantum nanodots as a potential new bioactive formulation.
  • ResearchGate. (n.d.). Iridium-catalyzed N-alkylation of diamines with glycerol.
  • ChemicalBook. (2025, July 24). 6-BroMo-N1-Methylbenzene-1,2-diaMine.
  • Google Patents. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2] This suite of reactions, recognized with the 2010 Nobel Prize in Chemistry, has become indispensable in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures.[3] The substrate, 3-bromo-N1-methylbenzene-1,2-diamine, is a particularly valuable building block. Its vicinal diamine motif is a precursor to benzimidazoles, benzodiazepines, and other heterocyclic systems of significant pharmacological interest, while the bromo-substituent provides a reactive handle for diversification through cross-coupling.[4][5]

This guide provides a comprehensive overview and detailed protocols for leveraging this compound in several key palladium-catalyzed cross-coupling reactions. We will delve into the critical parameters, mechanistic underpinnings, and practical considerations to ensure successful and reproducible outcomes for researchers in drug discovery and chemical development.

The Foundation: The Palladium Catalytic Cycle

A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and optimizing reactions.[1][6] The process is a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[3][6] This is often the rate-limiting step.

  • Transmetalation (for Suzuki, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organic group from a second reagent (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium center, displacing the halide.[3] In C-N couplings, the amine coordinates to the palladium, followed by deprotonation.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired new bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6]

Palladium Catalytic Cycle cluster_cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)n-Br Ar-Pd(II)(L)n-Br Pd(0)Ln->Ar-Pd(II)(L)n-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)n-R Ar-Pd(II)(L)n-R Ar-Pd(II)(L)n-Br->Ar-Pd(II)(L)n-R Transmetalation (R-M) Ar-Pd(II)(L)n-R->Pd(0)Ln Ar-R Ar-R Ar-Pd(II)(L)n-R->Ar-R Reductive Elimination caption General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Key Considerations for Success with this compound

The presence of two amine functionalities, one primary and one secondary, introduces specific challenges and considerations. The basicity of these groups can lead to catalyst inhibition by coordinating to the palladium center.[7] Furthermore, the potential for intramolecular reactions or side-product formation necessitates careful selection of reaction conditions.

Catalyst and Ligand Selection

The choice of ligand is paramount in palladium catalysis, as it dictates the catalyst's stability, activity, and selectivity.[8][9] Ligands modify the steric and electronic environment of the palladium center, influencing the rates of oxidative addition and reductive elimination.[9]

  • For C-C Couplings (e.g., Suzuki, Heck, Sonogashira):

    • Phosphine Ligands: Sterically bulky and electron-rich phosphine ligands are often the go-to choice. Ligands like SPhos, XPhos, and RuPhos have demonstrated broad utility, particularly for challenging substrates.[10] They promote the formation of the active monoligated Pd(0) species and accelerate reductive elimination.[9]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form highly stable complexes with palladium, offering excellent catalytic activity, often under milder conditions.

  • For C-N Couplings (Buchwald-Hartwig Amination):

    • Biarylphosphine Ligands: The Buchwald and Hartwig groups have developed generations of specialized, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) that are critical for the success of these reactions.[11] These ligands facilitate both the oxidative addition and the challenging C-N reductive elimination step.

    • Bidentate Ligands: For certain applications, bidentate phosphine ligands like BINAP or DPPF can be effective, preventing the formation of inactive palladium dimers.[12]

The Role of the Base

The base plays a multifaceted role in cross-coupling reactions.[13] Its primary function is often to facilitate the transmetalation step in Suzuki reactions or to deprotonate the amine in Buchwald-Hartwig aminations.[14]

  • Suzuki Reaction: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice can influence reaction rates and yields, with stronger bases sometimes being more effective but also posing a risk to sensitive functional groups.[14]

  • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed to deprotonate the amine coupling partner or the intermediate palladium-amine complex.[13][15]

  • Heck and Sonogashira Reactions: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used, acting as both a base and sometimes as a solvent.[16][17]

Solvent Selection

The solvent must be capable of dissolving the reactants and catalyst system while remaining inert under the reaction conditions. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.

  • Common Choices: Toluene, dioxane, and tetrahydrofuran (THF) are widely used for their inertness and suitable boiling points.[18] Dimethylformamide (DMF) can also be employed, particularly for Sonogashira reactions.[19]

  • Aqueous Systems: For some Suzuki reactions, biphasic systems using water with a co-solvent like dioxane can be effective and offer environmental benefits.[7]

Experimental Protocols

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific coupling partners.

General experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol describes the coupling of this compound with an arylboronic acid. The Suzuki-Miyaura reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[3][20]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/H₂O, 4:1 mixture)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is one of the most powerful methods for constructing aryl C-N bonds.[12] This protocol outlines the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere in an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base.

  • Reagent Addition: Add this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling (C-C Triple Bond Formation)

The Sonogashira coupling is a reliable method for the synthesis of arylalkynes, employing a palladium catalyst and a copper(I) co-catalyst.[16][21]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%)

  • Amine base (e.g., Triethylamine, TEA)

  • Solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and filter through a pad of celite to remove metal salts.

  • Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify by column chromatography.

Data Presentation and Troubleshooting

Expected Outcomes: A Comparative Table

The following table presents hypothetical, yet representative, data for the cross-coupling of this compound with various partners to illustrate expected efficiencies.

EntryCoupling ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Suzuki-MiyauraPhenylboronic acidPd(dppf)Cl₂ (2)-K₂CO₃ (2.5)Dioxane/H₂O901288
2Buchwald-HartwigMorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOt-Bu (1.4)Toluene1001891
3SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ (2)-TEA (3.0)THF50885
4HeckStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.0)DMF1102475
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (degraded by air/moisture)- Insufficiently strong base- Low reaction temperature- Use fresh, high-purity catalyst and rigorously degassed solvents.- Screen stronger bases (e.g., Cs₂CO₃ for Suzuki, K₃PO₄ for Buchwald).- Increase reaction temperature in increments.
Side Product Formation (e.g., debromination) - Catalyst deactivation pathway- Reaction temperature too high- Screen different ligands; more electron-rich ligands can suppress this.- Lower the reaction temperature and extend the reaction time.
Poor Yields with Electron-Rich Amines/Anilines - Strong coordination of the amine to the palladium center, inhibiting catalysis.- Use a more sterically hindered ligand (e.g., RuPhos, AdBrettPhos) to create a more open coordination site on the palladium.
Inconsistent Results - Variable quality of reagents or solvents- Presence of oxygen or moisture- Ensure all reagents are of high purity.- Use freshly distilled/anhydrous solvents.- Maintain a strict inert atmosphere throughout the setup and reaction.

Conclusion

This compound is a highly adaptable substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate combination of catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse array of substituted N-methylbenzene-1,2-diamine derivatives. The protocols and insights provided in this guide serve as a robust foundation for developing novel molecular entities for applications in medicinal chemistry and beyond. Mastery of these techniques empowers scientists to accelerate their research and development programs.

References

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Strem Chemicals.
  • The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • PubMed Central. Developing Ligands for Palladium(II)
  • Chemistry LibreTexts.
  • BenchChem. A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
  • Chemistry LibreTexts.
  • PubMed Central.
  • Wikipedia.
  • ACS Publications.
  • BenchChem. A Comparative Guide: Suzuki vs.
  • Organic Chemistry Portal.
  • ResearchGate. Screening of different bases for Suzuki coupling.
  • Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • ResearchGate.
  • BenchChem.
  • Wikipedia. Sonogashira coupling.
  • SpringerLink. What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
  • Wikipedia. Heck reaction.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • PubMed Central. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly.

Sources

Application Notes and Protocols: 3-bromo-N1-methylbenzene-1,2-diamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-bromo-N1-methylbenzene-1,2-diamine, a substituted o-phenylenediamine, is a versatile building block in medicinal chemistry. Its unique structural features—a nucleophilic diamine system, a bromine atom amenable to cross-coupling reactions, and a methyl group influencing steric and electronic properties—make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This guide provides an in-depth exploration of its applications, focusing on the synthesis of benzimidazoles and other key scaffolds, and offers detailed protocols for researchers in drug discovery and development.

The reactivity of the o-phenylenediamine core is significantly influenced by the nature and position of substituents on the benzene ring. The condensation reaction, a cornerstone for synthesizing various heterocycles, hinges on the nucleophilic attack of the amino groups on a carbonyl-containing compound.[1] The presence of both a bromine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) on the diamine ring presents a unique electronic environment that can be strategically exploited in synthesis.

Core Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a precursor to heterocyclic systems, which form the core of many marketed drugs and clinical candidates.

Synthesis of Benzimidazole Scaffolds

Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[2] The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for their synthesis.[3] The substitution pattern on the o-phenylenediamine starting material directly translates to the substitution pattern on the resulting benzimidazole, allowing for the generation of diverse chemical libraries for drug screening.

Derivatives of this compound are used in the synthesis of pharmaceutical intermediates, with notable applications in the development of antitumor and antimicrobial agents.[4] Preliminary studies have suggested that the parent compound itself may possess antimicrobial and anticancer properties, although the exact mechanisms are still under investigation.[5]

Strategic Importance of Substituents:
  • N1-Methyl Group: The presence of the N-methyl group directs the cyclization reaction and introduces a point of substitution that can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. It can modulate properties such as solubility, metabolic stability, and receptor binding affinity.

  • Bromine Atom: The bromine atom serves as a versatile synthetic handle. It can be retained in the final molecule to modulate its electronic properties and lipophilicity, or it can be used for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce additional complexity and explore structure-activity relationships (SAR).

Synthesis of Other Heterocyclic Systems

Beyond benzimidazoles, substituted o-phenylenediamines like this compound are precursors to other important heterocyclic scaffolds in medicinal chemistry.[6] These include:

  • Quinoxalines: Formed by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. Quinoxaline derivatives are known to exhibit a range of biological activities, including anticancer and antimicrobial effects.

  • Benzodiazepines: The condensation of o-phenylenediamines with β-diketones or other suitable carbonyl compounds can yield benzodiazepine derivatives, a class of compounds famous for their anxiolytic, sedative, and anticonvulsant properties.[7]

  • Benzotriazoles: Reaction with nitrous acid leads to the formation of benzotriazoles, which have applications as corrosion inhibitors and in various areas of medicinal chemistry.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of key derivatives of this compound.

Protocol 1: Synthesis of this compound

This protocol outlines a common synthetic route for the preparation of the title compound from its nitro-precursor.

Reaction Scheme:

Synthesis_of_3_bromo_N1_methylbenzene_1_2_diamine 2-bromo-N-methyl-6-nitroaniline 2-bromo-N-methyl-6-nitroaniline reagents Zn powder, Acetic Acid Room Temperature, 16h 2-bromo-N-methyl-6-nitroaniline->reagents This compound This compound reagents->this compound

Figure 1: Synthesis of this compound.

Materials:

  • 2-bromo-N-methyl-6-nitroaniline

  • Zinc powder

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 2-bromo-N-methyl-6-nitroaniline (1.0 eq.) in acetic acid, add zinc powder (2.0 eq.) portion-wise at room temperature.[8]

  • Stir the reaction mixture vigorously at room temperature for 16 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove insoluble solids.[8]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.[8]

  • Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution.[8]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under vacuum to obtain the crude product.[8]

  • Purify the crude product by column chromatography on silica gel if necessary.

Characterization:

  • LC-MS: Confirm the molecular weight of the product. The expected m/z for [M+H]⁺ is 201.0/203.0 (due to bromine isotopes).[8]

  • ¹H NMR & ¹³C NMR: Confirm the structure and purity of the final compound.

Protocol 2: General Procedure for the Synthesis of 7-bromo-1-methyl-1H-benzo[d]imidazole Derivatives

This protocol describes a general method for the condensation of this compound with various aldehydes to form substituted benzimidazoles. This is a widely used method for generating libraries of benzimidazole derivatives for screening.[2]

Reaction Scheme:

Benzimidazole_Synthesis diamine This compound reagents Oxidizing Agent (e.g., H₂O₂) Catalyst (e.g., HCl) Solvent (e.g., Acetonitrile) Room Temperature diamine->reagents aldehyde R-CHO (Aromatic Aldehyde) aldehyde->reagents product 7-bromo-1-methyl-2-aryl-1H-benzo[d]imidazole reagents->product

Sources

Application Notes and Protocols for the Evaluation of the Biological Activity of 3-bromo-N1-methylbenzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzene-1,2-diamine scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of biologically active compounds. Its derivatives have been explored for various therapeutic applications, including as anticancer and antimicrobial agents. The introduction of specific substituents onto the benzene ring and the amino groups can significantly modulate the pharmacological profile of these molecules. This guide focuses on derivatives of 3-bromo-N1-methylbenzene-1,2-diamine, a class of compounds characterized by the presence of a bromine atom and an N-methylated amine on the phenylenediamine core.

While extensive research on this specific class of derivatives is still emerging, this document provides a comprehensive framework for investigating their potential biological activities. By leveraging established protocols and drawing insights from the known activities of structurally related compounds, researchers can effectively explore the therapeutic potential of novel this compound derivatives. This guide offers detailed methodologies for assessing their anticancer and antimicrobial properties, along with insights into potential structure-activity relationships.

Potential Biological Activities and Mechanistic Considerations

Based on the broader class of substituted benzene-1,2-diamines and bromo-aromatic compounds, derivatives of this compound are hypothesized to exhibit significant anticancer and antimicrobial activities.

Anticancer Activity

The cytotoxicity of diamine derivatives against cancer cell lines is a well-documented phenomenon. The presence of the lipophilic bromine atom and the altered basicity due to the N-methyl group in this compound derivatives may enhance their ability to penetrate cell membranes and interact with intracellular targets.

Potential Mechanisms of Action:

  • DNA Intercalation and Damage: Aromatic diamines can intercalate into the DNA helix, leading to cell cycle arrest and apoptosis.[1]

  • Induction of Oxidative Stress: These compounds may generate reactive oxygen species (ROS) within cancer cells, leading to cellular damage and death.

  • Enzyme Inhibition: Derivatives could potentially inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases or topoisomerases.

Antimicrobial Activity

The substitution pattern on the benzene ring, including the presence of halogens like bromine, is known to influence the antimicrobial properties of aromatic compounds.

Potential Mechanisms of Action:

  • Cell Membrane Disruption: The lipophilic nature of the bromo- and methyl-substituted benzene ring may facilitate the disruption of the bacterial cell membrane integrity.

  • Enzyme Inhibition: These derivatives could inhibit essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication.

  • Inhibition of Biofilm Formation: By interfering with bacterial signaling pathways, these compounds might prevent the formation of resilient biofilm communities.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of novel this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for another 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Workflow for In Vitro Cytotoxicity Testing

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound incubation_treatment Incubate for 24-72h treatment->incubation_treatment mtt_addition Add MTT Solution incubation_treatment->mtt_addition incubation_mtt Incubate for 3-4h mtt_addition->incubation_mtt formazan_dissolution Dissolve Formazan with DMSO incubation_mtt->formazan_dissolution read_absorbance Read Absorbance at 570 nm formazan_dissolution->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for MTT-based in vitro cytotoxicity assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of this compound derivatives against various bacterial strains using the broth microdilution method.[3][4]

Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[3]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well will serve as the growth control (no compound), and the twelfth well as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Analysis:

  • The MIC value is reported as the concentration of the compound in the first well that shows no bacterial growth.

  • Compare the MIC values of the test compounds to that of the positive control antibiotic.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) compound_dilution Prepare 2-fold Serial Dilutions of Compound in 96-well Plate inoculate_wells Inoculate Wells with Bacterial Suspension compound_dilution->inoculate_wells incubation Incubate at 37°C for 16-20h inoculate_wells->incubation visual_inspection Visually Inspect for Turbidity incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound derivatives are limited, general principles from related compound series can guide the design of new analogs with enhanced activity.

  • Position and Nature of Halogen: The position of the bromine atom on the benzene ring can significantly impact activity. The electron-withdrawing nature of bromine can influence the pKa of the amino groups and the overall lipophilicity of the molecule.

  • N-Alkylation: The N-methyl group can affect the compound's ability to form hydrogen bonds and its steric profile, which can be crucial for target binding. A study on m-diaminobenzene derivatives showed that increasing the size of the alkyl group at the C1 position led to a decline in mutagenic activity, suggesting that steric hindrance can play a significant role.[5]

  • Substitution at the Second Amino Group: Derivatization of the second amino group (N2) with various substituents can be a key strategy to modulate the biological activity and selectivity of the compounds.

Data Summary

The following table provides a template for summarizing the biological activity data for a series of hypothetical this compound derivatives.

Compound IDR1 SubstituentR2 SubstituentIC₅₀ (µM) vs. MCF-7MIC (µg/mL) vs. S. aureus
BND-01 HH>100128
BND-02 HCH₃50.264
BND-03 ClH25.832
BND-04 ClCH₃10.516
Cisplatin --5.2-
Ciprofloxacin ---1

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values.

Conclusion

The this compound scaffold holds promise for the development of novel therapeutic agents. The protocols and insights provided in this guide offer a robust starting point for researchers to systematically evaluate the anticancer and antimicrobial potential of its derivatives. Through careful synthesis, rigorous biological testing, and insightful structure-activity relationship studies, the full therapeutic potential of this chemical class can be unlocked.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175.
  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
  • Markidis, T., et al. (2001). Synthesis and in vitro cytotoxicity of long chain 2-amino alcohols and 1,2-diamines. Anticancer Research, 21(4A), 2835-2839.
  • Singha Roy, P. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Soule, B. P., et al. (2001). Cyto- and genotoxic effects of novel aromatic nitroxide radicals in vitro. Free Radical Biology and Medicine, 31(3), 409-416.
  • Bielawska, A., Bielawski, K., & Wołczyński, S. (2001). DNA-binding properties and cytotoxicity activity of novel aromatic amidines in cultured human skin fibroblasts. Pharmazie, 56(5), 428-429.
  • de Souza, J. B., et al. (2011). Synthesis, cytotoxicity, and in vitro antileishmanial activity of mono-t-butyloxycarbonyl-protected diamines. Bioorganic & Medicinal Chemistry, 19(21), 6347-6352.
  • Shahin, M. M., Bugaut, A., & Kalopissis, G. (1980). Structure-activity relationship within a series of m-diaminobenzene derivatives. Mutation Research, 78(1), 25-31.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-bromo-N1-methylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final products. This guide addresses common challenges encountered during its purification, drawing from established principles of separation science and practical laboratory experience.

A prevalent synthetic route to aromatic diamines involves the reduction of the corresponding nitroaniline. For instance, an isomer, 6-bromo-N1-methylbenzene-1,2-diamine, is synthesized by the reduction of 2-bromo-N-methyl-6-nitroaniline using zinc powder in acetic acid[1]. This type of synthesis often yields a crude product as a dark oil, necessitating a robust purification strategy.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during the purification of this compound.

Issue 1: My crude product is a dark, oily, or tar-like substance. How should I proceed?

Answer: A dark, oily appearance is common for crude aromatic amines due to the presence of colored impurities, residual starting materials, and inorganic salts from the workup.

  • Initial Workup: Before attempting purification, ensure a thorough aqueous workup has been performed. This should include:

    • Dissolving the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Washing with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid (e.g., acetic acid) from the reduction step.

    • Washing with brine to remove the bulk of water and inorganic salts.

    • Drying the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filtering and concentrating the solution under reduced pressure.

  • Rationale: This initial cleanup removes many of the common impurities that can interfere with more advanced purification techniques like column chromatography.

Issue 2: I'm trying to purify by column chromatography, but I'm getting poor separation or my compound is streaking on the column.

Answer: Poor separation and streaking on a silica gel column are common issues when purifying amines. This is often due to the basic nature of the amino groups interacting strongly and irreversibly with the acidic silica gel.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (Et₃N). A common practice is to add 1-2% Et₃N to your eluent system.

    • Solvent System Selection: Start with a non-polar solvent system and gradually increase the polarity. A good starting point for aromatic amines is a mixture of hexanes and ethyl acetate. You can determine the optimal ratio by running thin-layer chromatography (TLC) first.

    • Alternative Adsorbents: If silica gel continues to give poor results, consider using a more neutral or basic adsorbent like alumina (Al₂O₃).

  • Expert Insight: The addition of triethylamine to the eluent serves to neutralize the acidic sites on the silica gel, preventing the irreversible adsorption of your basic diamine product and allowing it to elute properly.

Issue 3: My purified compound is initially a light color but darkens upon standing. What is causing this, and how can I prevent it?

Answer: Aromatic amines, especially diamines, are susceptible to oxidation, which leads to the formation of colored impurities. This process can be accelerated by exposure to air and light.

  • Prevention Strategies:

    • Inert Atmosphere: Handle and store the purified compound under an inert atmosphere, such as nitrogen or argon.

    • Storage Conditions: Store the compound in a cool, dark place. Amber vials are recommended to protect it from light.

    • Solvent Choice: When storing in solution, use deoxygenated solvents.

  • Causality: The amino groups in this compound can be oxidized, leading to the formation of highly conjugated, colored species. Minimizing exposure to oxygen and UV light is crucial for maintaining the compound's integrity.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound?

A1: Column chromatography is generally the most effective method for purifying this compound, especially for removing closely related impurities. For a crude product that is a solid, recrystallization can also be a viable option.

Q2: How do I choose a solvent system for column chromatography?

A2: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. For more polar compounds, a system of dichloromethane and methanol might be necessary. Always add 1-2% triethylamine to your eluent to prevent streaking.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization can be an effective technique if your crude product is a solid and contains impurities with different solubility profiles. The choice of solvent is critical. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexanes/ethyl acetate) to find the optimal conditions.

Q4: How can I confirm the purity of my final product?

A4: The purity of your this compound should be assessed using multiple analytical techniques. These include:

  • Thin-Layer Chromatography (TLC): To check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol assumes a crude product obtained from a reaction similar to the synthesis of its isomer, 6-bromo-N1-methylbenzene-1,2-diamine[1].

1. Preparation of the Eluent:

  • Prepare a suitable eluent system, for example, a 7:3 mixture of hexanes and ethyl acetate.
  • Add triethylamine to the eluent to a final concentration of 1% (v/v).

2. Packing the Column:

  • Choose a column with an appropriate diameter and length for the amount of crude material.
  • Pack the column with silica gel using the wet slurry method with your prepared eluent.

3. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or your eluent.
  • Alternatively, for less soluble compounds, use the "dry loading" method by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with your chosen solvent system.
  • Collect fractions and monitor the elution of your compound by TLC.

5. Isolation of the Purified Product:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary Table
ParameterRecommended Value/SolventRationale
Purification Method Column ChromatographyEffective for removing a wide range of impurities.
Adsorbent Silica GelStandard choice, but must be deactivated.
Eluent System Hexanes/Ethyl Acetate (with 1% Et₃N)Good starting point for aromatic amines.
Purity Analysis NMR, MS, HPLCProvides comprehensive purity and structural confirmation.
Storage Under N₂ or Ar, in the dark, at room temp.Minimizes oxidation and degradation.

Visual Diagrams

Workflow for Purification of this compound

PurificationWorkflow cluster_start Crude Product cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis & Storage Crude Crude 3-bromo-N1- methylbenzene-1,2-diamine (Dark Oil) Workup Aqueous Workup (DCM, NaHCO3, Brine) Crude->Workup Initial Cleanup Purification Column Chromatography (Silica Gel, Hexanes/EtOAc + 1% Et3N) Workup->Purification Primary Purification Analysis Purity Analysis (NMR, MS, HPLC) Purification->Analysis Characterization Storage Store under N2 in the dark Analysis->Storage Final Product

Caption: Workflow for the purification of this compound.

Troubleshooting Decision Tree for Column Chromatography

TroubleshootingTree Start Column Chromatography Issue Problem Poor Separation or Streaking? Start->Problem Solution1 Add 1-2% Triethylamine to Eluent Problem->Solution1 Yes Success Successful Purification Problem->Success No Problem2 Still Poor Separation? Solution1->Problem2 Solution2 Optimize Solvent System (TLC analysis) Problem2->Solution2 Yes Problem2->Success No Problem3 Still Issues? Solution2->Problem3 Solution3 Switch to Alumina as Adsorbent Problem3->Solution3 Yes Problem3->Success No Solution3->Success

Caption: Decision tree for troubleshooting column chromatography of amines.

References

Sources

Technical Support Center: Column Chromatography of 3-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-bromo-N1-methylbenzene-1,2-diamine via column chromatography. This molecule presents unique challenges due to its dual amine functionalities, which can interact strongly with standard silica gel stationary phases, leading to common purification issues. This document is designed for researchers, medicinal chemists, and process development scientists to navigate these challenges effectively.

Core Challenges & Pre-Analysis

The purification of this compound is often complicated by its chemical nature. The presence of both a primary (-NH₂) and a secondary (-NHCH₃) aromatic amine group makes the molecule basic and highly polar. These basic sites can engage in strong acid-base interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or on-column degradation.[1]

Before attempting a large-scale column, a thorough pre-analysis using Thin Layer Chromatography (TLC) is critical to developing a successful separation method.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1150617-55-2[2][3][4][5]
Molecular Formula C₇H₉BrN₂[3][6]
Molecular Weight 201.07 g/mol [3]
Appearance Varies; often a solid at room temperature.[3]
Polarity High, due to two amine functional groups.Inferred
Basicity Basic; pKa is influenced by the two amine groups.Inferred
Experimental Protocol: Initial TLC Method Development
  • Prepare Stock Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Select Test Solvents: Prepare a range of mobile phases with varying polarities. Good starting points for aromatic amines are mixtures of a non-polar and a polar solvent.[7]

  • Spot Plates: Spot the crude mixture onto at least 3-4 different TLC plates.

  • Develop Plates: Place each plate in a chamber containing a different solvent system (see Table 2).

  • Visualize: Check the plates under a UV lamp (254 nm). If the compound is not UV-active, use a staining agent like potassium permanganate or iodine.

  • Analyze: The ideal solvent system should give your target compound an Rf value between 0.2 and 0.4, with clear separation from impurities.[8] If tailing is observed even on the TLC plate, a mobile phase modifier is necessary.

Table 2: Suggested Starting Solvent Systems for TLC Analysis
System #Non-Polar SolventPolar SolventModifier (Add if Tailing is Observed)Rationale
1HexaneEthyl Acetate0.5-1% Triethylamine (TEA) or AmmoniaA standard system of moderate polarity. TEA is a competing base that neutralizes acidic silica sites.[1]
2Dichloromethane (DCM)Methanol (MeOH)0.5-1% Triethylamine (TEA) or AmmoniaA more polar system for compounds that do not move in Hexane/EtOAc.[1]
3TolueneEthyl Acetate0.5-1% Triethylamine (TEA)Toluene offers different selectivity compared to hexane for aromatic compounds.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My compound is streaking badly down the column and TLC plate, resulting in broad fractions and poor purity. What's happening and how do I fix it?

A: Problem: Severe tailing or streaking is the most frequent issue for basic amines on silica gel. It is caused by the strong, non-ideal interaction between the basic amine groups of your molecule and the acidic silanol groups on the silica surface. A portion of your compound gets "stuck" and then slowly bleeds down the column, contaminating many fractions.

Solution:

  • Immediate Action - Add a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase. Triethylamine (TEA) is most common, but ammonium hydroxide can also be used. A concentration of 0.5% to 2% (v/v) is typically sufficient.[1] This modifier neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Systematic Approach:

    • Re-run your TLC analysis, but add 1% TEA to the eluent. You should observe a significant reduction in tailing and a slightly higher Rf value.

    • Prepare your column eluent with the same percentage of TEA.

    • Crucially , equilibrate the packed column by flushing it with 2-3 column volumes of the TEA-containing eluent before loading your sample. This ensures the entire stationary phase is neutralized.

  • Alternative Stationary Phases: If a basic modifier is incompatible with your compound or downstream applications, consider switching to a different stationary phase.

    • Basic Alumina: Alumina is generally basic and provides a much better surface for purifying basic compounds without tailing.[8] You will need to re-develop your solvent system, as compound mobility will differ from silica.

    • Amine-Functionalized Silica: This is a specialty phase where the silica surface is bonded with aminopropyl groups, making it basic and ideal for amine purification with standard non-polar solvents.[1]

Diagram 1: Mechanism of Tailing and Suppression

G cluster_0 Standard Silica Column (Tailing) cluster_1 Silica Column with TEA Modifier (Suppression) Analyte1 Amine Analyte Silica1 Acidic Silica (Si-OH) Analyte1->Silica1 Strong Acid-Base Interaction Elution1 Broad, Tailing Peak Silica1->Elution1 Analyte2 Amine Analyte Silica2 Neutralized Silica (Si-O⁻ --- H-NEt₃⁺) Analyte2->Silica2 Weak Interaction Elution2 Sharp, Symmetrical Peak Silica2->Elution2 TEA Triethylamine (TEA) TEA->Silica2 Competitive Binding

Caption: Interaction of a basic amine with silica and its suppression by a basic modifier.

Q2: My compound won't come off the column, even when I switch to 100% methanol. Did it decompose?

A: Problem: This indicates irreversible adsorption or on-column decomposition. The high basicity and potential for oxidation of aromatic diamines can lead to very strong binding or degradation on the acidic silica surface.

Solution:

  • Test for Stability: Before running a column, test your compound's stability on silica. Spot the compound on a TLC plate, let it sit for an hour in the air, and then elute it. If you see a new spot at the baseline or significant streaking that wasn't there before, your compound is likely unstable on silica.[8]

  • Deactivate the Silica: If you must use silica, you can reduce its acidity. This can be done by using a mobile phase containing a basic modifier like TEA or ammonia, as described in Q1.

  • Switch to a Milder Stationary Phase: The best course of action for silica-sensitive compounds is to avoid silica altogether.

    • Alumina (Basic or Neutral): This is the most common alternative.

    • Florisil: A magnesium silicate adsorbent that is less acidic than silica.[8]

    • Reversed-Phase Chromatography (C18 Silica): If your compound is sufficiently soluble, reversed-phase flash chromatography using water/acetonitrile or water/methanol gradients can be an excellent option for highly polar, basic compounds.[1][9]

Q3: I can't get good separation between my product and a similarly polar impurity. What should I do?

A: Problem: Co-elution occurs when the selectivity of your chromatographic system is insufficient to resolve two compounds.

Solution:

  • Optimize the Mobile Phase:

    • Go Shallow: If you are running a gradient, make it shallower (e.g., increase the polar solvent by 1% per column volume instead of 5%).

    • Try Isocratic Elution: If the Rf values of your product and impurity are sufficiently different (e.g., 0.35 and 0.20), running the column with a single, constant solvent mixture (isocratic) can provide better resolution than a gradient.[10]

    • Change Solvents: The key to selectivity is changing the solvent interactions. Instead of a Hexane/EtOAc system, try a DCM/Acetone or Toluene/EtOAc system (always with 1% TEA). Different solvents interact differently with your compounds and the stationary phase, which can dramatically improve separation.

  • Improve Column Packing and Loading:

    • A poorly packed column with channels or cracks will ruin any separation. Ensure your silica is a homogenous slurry and well-settled.

    • Load your sample in the smallest possible volume. If your compound has poor solubility in the eluent, use the dry loading technique.[11]

Experimental Protocol: Dry Loading a Sample
  • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone).

  • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.

  • Carefully remove the solvent on a rotary evaporator until you have a dry, free-flowing powder.[11]

  • Carefully layer this powder on top of your packed column. This ensures the sample starts as a very narrow, concentrated band, maximizing separation.[11]

Q4: My purified compound looks discolored (e.g., pink, brown, or purple) after chromatography. Is this a problem?

A: Problem: Aromatic amines, especially diamines, are notoriously susceptible to air oxidation, which can be accelerated by the high surface area of silica gel. This often results in highly colored, minor impurities that can be difficult to remove.

Solution:

  • Work Quickly: Minimize the time the compound spends on the column. Use positive pressure ("flash" chromatography) to speed up the elution.[8]

  • Use Fresh, Degassed Solvents: Solvents can contain dissolved oxygen. While not always necessary, for highly sensitive compounds, sparging your solvents with nitrogen or argon before use can help.

  • Consider an Antioxidant: In some cases, adding a very small amount of an antioxidant like BHT (Butylated hydroxytoluene) to the eluent can prevent oxidation. This should be used with caution as it will need to be removed later.

  • Post-Column Cleanup: If the colored impurity is minor, it can sometimes be removed by a subsequent charcoal treatment or a short plug filtration.

Diagram 2: General Troubleshooting Workflow

G cluster_problems Problem Identification cluster_solutions Corrective Actions start Initial Column Result tailing Severe Tailing / Streaking start->tailing no_elution Compound Stuck on Column start->no_elution poor_sep Poor Separation / Co-elution start->poor_sep decomp Discoloration / Decomposition start->decomp add_tea Add 1% TEA to Eluent tailing->add_tea change_phase Switch to Alumina or Amine-Silica tailing->change_phase no_elution->change_phase test_stability Perform Silica Stability Test no_elution->test_stability optimize_solvent Change Solvent System (e.g., Toluene/EtOAc) poor_sep->optimize_solvent dry_load Use Dry Loading Technique poor_sep->dry_load decomp->test_stability flash Run Faster / Use N₂ decomp->flash add_tea->poor_sep Re-evaluate separation

Caption: A logical workflow for troubleshooting common column chromatography issues.

References

  • Detection methods for p-bromoaniline. (2024). LISKON.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.
  • 6-bromo-N1-methylbenzene-1,2-diamine. PubChem, National Center for Biotechnology Information.
  • column chromatography & purification of organic compounds. (2021). YouTube.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.

Sources

Technical Support Center: Synthesis of 3-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-N1-methylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent synthetic strategy involves a two-step process starting from a substituted nitroaniline. A common precursor is 2-bromo-N-methyl-6-nitroaniline. This intermediate is then subjected to a reduction of the nitro group to yield the final diamine product.[1] This approach is often favored due to the commercial availability of similar precursors and the relatively straightforward nature of the reduction step.

Q2: Why is control of reaction temperature critical during the nitration step to obtain the precursor?

A2: If you are synthesizing the nitroaniline precursor, for instance, by nitrating a bromo-N-methylaniline, temperature control is paramount to prevent the formation of dinitrated byproducts.[2] The nitro group is a deactivating group, making subsequent nitrations more difficult, but elevated temperatures can provide the necessary energy to overcome this barrier, leading to unwanted impurities.[2]

Q3: What are the typical challenges in the N-methylation of the aniline precursor?

A3: The primary challenge in N-methylation is achieving selective mono-methylation. The secondary amine product is often more nucleophilic than the starting primary amine, making it susceptible to a second methylation event, which results in the formation of an N,N-dimethylated impurity.[3] Careful selection of the methylating agent, control of stoichiometry, and optimization of reaction conditions are crucial to minimize this over-methylation.[4][5][6]

Q4: How does the choice of reducing agent impact the final product purity?

A4: The choice of reducing agent for the nitro-to-amine conversion is critical. Strong reducing agents like lithium aluminum hydride can sometimes lead to side reactions, such as dehalogenation (loss of the bromine atom).[7] Milder reducing agents, such as tin(II) chloride or catalytic hydrogenation (e.g., with Pd/C), are often preferred for their selectivity.[7] A documented method for a similar transformation uses zinc powder in acetic acid, which is an effective system for this reduction.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, focusing on a synthetic route involving the reduction of a nitroaniline precursor.

Issue 1: Presence of an N,N-dimethylated impurity in the final product.
  • Probable Cause: This impurity, 3-bromo-N1,N1-dimethylbenzene-1,2-diamine, likely arises from over-methylation during the synthesis of the N-methylated nitroaniline precursor.

  • Troubleshooting Steps:

    • Re-evaluate Stoichiometry: Reduce the molar equivalents of the methylating agent used in the N-methylation step. A 1:1 stoichiometry is a good starting point, but empirical optimization is often necessary.

    • Modify Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help to disfavor the second methylation reaction.

    • Alternative Methylating Agents: Consider using a methylating agent that is less reactive or offers better control, such as dimethyl sulfate or methyl iodide under carefully controlled basic conditions.

    • Purification: If the impurity is already present, it can be challenging to remove due to similar polarities. Careful column chromatography with a shallow solvent gradient may be effective.

Issue 2: Incomplete reduction of the nitro group.
  • Probable Cause: The presence of the starting nitroaniline or partially reduced intermediates, such as nitroso or hydroxylamine species, indicates an incomplete or inefficient reduction step.[7][8]

  • Troubleshooting Steps:

    • Increase Reducing Agent Equivalents: Ensure a sufficient excess of the reducing agent is used. For metal-based reductions like Zn/acetic acid, the surface of the metal can become passivated, so a larger excess may be required.[1]

    • Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

    • Increase Reaction Temperature: Gently heating the reaction mixture can increase the rate of reduction, but this should be done cautiously to avoid potential side reactions.

    • Activate the Reducing Agent: If using a metal like zinc, pre-activation with a dilute acid wash can remove the passivating oxide layer and improve its reactivity.

Issue 3: Presence of a dehalogenated impurity.
  • Probable Cause: The loss of the bromine atom from the aromatic ring results in the formation of N1-methylbenzene-1,2-diamine. This is more likely to occur with harsh reducing conditions, particularly with certain types of catalytic hydrogenation.

  • Troubleshooting Steps:

    • Change Reducing Agent: Switch to a milder reducing system. If catalytic hydrogenation is being used, consider changing the catalyst (e.g., from Pd to Pt) or adding a catalyst poison to reduce its activity. Tin(II) chloride or iron powder in acidic media are good alternatives.[7]

    • Optimize Hydrogenation Conditions: If using catalytic hydrogenation, lower the hydrogen pressure and reaction temperature to minimize hydrodehalogenation.

Issue 4: Presence of isomeric impurities.
  • Probable Cause: If the synthesis starts from the nitration of bromobenzene, the presence of other bromo-N-methyl-phenylenediamine isomers is likely. The nitration of bromobenzene yields a mixture of ortho and para isomers as the major products.[2][9]

  • Troubleshooting Steps:

    • Purification of the Nitro Intermediate: It is highly recommended to purify the nitro-bromoaniline intermediate before the reduction step. The difference in polarity between the ortho and para isomers is generally more significant than that of the corresponding diamines, making chromatographic separation more effective at this stage.[2]

    • Recrystallization: The nitro intermediates can sometimes be separated by recrystallization, exploiting differences in their solubility.[10]

Visualizing the Synthetic Pathway and Impurity Formation

The following diagrams illustrate the likely synthetic pathway and the points at which common impurities can arise.

Synthetic Pathway cluster_0 Precursor Synthesis cluster_1 Final Reduction Bromoaniline Bromoaniline Nitro-bromoaniline Nitro-bromoaniline Bromoaniline->Nitro-bromoaniline Nitration (HNO3/H2SO4) N-methyl-nitro-bromoaniline N-methyl-nitro-bromoaniline Nitro-bromoaniline->N-methyl-nitro-bromoaniline N-methylation (e.g., CH3I, base) This compound This compound N-methyl-nitro-bromoaniline->this compound Reduction (e.g., Zn/AcOH)

Caption: A generalized synthetic pathway for this compound.

Impurity Formation N-methylation N-methylation Over-methylation Over-methylation N-methylation->Over-methylation Excess methylating agent or harsh conditions Nitration Nitration Isomeric Impurities Isomeric Impurities Nitration->Isomeric Impurities Ortho/para direction Reduction Reduction Incomplete Reduction Incomplete Reduction Reduction->Incomplete Reduction Insufficient reducing agent or reaction time Dehalogenation Dehalogenation Reduction->Dehalogenation Harsh reducing conditions

Caption: Common impurities and their points of origin in the synthesis.

Experimental Protocols

Protocol 1: Reduction of 2-bromo-N-methyl-6-nitroaniline with Zinc and Acetic Acid

This protocol is adapted from a documented synthesis of 6-bromo-N1-methylbenzene-1,2-diamine.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-N-methyl-6-nitroaniline (1.0 eq.) in glacial acetic acid.

  • Addition of Reducing Agent: To the stirred solution, add zinc powder (2.0-3.0 eq.) portion-wise. The reaction is exothermic, so maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is no longer visible. This may take several hours.

  • Work-up: Upon completion, filter the reaction mixture to remove excess zinc and inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Summary of Potential Impurities and their Characteristics

ImpurityChemical NameProbable OriginKey Diagnostic Signal (e.g., in 1H NMR or MS)
Over-methylated Product3-bromo-N1,N1-dimethylbenzene-1,2-diamineN-methylationSinglet for N(CH3)2 protons, mass peak +14 Da from product
Starting Material2-bromo-N-methyl-6-nitroanilineIncomplete reductionPresence of nitro group signals in IR, distinct aromatic proton shifts
Isomeric Producte.g., 4-bromo-N1-methylbenzene-1,2-diamineNitration of bromobenzeneDifferent aromatic proton splitting patterns in 1H NMR
Dehalogenated ProductN1-methylbenzene-1,2-diamineHarsh reductionAbsence of bromine isotope pattern in MS, mass peak -79/81 Da from product

References

  • Different protocols for methylation of aniline.
  • The N-methylation reactions of aniline compounds using lignin as a...
  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes.
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
  • Reduction of nitro compounds. Wikipedia. [Link]
  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand.
  • Advice on synthesis of arom
  • New Synthetic Route for Selectively Substituted 1,n-Diamines. Synthesis of N-Aryl Tetra- and Pentamethylenediamines.
  • Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines.
  • Nitr
  • Nitr
  • Organic Chemistry-4. Unknown Source.
  • Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. [Link]
  • Bromobenzene Nitr
  • Nitration of Bromobenzene: Reaction and Isol
  • Aromatic Synthesis: Order of Reactions. Master Organic Chemistry. [Link]
  • Electrophilic Aromatic Substitution – Nitration of Bromobenzene. Beyond Benign. [Link]
  • Integrated Study of the Dinitrobenzene Electroreduction Mechanism by Electroanalytical and Computational Methods.

Sources

Technical Support Center: Synthesis of 3-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-bromo-N1-methylbenzene-1,2-diamine (CAS: 1150617-55-2).[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges associated with this synthesis.

I. Introduction to the Synthesis

The synthesis of this compound is a critical process for creating intermediates used in the development of pharmaceuticals and other bioactive molecules. The primary challenge in this synthesis is achieving selective mono-N-methylation of the starting material, 3-bromo-1,2-diaminobenzene, without the formation of undesired side products. The increased nucleophilicity of the secondary amine product compared to the primary amine starting material makes it susceptible to over-methylation.[6]

This guide will explore common synthetic routes and address the potential side reactions and purification difficulties that may arise.

General Synthetic Approach

A common route to synthesize this compound involves the reductive amination of 3-bromo-2-nitroaniline or the direct methylation of 3-bromo-1,2-diaminobenzene. A plausible and common laboratory approach is the selective N-methylation of 3-bromo-1,2-diaminobenzene. This can be achieved through various methods, including using a methylating agent in the presence of a suitable base or through reductive amination with formaldehyde and a reducing agent.

II. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Potential Cause 1: Incomplete Reaction

  • Explanation: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or deactivation of reagents.

  • Recommended Solution:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Ensure the reaction is conducted at the temperature specified in the protocol. For methylation reactions, gentle heating may be required.[7]

    • Use fresh, high-purity reagents and anhydrous solvents to prevent deactivation of the catalyst or methylating agent.

Potential Cause 2: Degradation of Starting Material or Product

  • Explanation: Aromatic diamines can be sensitive to air and light, leading to oxidation and the formation of colored impurities.[8] This degradation can lower the yield of the desired product.

  • Recommended Solution:

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use degassed solvents to minimize exposure to oxygen.

    • Protect the reaction from light by wrapping the flask in aluminum foil.

Issue 2: Formation of a Significant Amount of Di-methylated Byproduct

Potential Cause: Over-methylation

  • Explanation: The mono-methylated product, this compound, is a secondary amine and is often more nucleophilic than the primary amine of the starting material. This makes it prone to a second methylation, yielding 3-bromo-N1,N1-dimethylbenzene-1,2-diamine.[6]

  • Recommended Solution:

    • Control Stoichiometry: Use a slight excess of the diamine starting material relative to the methylating agent to favor mono-methylation.

    • Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low concentration, which can help to minimize the rate of the second methylation.

    • Choice of Methylating Agent: Consider using less reactive methylating agents. While methyl iodide is common, dimethyl carbonate can be a greener and more selective option under certain conditions.[6][9]

    • Protecting Groups: In some cases, a protecting group strategy may be necessary to achieve high selectivity, although this adds extra steps to the synthesis.

Issue 3: Difficulty in Purifying the Final Product

Potential Cause 1: Similar Polarity of Product and Byproducts

  • Explanation: The desired mono-methylated product and the di-methylated byproduct often have very similar polarities, making separation by column chromatography challenging.

  • Recommended Solution:

    • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may improve separation.

    • Alternative Purification Methods: Consider other purification techniques such as preparative TLC or crystallization if column chromatography is ineffective.

    • Derivatization: In some cases, the mixture can be derivatized to alter the polarity of one component, facilitating separation, followed by removal of the derivatizing group.

Potential Cause 2: Presence of Unreacted Starting Material

  • Explanation: If the reaction is incomplete, the starting diamine will contaminate the product.

  • Recommended Solution:

    • Acid-Base Extraction: The basicity of the primary, secondary, and tertiary amines may be different enough to allow for separation via acid-base extraction. Carefully adjusting the pH of the aqueous phase during workup might selectively protonate and extract one of the components.

III. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing the starting material, 3-bromo-1,2-diaminobenzene?

A1: A typical synthesis involves the reduction of 3-bromo-2-nitroaniline. Another method is the reduction of 4-bromo-2,1,3-benzothiadiazole using a reducing agent like sodium borohydride in ethanol.[10]

Q2: What are the key safety precautions to take during this synthesis?

A2: this compound and its precursors are potentially harmful.[11] It is important to handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and vapors.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Q4: Can I use reductive amination with formaldehyde to synthesize this compound?

A4: Yes, reductive amination is a viable alternative. This method involves reacting 3-bromo-1,2-diaminobenzene with one equivalent of formaldehyde to form an imine intermediate, which is then reduced in situ with a reducing agent like sodium borohydride or sodium cyanoborohydride.[12][13][14] Careful control of the stoichiometry of formaldehyde is crucial to avoid di-methylation.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization.

Materials:

  • 3-bromo-1,2-diaminobenzene

  • Formaldehyde (37% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-bromo-1,2-diaminobenzene (1 equivalent) in methanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add formaldehyde (1 equivalent) to the cooled solution while stirring.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reagent Molar Mass ( g/mol ) Equivalents Amount
3-bromo-1,2-diaminobenzene187.041(User defined)
Formaldehyde (37% aq.)30.031(Calculated)
Sodium Borohydride37.831.5(Calculated)

V. Visualizations

Reaction Pathway and Side Reaction

G cluster_main Main Reaction cluster_side Side Reaction A 3-bromo-1,2-diaminobenzene B This compound (Desired Product) A->B + CH3-X (Methylating Agent) C 3-bromo-N1,N1-dimethylbenzene-1,2-diamine (Di-methylated Byproduct) B->C + CH3-X

Caption: Main reaction pathway and the common over-methylation side reaction.

Troubleshooting Flowchart

G start Synthesis Issue low_yield Low Yield? start->low_yield side_product Di-methylated Byproduct? low_yield->side_product No incomplete Check for incomplete reaction - Monitor with TLC/LC-MS - Check temperature and time low_yield->incomplete Yes purification Purification Difficulty? side_product->purification No over_methylation Control stoichiometry - Slow addition of methylating agent - Consider milder methylating agent side_product->over_methylation Yes chromatography Optimize chromatography - Test different solvent systems purification->chromatography Yes end Successful Synthesis purification->end No degradation Check for degradation - Use inert atmosphere - Use degassed solvents incomplete->degradation incomplete->end degradation->end over_methylation->end extraction Consider acid-base extraction chromatography->extraction extraction->end

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

VI. References

  • Vertex AI Search. (n.d.). Selective mono‐N‐methylation of various substituted diamines using... - ResearchGate. Retrieved January 7, 2026, from

  • DSpace@MIT. (n.d.). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Retrieved January 7, 2026, from

  • ResearchGate. (n.d.). Different protocols for methylation of aniline. Retrieved January 7, 2026, from

  • ACS Publications. (n.d.). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. Retrieved January 7, 2026, from

  • Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Retrieved January 7, 2026, from

  • PMC - NIH. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Retrieved January 7, 2026, from

  • Advanced ChemBlocks. (n.d.). This compound. Retrieved January 7, 2026, from

  • Catalysis Science & Technology (RSC Publishing). (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Retrieved January 7, 2026, from

  • Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved January 7, 2026, from

  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Retrieved January 7, 2026, from

  • PMC. (n.d.). Monocyclic aromatic amines as potential human carcinogens: old is new again. Retrieved January 7, 2026, from

  • Sigma-Aldrich. (n.d.). 2-Bromo-N-methylaniline 95 6832-87-7. Retrieved January 7, 2026, from

  • Guidechem. (n.d.). What is 3-Bromo-2-methylaniline and how is it synthesized? - FAQ. Retrieved January 7, 2026, from

  • Microbe Notes. (2023). DNA Damage and DNA Repair: Types and Mechanism. Retrieved January 7, 2026, from

  • DTIC. (n.d.). Purification of Organic Materials and Study of Polymers Therefrom. Retrieved January 7, 2026, from

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Methylation of aromatic amines and imines using formic acid over a heterogeneous Pt/C catalyst. Retrieved January 7, 2026, from

  • ResearchGate. (n.d.). The N-methylation reactions of aniline compounds using lignin as a.... Retrieved January 7, 2026, from

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 7, 2026, from

  • (n.d.). 3-Bromo-(N1-methyl)benzene-1, 2-diamine, min 96%, 1 gram. Retrieved January 7, 2026, from

  • Organic Chemistry Portal. (n.d.). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved January 7, 2026, from

  • Google Patents. (n.d.). US20060217549A1 - Diamine purification method. Retrieved January 7, 2026, from

  • Organic Chemistry Portal. (n.d.). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Retrieved January 7, 2026, from

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline. Retrieved January 7, 2026, from

  • (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved January 7, 2026, from

  • FINETECH INDUSTRY LIMITED. (n.d.). This compound | CAS: 1150617-55-2 | Chemical Product. Retrieved January 7, 2026, from

  • Reddit. (2024). Reduction of imine : r/Chempros. Retrieved January 7, 2026, from

  • (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved January 7, 2026, from

  • ResearchGate. (2025). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved January 7, 2026, from

  • ChemicalBook. (2024). One of the reductants for reductive amination: sodium cyanoborohydride. Retrieved January 7, 2026, from

  • ChemicalBook. (2025). 3-Bromo-1,2-diaminobenzene | 1575-36-6. Retrieved January 7, 2026, from

  • BLDpharm. (n.d.). 1150617-55-2|this compound. Retrieved January 7, 2026, from

  • Sigma-Aldrich. (n.d.). This compound | 1150617-55-2. Retrieved January 7, 2026, from

  • Chemrio. (n.d.). This compound. Retrieved January 7, 2026, from

  • ECHEMI. (n.d.). 1150617-55-2, 3-Bromo-N1-methyl-1,2-benzenediamine Formula. Retrieved January 7, 2026, from

  • (2019). Separation and purification of three, four, and five carbon diamines from fermentation broth. Retrieved January 7, 2026, from

  • PubChem. (n.d.). 3-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 12489839. Retrieved January 7, 2026, from

  • ResearchGate. (n.d.). (PDF) 3-Methylbenzene-1,2-diamine. Retrieved January 7, 2026, from

  • The Journal of Organic Chemistry. (n.d.). Methylation of Aromatic Amines by the Wallach Method. Retrieved January 7, 2026, from

  • Google Patents. (n.d.). CN103288660A - N-methylation method of aromatic amine. Retrieved January 7, 2026, from

  • Benchchem. (n.d.). Technical Support Center: 4-Bromo-N1-ethylbenzene-1,2-diamine. Retrieved January 7, 2026, from

  • Benchchem. (n.d.). In-Depth Technical Guide to 4-Bromo-N1-ethylbenzene-1,2-diamine. Retrieved January 7, 2026, from

  • ChemicalBook. (2025). 6-BroMo-N1-Methylbenzene-1,2-diaMine | 1150102-47-8. Retrieved January 7, 2026, from

  • PubChem. (n.d.). 6-bromo-N1-methylbenzene-1,2-diamine | C7H9BrN2 | CID 59635422. Retrieved January 7, 2026, from

  • TargetMol. (n.d.). 3-bromo-N1,N1-dimethylbenzene-1,4-diamine. Retrieved January 7, 2026, from

Sources

Technical Support Center: Stabilizing 3-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for handling 3-bromo-N1-methylbenzene-1,2-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive reagent. Our goal is to move beyond simple instructions and provide a deep, mechanistic understanding of why degradation occurs and how to implement robust, self-validating protocols to prevent it.

Section 1: The Core Challenge - Understanding the Instability

Aromatic diamines, particularly those like this compound, are highly susceptible to aerobic oxidation. The two electron-donating amine groups enrich the aromatic ring with electron density, making it prone to losing electrons in the presence of an oxidant, with atmospheric oxygen being the most common culprit in the lab.

This oxidation process is not a simple conversion. It typically proceeds through a series of steps involving radical cation intermediates, ultimately leading to highly colored, complex mixtures of quinone-imines and polymeric materials. This degradation is often visually apparent as the material develops a yellow, brown, or even deep purple discoloration upon exposure to air. This not only consumes the starting material but also introduces impurities that can complicate reactions and purification processes.

Oxidation_Mechanism Diamine 3-bromo-N1-methyl- benzene-1,2-diamine (Colorless) Radical Radical Cation Intermediate Diamine->Radical + O₂ (-e⁻) Quinone Quinone-diimine Species (Highly Colored) Radical->Quinone Further Oxidation Polymer Polymeric Impurities (Dark Tars) Quinone->Polymer Polymerization

Caption: Simplified oxidation pathway of an aromatic diamine.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section directly addresses common issues encountered in the laboratory.

Question 1: My vial of this compound, which was initially a light-colored solid, has turned dark brown/purple. Can I still use it?

Answer: A significant color change indicates that oxidation has occurred. While some of the desired compound remains, it is now contaminated with oxidized impurities. Using this material without purification is highly discouraged for several reasons:

  • Inaccurate Stoichiometry: You can no longer be certain of the actual molar quantity of the diamine, leading to incorrect reagent ratios in your reaction.

  • Side Reactions: The quinone-imine impurities are reactive and can participate in unwanted side reactions, lowering the yield of your desired product.

  • Purification Challenges: These colored, often polar impurities can make the isolation and purification of your final product significantly more difficult.

Recommendation: It is best to purify the material before use or discard it and use a fresh, properly stored sample. For purification, column chromatography under an inert atmosphere can be effective, but preventing the issue is far more efficient.

Question 2: I ran a reaction overnight, and the solution turned from pale yellow to a deep, dark color. What happened?

Answer: This is a classic sign of in-process oxidation. The most likely cause is the ingress of atmospheric oxygen into your reaction vessel. This can happen due to:

  • An inadequate inert atmosphere (e.g., a leaky septum or a poor nitrogen/argon seal).

  • Using solvents that were not properly degassed, which contain significant amounts of dissolved oxygen.[1][2]

  • Prolonged reaction times at elevated temperatures, which can accelerate the rate of oxidation if even trace amounts of oxygen are present.[3]

Recommendation: Review your experimental setup. Ensure all joints are well-sealed. For reactions requiring extended heating, using a robust inert atmosphere technique like a Schlenk line is critical.[4] Always use freshly degassed solvents for reactions involving air-sensitive reagents.

Question 3: How can I confirm that oxidation is the cause of the impurities I'm seeing on my TLC or LC-MS?

Answer: Oxidized aromatic amines typically form a cascade of products. On a TLC plate, you will often see a "smear" of colored, more polar compounds streaking up from the baseline, in addition to discrete spots. In an LC-MS analysis, you may observe peaks corresponding to the addition of oxygen atoms (+16 Da, +32 Da) or dimerization products. NMR analysis of the crude material may show a complex aromatic region and broadening of signals due to the presence of paramagnetic radical species.

Question 4: Are there any chemical additives, like antioxidants, that I can add to prevent this?

Answer: While antioxidants like BHT (Butylated hydroxytoluene) are used to stabilize some organic compounds for long-term storage, their use directly in a reaction mixture is generally not advised without careful consideration.[5][6] An antioxidant could potentially interfere with your desired reaction, react with other reagents, or complicate purification. The most robust and chemically clean approach is to rigorously exclude oxygen from the system rather than trying to chemically scavenge it. For long-term storage of the solid material, adding a radical scavenger is a possibility, but the primary method of protection should be a physical barrier (inert gas).

Section 3: Proactive Prevention - Protocols and Workflows

Preventing oxidation requires a multi-layered approach focusing on storage, solvent preparation, and reaction setup.

Protocol 1: Long-Term Storage of the Solid Reagent

Proper storage is the first and most critical step.

  • Container: Use a clear glass vial with a PTFE-lined cap. For enhanced protection, a vial that can be attached to a Schlenk line or stored within a larger, sealed container is ideal.

  • Atmosphere: Upon receiving the reagent, immediately transfer it into a glovebox or use a Schlenk line to flush the vial headspace with a dry, inert gas (Argon is preferred due to its density, but Nitrogen is also widely used).[4][7] Backfill with the inert gas and securely seal the cap.

  • Environment: Wrap the vial in aluminum foil or place it in a light-blocking secondary container to prevent photo-oxidation.

  • Temperature: Store the sealed, protected vial in a freezer at -20°C.[8]

  • Handling: When you need to access the reagent, allow the vial to warm completely to room temperature before opening it.[8] Opening a cold vial will cause atmospheric moisture to condense inside, which can accelerate degradation. If possible, weigh out the required amount inside a glovebox or under a positive flow of inert gas.

Parameter Recommendation Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant.[9]
Temperature -20°CReduces the rate of chemical degradation.
Light Store in the dark (e.g., wrapped in foil)Prevents photo-initiated oxidation pathways.[8]
Container Glass vial with PTFE-lined capProvides an inert, well-sealed environment.[10]

Table 1: Recommended storage conditions for this compound.

Protocol 2: Preparation of Oxygen-Free Solvents

Dissolved oxygen in solvents is a major and often overlooked source of contamination.[1] The choice of degassing method depends on the required level of oxygen removal and the solvent's properties.

Method Procedure Effectiveness Best For
Sparging Bubble a fine stream of inert gas (N₂ or Ar) through the solvent via a long needle for 30-60 min.[11]GoodQuickly degassing large volumes of solvent for less sensitive applications. Least effective method.[2]
Freeze-Pump-Thaw Freeze the solvent (liq. N₂), apply high vacuum, thaw the solvent to release gases. Repeat 3x.[3]ExcellentHighly sensitive reactions (e.g., organometallics, catalysis) where rigorous O₂ exclusion is paramount.
Sonication Place the solvent flask under light vacuum (e.g., water aspirator) and sonicate for 10-15 min. Backfill with inert gas. Repeat 3-5x.Very GoodA rapid alternative to Freeze-Pump-Thaw for many common solvents.[3]

Table 2: Comparison of common solvent degassing techniques.

Protocol 3: Setting Up an Air-Sensitive Reaction

This workflow describes a standard setup using a Schlenk line, a common piece of equipment for handling air-sensitive chemistry.[4]

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed water and allowed to cool in a desiccator or under a stream of inert gas.[12][13]

  • System Assembly: Assemble the glassware. Grease all joints lightly with a suitable vacuum grease to ensure a good seal. Equip the flask with a magnetic stir bar and a rubber septum.

  • Inerting the System: Connect the flask to the Schlenk line via a sidearm or a needle through the septum.

    • Cycle between vacuum and inert gas 3-5 times. To do this, open the flask to the vacuum line for 2-3 minutes to evacuate the air.

    • Close the vacuum tap and gently open the inert gas tap to backfill the flask. You should see the gas balloon inflate or the bubbler flow rate increase.

    • Repeat this cycle to ensure all residual air is removed.

  • Adding Reagents:

    • Solids: If not already in the flask, add solids like the diamine quickly against a positive flow of inert gas.

    • Liquids/Solvents: Add degassed solvents and liquid reagents via a dry, gas-tight syringe.[14][15] First, flush the syringe with inert gas. Insert the needle into the degassed solvent, withdraw the required volume, and then pull a small "buffer" of inert gas into the syringe tip before removing it from the solvent bottle.[14][15] Inject the liquid into the reaction flask through the septum.

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the system to the inert gas line with an oil or mercury bubbler to vent excess pressure.[13] The gentle bubbling indicates that the system is sealed and under a protective atmosphere.

Schlenk_Setup cluster_manifold Dual Manifold (Schlenk Line) cluster_flask Reaction Vessel Vacuum Vacuum Flask Reaction Flask (with Septum) Vacuum->Flask via Needle (Evacuation Cycle) Inert Gas Inert Gas Inert Gas->Flask via Needle (Positive Pressure) Bubbler Bubbler Flask->Bubbler Pressure Vent Solvent Degassed Solvent Syringe Gas-Tight Syringe Solvent->Syringe Transfer Diamine Diamine (Solid) Syringe->Flask Addition

Caption: Workflow for setting up an air-sensitive reaction.

By implementing these robust storage, handling, and experimental procedures, you can effectively prevent the oxidation of this compound, ensuring the integrity of your starting material and the success of your synthetic endeavors.

References

  • Inert Atmosphere, with no O2. (2022). YouTube.
  • Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable.
  • Degassing solvents. University of York Chemistry Teaching Labs.
  • How to create inert atmosphere? (2021). ResearchGate.
  • A novel way to synthesize antioxidant substances. (2017). ScienceDaily.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews.
  • Development of Novel Antioxidants: Design, Synthesis, and Reactivity. ACS Publications - The Journal of Organic Chemistry.
  • How To: Degas Solvents. University of Rochester Department of Chemistry.
  • Inert Atmosphere. (2022). YouTube.
  • Oxidative Reactions Role in the Synthesis of Organic Compounds. (2023). Longdom Publishing.
  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
  • Degassing Solvents. (2019). Berry Group, University of Wisconsin-Madison.
  • Process for the purification of aromatic amines. Google Patents.
  • How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. (2022). YouTube.
  • Antioxidants Activity of Selected Synthesized Compounds. Crimson Publishers.
  • Degassing. Wikipedia.
  • Natural Antioxidants in Organic Foods: A Chemical Perspective. (2023). Hilaris Publisher.
  • Handling air-sensitive reagents AL-134. MIT Department of Chemistry.
  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
  • Purification of amine reaction mixtures. Google Patents.
  • Shelf-Life & Storage Conditions. Astro Chemical.
  • Working with air and moisture sensitive compounds. University of Groningen.
  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.
  • Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. University of California, Santa Cruz.

Sources

Technical Support Center: 3-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-bromo-N1-methylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the storage, handling, and use of this reagent in your experiments.

I. Quick Reference Data Table

For your convenience, here is a summary of the key physical and safety information for this compound.

PropertyValueSource
CAS Number 1150617-55-2[1][2]
Molecular Formula C₇H₉BrN₂[1]
Molecular Weight 201.07 g/mol [1]
Appearance Typically a solid, may darken upon exposure to air and light[3]
Storage Temperature Room Temperature, though refrigeration (2-8°C) is recommended for long-term stability[1]
Purity Typically ≥95%[1]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: How should I properly store this compound to ensure its stability?

A1: Proper storage is crucial to maintain the integrity of this compound. Due to its sensitivity to oxidation, it is recommended to store the compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. For long-term storage, refrigeration at 2-8°C in a dark location is advisable to minimize degradation from light and heat.

Q2: My bottle of this compound has darkened in color. Is it still usable?

A2: A change in color, typically to a darker shade, is a common indicator of oxidation. While slight discoloration may not significantly impact the outcome of all reactions, it is a sign of impurity. For sensitive reactions, it is highly recommended to use a fresh, unoxidized batch of the reagent. If you must use a discolored batch, consider purifying it by recrystallization or column chromatography before use.

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: As with any chemical reagent, appropriate PPE is essential. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the solid and its solutions should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Q4: How does the bromo and N-methyl substituent affect the reactivity of the diamine?

A4: The substituents on the phenylenediamine ring significantly influence its reactivity. The N-methyl group is weakly electron-donating, which can slightly increase the nucleophilicity of the substituted amino group. Conversely, the bromo group is electron-withdrawing, which decreases the overall electron density of the aromatic ring. This can influence the rate and outcome of reactions, such as condensations to form benzimidazoles.[4]

III. Troubleshooting Guide for Synthesis

This guide provides solutions to common problems encountered during reactions involving this compound, particularly in the context of benzimidazole synthesis.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Degraded Starting Material As mentioned in the FAQs, this compound is susceptible to oxidation. If your reaction is failing, the purity of the starting material is a primary suspect. Consider purifying the diamine or using a fresh batch.
Reaction Conditions Not Optimal The electronic nature of the substituents can affect the required reaction conditions. The electron-withdrawing bromo group may necessitate harsher conditions (e.g., higher temperature, longer reaction time, or a stronger acid catalyst) for condensation reactions to proceed efficiently.[4]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are being consumed. If the reaction stalls, consider the possibility of an equilibrium and try to shift it towards the product by removing a byproduct (e.g., water).
Problem 2: Formation of Multiple Products/Impurities
Potential Cause Troubleshooting Steps
Side Reactions The presence of two non-equivalent amino groups can lead to regioselectivity issues in some reactions. The relative nucleophilicity of the primary and secondary amines can be influenced by steric and electronic factors. Careful control of reaction conditions (e.g., temperature, order of reagent addition) can sometimes favor the desired isomer.
Over-oxidation In reactions that involve an oxidative step, the benzimidazole product itself can be susceptible to over-oxidation, leading to colored byproducts like N-oxides.[5] To mitigate this, use the correct stoichiometry of the oxidizing agent and consider running the reaction under an inert atmosphere.[5]
Decomposition At elevated temperatures, some substituted phenylenediamines can decompose. If you are observing a complex mixture of unidentifiable products, consider lowering the reaction temperature.

IV. Experimental Protocols

This section provides a general protocol for a common application of this compound: the synthesis of a substituted benzimidazole.

Protocol: Synthesis of a 2-Aryl-benzimidazole Derivative

This protocol describes the condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (1 equivalent)

  • Ethanol (or another suitable solvent)

  • Acid catalyst (e.g., acetic acid, a few drops)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (10 mL).

  • Add the substituted aromatic aldehyde (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product may precipitate out of solution upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

V. Visualized Workflows and Concepts

Troubleshooting Logic for a Failed Benzimidazole Synthesis

The following diagram outlines a logical workflow for troubleshooting a failed benzimidazole synthesis reaction involving this compound.

G start Reaction Failure: Low or No Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup Procedure start->check_workup sm_impure Starting Material Impure? check_sm->sm_impure conditions_harsh Conditions Too Harsh? check_conditions->conditions_harsh workup_issue Product Lost During Workup? check_workup->workup_issue sm_impure->check_conditions No purify_sm Purify Starting Material (Recrystallization/Chromatography) sm_impure->purify_sm Yes new_sm Use Fresh Batch of Starting Material sm_impure->new_sm Yes success Reaction Successful purify_sm->success new_sm->success lower_temp Lower Reaction Temperature conditions_harsh->lower_temp Yes conditions_mild Conditions Too Mild? conditions_harsh->conditions_mild No lower_temp->success conditions_mild->check_workup No increase_temp Increase Temperature or Add Catalyst conditions_mild->increase_temp Yes increase_temp->success workup_issue->start No, Re-evaluate optimize_workup Optimize Purification (e.g., different solvent system) workup_issue->optimize_workup Yes optimize_workup->success

Caption: Troubleshooting workflow for benzimidazole synthesis.

Influence of Substituents on Reactivity

This diagram illustrates the general effect of electron-donating and electron-withdrawing groups on the nucleophilicity of the o-phenylenediamine core.

G substituent Substituent on Ring edg Electron-Donating Group (EDG) e.g., -CH₃, -OCH₃ substituent->edg If EDG ewg Electron-Withdrawing Group (EWG) e.g., -Br, -NO₂ substituent->ewg If EWG reactivity Nucleophilicity of Amino Groups edg->reactivity Increases Electron Density ewg->reactivity Decreases Electron Density increase Increased Reactivity reactivity->increase Higher decrease Decreased Reactivity reactivity->decrease Lower

Caption: Effect of substituents on o-phenylenediamine reactivity.

VI. References

  • BenchChem. (2025). A comparative study of substituted o-phenylenediamine reactivity in condensations. BenchChem Technical Support.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis. BenchChem Technical Support.

  • ACS Publications. (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Environmental Science & Technology. [Link]

  • ACS Publications. (2023). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. Environmental Science & Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. PubMed Central. [Link]

  • ResearchGate. (2025). Reactions of 3-Substituted Chromones with ortho-Phenylenediamine. Request PDF. [Link]

  • YouTube. (2021). Substituent Effects on Reactivity. Josh Osbourn. [Link]

  • ACS Publications. (2022). Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p-Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. Chemical Research in Toxicology. [Link]

  • ResearchGate. (2009). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. PDF. [Link]

  • Wikipedia. (n.d.). p-Phenylenediamine. [Link]

  • National Center for Biotechnology Information. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PubMed Central. [Link]

  • SlideShare. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine. [Link]

  • ResearchGate. (2022). Synthesis and In Situ Behavior of 1,4- and 2,5-( 13 C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

  • National Center for Biotechnology Information. (2024). Paraphenylenediamine Toxicity. StatPearls. [Link]

  • Campaign for Safe Cosmetics. (n.d.). P-Phenylenediamine. [Link]

  • CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. [Link]

  • PubChem. (n.d.). 3-Bromobenzene-1,2-diamine. [Link]

  • New Jersey Department of Health. (1999). p-PHENYLENEDIAMINE HAZARD SUMMARY. [Link]

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW DIAMINES CONTAINING SIDE SUBSTITUTED AZOBENZENE GROUPS. [Link]

  • Cureus. (2025). Beyond Para-phenylenediamine: Anaphylactic Reactions to Hair Dye and the Challenge of Cross-Reactivity. [Link]

  • PubChem. (n.d.). 6-bromo-N1-methylbenzene-1,2-diamine. [Link]

  • U.S. Environmental Protection Agency. (n.d.). p-Phenylenediamine. [Link]

  • ResearchGate. (2025). Regio‐ and Enantioselective Synthesis of 1,2‐Diamines by Formal Hydroamination of Enamines: Scope, Mechanism, and Asymmetric Synthesis of Orthogonally Protected Bis‐Piperazines as a Privileged Scaffold. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. [Link]

  • ResearchGate. (2012). 3-Methylbenzene-1,2-diamine. PDF. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylbenzene-1,2-diamine. PubMed Central. [Link]

Sources

Technical Support Center: Troubleshooting "Oiling Out" During the Crystallization of Diamines

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with researchers in pharmaceutical and materials science who have encountered the frustrating phenomenon of "oiling out." This guide is designed to move beyond simple procedural lists and provide a deep, mechanistic understanding of why diamines, in particular, can be prone to this issue. Our goal is to empower you with the knowledge to not only solve an immediate oiling out problem but to design robust crystallization processes that prevent it from occurring in the first place.

Understanding the Phenomenon: What is Oiling Out?

"Oiling out," also known as liquid-liquid phase separation (LLPS), is a process where a solute separates from a solution as a super-saturated liquid (an "oil") rather than as a solid crystalline phase.[1][2] This solute-rich liquid phase is immiscible with the bulk solvent, often appearing as distinct droplets, an emulsion, or a separate liquid layer.[2][3]

This event is particularly problematic in drug development and chemical manufacturing for several reasons:

  • Reduced Purity: The oil phase is an excellent solvent for impurities, which become entrapped when the oil eventually solidifies.[1][2][4][5] This spontaneous solidification bypasses the crucial impurity rejection step that occurs during controlled crystal growth.[2]

  • Poor Product Handling: The resulting material is often an amorphous, sticky, or gum-like solid that is difficult to filter, wash, and dry, leading to significant challenges in downstream processing.[2][6]

  • Process Unpredictability: The transformation from oil to solid is often spontaneous and difficult to control, leading to poor reproducibility and making process scale-up unreliable.[4][7][8]

The Crystallization Landscape: Nucleation vs. Oiling Out

The fate of a supersaturated solution is a competition between two pathways: the desired formation of an ordered crystal lattice (nucleation and growth) and the undesired formation of a disordered, solute-rich liquid phase (oiling out). This is fundamentally a kinetic and thermodynamic battle. Oiling out typically occurs when the system is driven to a high level of supersaturation so quickly that the molecules do not have sufficient time or energy to arrange themselves into an ordered crystal lattice.[2][7]

cluster_0 Supersaturated Solution cluster_1 Desired Pathway cluster_2 Undesired Pathway A Solute + Solvent B Nucleation (Formation of Crystal Seeds) A->B Low to Moderate Supersaturation E Liquid-Liquid Phase Separation (Oiling Out) A->E High Supersaturation (Kinetic Trap) C Crystal Growth (Ordered Lattice Assembly) B->C Controlled Conditions D Crystalline Solid (High Purity) C->D F Spontaneous Solidification E->F Uncontrolled G Amorphous / Impure Solid F->G

Caption: The Crystallization Landscape: Nucleation vs. Oiling Out.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My diamine oiled out upon cooling. What are my immediate troubleshooting steps?

When you observe oiling, the primary goal is to return the system to a single liquid phase and then approach the crystallization conditions more carefully.

Troubleshooting Workflow:

start Oiling Out Observed reheat Step 1: Re-heat Solution Gently re-heat until the oil redissolves and the solution is clear. start->reheat add_solvent Step 2: Add More Solvent Add a small amount (5-10% vol.) of the primary solvent. reheat->add_solvent This reduces the overall concentration. reheat2 Re-heat if necessary to ensure a clear solution. add_solvent->reheat2 choice Choose a Controlled Crystallization Strategy reheat2->choice slow_cool Strategy A: Implement Slow, Controlled Cooling (e.g., 0.1-0.5 °C/min) choice->slow_cool Reduces rate of supersaturation seeding Strategy B: Cool to Metastable Zone Width (MSZW) and Apply Seeding choice->seeding Bypasses primary nucleation barrier anti_solvent Strategy C: Use Controlled Anti-Solvent Addition at a slightly elevated temperature choice->anti_solvent Avoids localized high supersaturation end_node Monitor for Crystal Formation slow_cool->end_node seeding->end_node anti_solvent->end_node

Caption: Troubleshooting Workflow for an Oiling Out Event.

The immediate fix involves re-dissolving the oil by heating and diluting the solution slightly.[5][9] This resets the experiment and allows you to re-attempt the crystallization under more controlled conditions that generate supersaturation more slowly.

Q2: High supersaturation is cited as the main cause. How can I control it effectively?

High supersaturation is the primary kinetic driver for oiling out.[1][2][6] The system is overwhelmed with solute molecules that cannot organize into a crystal lattice quickly enough, so they collapse into a disordered liquid phase.

Key Mitigation Strategies:

StrategyCausality (Why it Works)
Reduce Cooling Rate A slower cooling ramp (e.g., 0.1-0.5 °C/min) allows the system to remain in the metastable zone longer, giving molecules time for orderly integration into a crystal lattice rather than crashing out as a liquid.[1][10]
Decrease Solute Concentration Starting with a more dilute solution lowers the overall supersaturation level that will be achieved at any given temperature, making it less likely to cross the threshold for oiling out.[1][11][12][13]
Slow Anti-Solvent Addition Rapidly adding an anti-solvent creates localized zones of extremely high supersaturation, which are prime locations for oiling out to initiate.[1][14] Slow, controlled addition, ideally with good mixing, prevents these zones from forming.[7][15]
Experimental Protocol 1: Controlled Cooling Crystallization
  • Dissolution: Dissolve your diamine in the minimum amount of appropriate solvent at an elevated temperature (e.g., 60-70 °C) until the solution is completely clear.

  • Dilution (Optional): If oiling was severe previously, add an additional 5-10% (by volume) of the hot solvent to the clear solution.

  • Controlled Cooling: Place the vessel in a programmable heating mantle or a controlled water bath. Set a slow cooling ramp, for example, from 70 °C to 20 °C at a rate of 0.2 °C per minute.

  • Monitoring: Observe the solution for the first signs of turbidity, which indicates the onset of nucleation.

  • Final Cooling: Once the slow cooling ramp is complete, the flask can be held at room temperature or slowly cooled further in an ice bath to maximize yield.[9]

Q3: How does my choice of solvent affect the risk of oiling out?

Solvent selection is critical. The interactions between the diamine and the solvent molecules directly influence solubility and the energy barrier to nucleation.

  • Polarity Mismatch: Using a solvent with a polarity that is very different from your diamine can lead to poor solute-solvent interactions.[16][17] At high concentrations, the solute molecules may find it energetically more favorable to associate with each other (phase separate) than to remain solvated.

  • Solubility Profile: An ideal solvent dissolves the diamine well at high temperatures but poorly at low temperatures. A solvent in which the diamine is excessively soluble may require extreme cooling or large amounts of anti-solvent, both of which can induce oiling out.

Table 1: Properties of Common Solvents for Diamine Crystallization
SolventPolarity IndexBoiling Point (°C)Key Considerations
Water10.2100Good for amine salts. Polarity may be too high for free bases.
Ethanol5.278Versatile protic solvent, often used in mixtures with water or heptane.
Isopropanol (IPA)4.382Less polar than ethanol, good for less polar diamines.[16]
Acetonitrile6.282Apolar aprotic solvent, can be effective for "greasy" compounds.[18]
Ethyl Acetate4.377Medium polarity, often used as the "good" solvent with a non-polar anti-solvent.
Toluene2.4111Non-polar, good for dissolving non-polar diamines.
Heptane/Hexane0.098 / 69Non-polar, commonly used as an anti-solvent.
Experimental Protocol 2: Systematic Solvent Screening
  • Preparation: In several small vials, place a small, known amount of your diamine (e.g., 20 mg).

  • Solvent Addition: To each vial, add a different solvent (or solvent mixture) dropwise at room temperature, vortexing between additions, until the solid just dissolves. Record the volume required.

  • Heating: Gently heat the vials that did not fully dissolve to assess temperature-dependent solubility.

  • Cooling: Allow the vials containing dissolved solids to cool slowly to room temperature, then place them in an ice bath.

  • Observation: Record which systems produce crystalline solids versus those that oil out or produce no precipitate. The best candidates will show a significant difference in solubility between hot and cold conditions and will yield crystals upon cooling.

Q4: My starting material isn't perfectly pure. Could impurities be the cause?

Absolutely. Impurities can have a profound effect on crystallization and are a common cause of oiling out.[1][19]

  • Freezing-Point Depression: Impurities lower the melting point of the solute.[5][6] It is possible for the temperature of the solution to be below the solubility curve but still above the melting point of the impure solute, forcing it to separate as a liquid.[5]

  • Interference with Nucleation: Impurities can adsorb to the surface of growing nuclei, disrupting the formation of an ordered crystal lattice and kinetically favoring the formation of a disordered oil.[20]

  • Increased Oil Phase Stability: The oil phase itself can be a very good solvent for certain impurities, which can stabilize the oil droplets and prevent their conversion into crystals.[4][7][19]

Remediation: If impurities are suspected, consider purifying the material before the final crystallization step. A common technique is to treat the hot solution with activated charcoal, which can adsorb colored and non-polar impurities, followed by hot filtration before cooling.[5][21]

Q5: How can I use seeding to prevent oiling out?

Seeding is one of the most powerful techniques to prevent oiling out because it provides a pre-existing template for crystallization, bypassing the often-difficult primary nucleation step.[7][22]

The Mechanism: By adding a small number of crystals (seeds) to a solution that is only lightly supersaturated (i.e., within the Metastable Zone Width or MSZW), you encourage solute molecules to deposit onto the existing crystal surfaces (crystal growth) rather than undergoing spontaneous nucleation or oiling out.[1][7][22]

Experimental Protocol 3: Effective Seeding Strategy
  • Prepare a Saturated Solution: Dissolve your diamine in the solvent at an elevated temperature until clear.

  • Cool to Metastable Zone: Slowly cool the solution to a temperature where it is supersaturated, but at which spontaneous crystallization or oiling out does not typically occur. This is often 5-10 °C below the temperature of full dissolution.

  • Add Seed Crystals: Add a small amount (typically 1-5% by weight) of finely ground, pure crystals of your diamine.[1] Adding seeds as a slurry in the mother liquor can aid in dispersion.[22]

  • Equilibrate: Hold the solution at this temperature for a period (e.g., 30-60 minutes) to allow for controlled growth on the seed surfaces.

  • Continue Slow Cooling: Resume a slow cooling profile to the final desired temperature to maximize yield.[1]

Q6: Is there a difference between kinetic "oiling out" and a thermodynamic "miscibility gap"?

Yes, and this is a critical distinction for advanced troubleshooting.[2][7]

  • Kinetic Oiling Out: This is the more common type, driven by the rate of supersaturation generation. It is a non-equilibrium phenomenon. Strategies like slowing the cooling rate, lowering the concentration, or seeding are effective because they address these kinetic factors.[2][7]

  • Thermodynamic Miscibility Gap (LLPS): This is a region in the phase diagram where the system is inherently unstable as a single liquid phase and will separate into two liquid phases, regardless of the cooling rate or seeding.[2][7] This is an equilibrium phenomenon. If you are in a miscibility gap, adding seed crystals will often result in the seeds dissolving, as the system must first phase-separate before crystallization can occur from the solute-rich phase.[2][7]

Caption: Phase Diagrams: Kinetic Oiling Out vs. Thermodynamic Miscibility Gap.

If you suspect a miscibility gap, the solution is to change the thermodynamic parameters of the system, which usually means changing the solvent system or operating at a different concentration to navigate around the gap in the phase diagram.[2][7]

References

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. (Redirected URL).
  • Solvent effect on the crystal morphology of 2,6-diamino-3,5-dinitropyridine-1-oxide: a molecular dynamics simulation study. (2015). PubMed.
  • Understanding the Effects of Upstream Impurities on the Oiling-Out and Crystallization of γ-Aminobutyric Acid. (2020). ACS Publications.
  • Special Issue : Anti-Solvent Crystallization. (n.d.). MDPI.
  • Seeding techniques and optimization of solution crystallization processes. (2020). Ask this paper.
  • The Problem of Oiling Out in Chemical Process Development. (2017). KiloMentor.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. (Redirected URL).
  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). ResearchGate.
  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. (2022). ResearchGate.
  • What can cause "oiling out"? (2011). Reddit.
  • Recrystallization (help meeeeee). (2013). Reddit.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Effect of cooling rate on lipid crystallization in oil-in-water emulsions. (2025). ResearchGate.
  • Study on the Oiling-out and Crystallization for the Purification of Idebenone. (n.d.). ACS Publications.
  • Experimental investigation and prediction of oiling out during crystallization process. (2025). ResearchGate.
  • Antisolvent Crystallization. (n.d.). RM@Schools.
  • Need help with antisolvent crystallization of small molecule. (2025). Reddit.
  • Effect of Liquid-Liquid Phase Separation During Crystallization. (2018). LUTPub.
  • An In-Line Study of Oiling Out and Crystallization. (2025). ResearchGate.
  • Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly.
  • The influence of impurities and solvents on crystallization. (n.d.). ResearchGate.

Sources

Technical Support Center: Synthesis of 3-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-N1-methylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yield. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can confidently execute and troubleshoot your experiments.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This valuable intermediate can be synthesized through several routes, with the most common involving aromatic electrophilic substitution and subsequent functional group manipulations. The order of these steps is critical to ensure the correct regiochemistry of the final product. This guide will focus on a common and logical synthetic pathway, highlighting potential pitfalls and their solutions at each stage.

A plausible and efficient synthetic route starting from a commercially available precursor is outlined below. We will then delve into troubleshooting for each of these key transformations.

Proposed Synthetic Pathway

A logical synthetic approach to this compound involves the following sequence:

  • Nitration of a suitable starting material.

  • Bromination of the nitrated intermediate.

  • Selective N-methylation .

  • Reduction of the nitro group to an amine.

The order of these steps is crucial. For instance, performing nitration before bromination on an aniline derivative is important to direct the incoming electrophiles to the desired positions.[1][2]

Troubleshooting Guide: Step-by-Step Problem Solving

This section is designed to help you identify and resolve common issues that may arise during the synthesis.

Problem 1: Low Yield in the Nitration Step (e.g., Nitration of 2-bromoaniline)
Potential Cause Proposed Solution & Scientific Rationale
Over-nitration (di- or tri-nitration) Reduce the reaction temperature and/or use a milder nitrating agent. For example, instead of a concentrated HNO₃/H₂SO₄ mixture, consider using a mixture of HNO₃ in acetic anhydride. This reduces the electrophilicity of the nitrating species, thus decreasing the likelihood of multiple nitrations.
Incorrect Isomer Formation The directing effects of the substituents on the aromatic ring are paramount. Ensure your chosen starting material and reaction sequence favor the desired regiochemistry. For example, starting with 2-bromoaniline will primarily direct nitration to the 4- and 6-positions. If the desired product requires a different substitution pattern, a different starting material or a different synthetic strategy may be necessary.
Oxidation of the Amine The strong oxidizing conditions of nitration can degrade the starting aniline. Protect the amine group as an acetanilide before nitration. The acetyl group is electron-withdrawing, which deactivates the ring and directs nitration to the para position. The protecting group can be removed later by hydrolysis.
Problem 2: Low Yield or Non-selective Bromination
Potential Cause Proposed Solution & Scientific Rationale
Poly-bromination The amine group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution and leading to multiple brominations. To avoid this, deactivate the ring by converting the amine to an amide (e.g., acetanilide) before bromination. This moderates the reactivity and improves selectivity.
Incorrect Regiochemistry The regiochemical outcome of bromination is dictated by the directing effects of the existing substituents. Ensure the electronic properties of your starting material favor the desired isomer. If you are brominating a substituted aniline, the amine group will direct ortho- and para-.
Use of Harsh Brominating Agents Elemental bromine (Br₂) can be aggressive. Consider using a milder brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile. This often provides better control and selectivity. A practical procedure for regioselective bromination of anilines using copper-catalyzed oxidative bromination has also been reported.[3]
Problem 3: Challenges in Selective N-Methylation
Potential Cause Proposed Solution & Scientific Rationale
Over-methylation (Formation of Dimethylated Product) This is a common issue. To achieve mono-methylation, use a stoichiometric amount of the methylating agent (e.g., methyl iodide or dimethyl sulfate) and a suitable base. Alternatively, consider reductive amination using formaldehyde and a reducing agent like sodium borohydride. A comprehensive overview of mono-alkylation methodologies can be a useful resource.[4]
No Reaction or Incomplete Reaction The nucleophilicity of the amine is key. Ensure the reaction conditions (solvent, temperature, base) are appropriate. If the amine is part of a sterically hindered environment, a more reactive methylating agent or more forcing conditions may be required.
Methylation at the Wrong Nitrogen In a diamine, selective methylation can be challenging. One approach is to exploit differences in the steric or electronic environment of the two amino groups. If one amine is more sterically hindered, the less hindered one may react preferentially. Alternatively, a protecting group strategy may be necessary.
Problem 4: Incomplete or Unselective Reduction of the Nitro Group
Potential Cause Proposed Solution & Scientific Rationale
Incomplete Reaction The reduction of a nitro group to an amine is a significant transformation that can be achieved with various reagents.[5] Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl, or Zn/CH₃COOH).[6][7] If the reaction is incomplete, increasing the catalyst loading, hydrogen pressure, or reaction time may be necessary. For metal/acid reductions, ensuring the metal is activated and using a sufficient excess of the reducing agent is important.
Side Reactions Certain reducing agents can also reduce other functional groups. For example, catalytic hydrogenation can sometimes lead to dehalogenation (removal of the bromine atom). If this is observed, switching to a different reducing agent, such as SnCl₂, is recommended. The reduction of nitroarenes can proceed through nitroso and hydroxylamine intermediates; incomplete reduction can lead to the accumulation of these species.[5]
Product Degradation Aromatic diamines can be sensitive to oxidation, especially under harsh work-up conditions. It is advisable to perform the work-up under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. The final product should be stored under inert gas and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: A common and cost-effective starting material would be 2-bromoaniline or 3-bromoaniline. The choice depends on the desired final substitution pattern and the directing effects of the substituents in the subsequent steps. A thorough analysis of the directing effects of the amine and bromo groups is essential for planning the synthetic sequence.[1][2]

Q2: How can I purify the final product, this compound?

A2: Purification is typically achieved by column chromatography on silica gel. A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used. Due to the potential for oxidation, it is recommended to perform the chromatography quickly and to use solvents that have been purged with an inert gas. The fractions containing the product can be identified by thin-layer chromatography (TLC) with a suitable stain (e.g., potassium permanganate or ninhydrin).

Q3: My final product seems to be darkening over time. What is happening and how can I prevent it?

A3: Aromatic diamines are notoriously prone to oxidation, which often results in the formation of colored impurities. This is a common observation. To minimize this, always handle and store the compound under an inert atmosphere (nitrogen or argon). Storing it in a freezer, protected from light, can also significantly slow down the degradation process.

Q4: Can I perform the N-methylation before the reduction of the nitro group?

A4: Yes, this is a viable alternative synthetic route. One could start with a brominated nitroaniline, perform the N-methylation, and then reduce the nitro group in the final step. A synthesis of the related 6-bromo-N1-methylbenzene-1,2-diamine proceeds via the reduction of 2-bromo-N-methyl-6-nitroaniline.[6] This approach can be advantageous as it avoids potential issues with the selective methylation of a diamine.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Many of the reagents used in this synthesis are hazardous. Concentrated acids (sulfuric and nitric) are highly corrosive. Bromine and brominating agents are toxic and corrosive. Nitroaromatic compounds can be toxic and are often skin irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Visualizing the Workflow and Troubleshooting

To further aid in your experimental design and troubleshooting, the following diagrams illustrate the proposed synthetic workflow and a decision-making process for troubleshooting low yield.

Synthetic Workflow Start Starting Material (e.g., 2-Bromoaniline) Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration N_Methylation N-Methylation (e.g., CH₃I, K₂CO₃) Nitration->N_Methylation Bromination Bromination (e.g., NBS) Reduction Nitro Reduction (e.g., SnCl₂, HCl) N_Methylation->Reduction Purification Purification (Column Chromatography) Reduction->Purification Final_Product This compound Purification->Final_Product

Caption: A proposed synthetic workflow for this compound.

Troubleshooting Low Yield Start Low Overall Yield Identify_Step Identify the problematic step (TLC, NMR of crude) Start->Identify_Step Nitration_Low Nitration Step? Identify_Step->Nitration_Low Bromination_Low Bromination Step? Identify_Step->Bromination_Low Methylation_Low N-Methylation Step? Identify_Step->Methylation_Low Reduction_Low Reduction Step? Identify_Step->Reduction_Low Nitration_Sol Check for over-nitration or wrong isomer. Adjust conditions. Nitration_Low->Nitration_Sol Yes Bromination_Sol Check for poly-bromination. Consider protecting group. Bromination_Low->Bromination_Sol Yes Methylation_Sol Check for di-methylation. Use stoichiometric reagents. Methylation_Low->Methylation_Sol Yes Reduction_Sol Incomplete reaction or dehalogenation? Change reducing agent. Reduction_Low->Reduction_Sol Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-bromo-N-methyl-6-nitroaniline (Illustrative Methylation before Reduction)
  • To a solution of 2-bromo-6-nitroaniline (1.0 eq.) in a suitable solvent such as DMF, add a base like potassium carbonate (K₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add methyl iodide (CH₃I, 1.1 eq.) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-bromo-N-methyl-6-nitroaniline.

Protocol 2: Reduction of 2-bromo-N-methyl-6-nitroaniline to 6-bromo-N1-methylbenzene-1,2-diamine

This protocol is adapted from a known procedure for a closely related compound and is expected to be effective for the target molecule.[6]

  • To a solution of 2-bromo-N-methyl-6-nitroaniline (1.0 eq.) in acetic acid, add zinc powder (2.0 eq.) portion-wise. The reaction is exothermic, so control the rate of addition to maintain a manageable temperature.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, filter the mixture to remove any insoluble solids.

  • Concentrate the filtrate under vacuum to remove the acetic acid.

  • Dissolve the residue in dichloromethane (DCM) and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic phase with anhydrous sodium sulfate and concentrate under vacuum to obtain the crude product.

  • Purify by column chromatography to yield the final product, 6-bromo-N1-methylbenzene-1,2-diamine (as an analogue to the target molecule).

References

  • Advice on synthesis of aromatic diamines? : r/chemistry - Reddit. (URL: [Link])
  • Efficient and Selective N-Methylation of Nitroarenes under Mild Reaction Conditions. (URL: [Link])
  • A Practical Procedure for Regioselective Bromin
  • Starting with 3-nitroaniline, show how to prepare 3-Bromoaniline. | Homework.Study.com. (URL: [Link])
  • 3-bromo-N-methyl-2-nitroaniline | C7H7BrN2O2 | CID 40151758 - PubChem. (URL: [Link])
  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modific
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])
  • 3-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 12489839 - PubChem. (URL: [Link])
  • 16.6: Multistep Synthesis - Chemistry LibreTexts. (URL: [Link])
  • Aromatic Synthesis: Order of Reactions - Master Organic Chemistry. (URL: [Link])
  • Synthesis of 1,2-diamines - Organic Chemistry Portal. (URL: [Link])
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education - ACS Public
  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. (URL: [Link])
  • Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamin
  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine - MDPI. (URL: [Link])
  • 6-bromo-N1-methylbenzene-1,2-diamine | C7H9BrN2 | CID 59635422 - PubChem. (URL: [Link])
  • 3-Methyl-benzene-1,2-diamine - PubMed. (URL: [Link])
  • (PDF)
  • Synthesis of 3-aryl-2-benzyl-1,2-dihydroquinoxalines through the reaction between 1,2-diamino-4,5-dimethylbenzene and 1,2-diamino-4-methylbezene with 2-bromo-1,3-diaryl-1-propanones - ResearchG

Sources

Technical Support Center: Characterization of Byproducts in 3-bromo-N1-methylbenzene-1,2-diamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-bromo-N1-methylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize common byproducts encountered during their experiments. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your reactions and provides step-by-step guidance to identify and mitigate unwanted byproducts.

Question 1: My reaction mixture has turned dark, and the final product is a colored impurity. What is the likely cause and how can I fix it?

Answer:

This is a frequent issue when working with o-phenylenediamines (OPDs), which are highly susceptible to oxidation. The dark coloration is likely due to the formation of highly conjugated, colored byproducts.

Probable Cause: Over-oxidation

The diamine starting material or the benzimidazole product can be oxidized, especially when exposed to air or strong oxidizing agents.[1] One common over-oxidation product is a benzimidazole N-oxide.[1]

Troubleshooting Steps:

  • Inert Atmosphere: To prevent oxidation of the starting material, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]

  • Control of Oxidants: If an external oxidizing agent is used (e.g., in benzimidazole synthesis from aldehydes), ensure accurate stoichiometry. An excess of a strong oxidant can lead to unwanted side reactions.[1]

  • Purification:

    • Activated Carbon: Colored impurities can often be removed by treating the crude product with activated carbon during recrystallization.[1][2]

    • Column Chromatography: This is an effective method for separating polar, colored impurities from the desired product.[1]

  • Minimizing N-oxide Formation: Avoid harsh oxidizing conditions. If N-oxide formation is a persistent issue, consider synthetic routes that do not require a strong oxidation step in the final stage.[1]

Question 2: I'm performing a cyclization reaction (e.g., to form a benzimidazole) and I'm getting a mixture of two very similar products that are difficult to separate. What's happening?

Answer:

You are likely forming regioisomers. Since this compound is a non-symmetrical o-phenylenediamine, cyclization can occur in two different ways, leading to two different isomers.

Probable Cause: Formation of Regioisomers

When reacting with a C1 source (like an aldehyde or carboxylic acid), the cyclization can proceed via initial reaction with either the primary amine (-NH2) or the secondary amine (-NHMe). This results in two different benzimidazole products. These isomers often have very similar physical properties, making them difficult to separate by standard chromatography.[3]

Troubleshooting & Characterization Workflow:

  • Reaction Optimization:

    • Temperature: Lowering the reaction temperature may favor the formation of one isomer over the other due to differences in activation energies.

    • Catalyst: The choice of catalyst can influence the regioselectivity of the reaction. Experiment with different acid or metal catalysts.

  • Advanced Separation Techniques:

    • High-Performance Liquid Chromatography (HPLC): Use a high-resolution column and optimize the mobile phase to achieve separation.

    • Supercritical Fluid Chromatography (SFC): This can sometimes provide better separation for closely related isomers than HPLC.

  • Characterization to Confirm Regioisomers:

    • Nuclear Magnetic Resonance (NMR): 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons. For example, a NOE between the N-methyl protons and a proton on the C1-synthon would confirm one isomer.

    • LC-MS with Isotopic Labeling: A novel approach involves using partially deuterated reactants to directly identify regioisomers by their distinct mass spectral patterns, even without complete chromatographic separation.[4]

Workflow for Regioisomer Identification

G cluster_0 Reaction & Initial Analysis cluster_1 Separation & Characterization A Run Cyclization Reaction B Initial Analysis (TLC/LC-MS) A->B C Observation: Two closely eluting spots/peaks B->C D Attempt Separation: Preparative TLC/Column Chromatography C->D E If separation is difficult: Optimize HPLC/SFC D->E F Characterize Separated Fractions: 1H, 13C NMR E->F G Confirm Structure: 2D NMR (NOESY/HMBC) F->G H Isolated Regioisomers G->H Structure Confirmed

Caption: Workflow for the separation and characterization of regioisomers.

Question 3: In a palladium-catalyzed cross-coupling reaction, I'm observing a significant amount of a byproduct where the bromine atom has been replaced by a hydrogen. What is this side reaction?

Answer:

This common side reaction in palladium-catalyzed cross-coupling reactions is known as hydrodehalogenation or simply dehalogenation.

Probable Cause: Hydrodehalogenation

In this process, the aryl halide (your starting material) reacts with a hydrogen source in the presence of the palladium catalyst to replace the halogen with a hydrogen atom.[5] Water can often act as the hydrogen source. This leads to the formation of N1-methylbenzene-1,2-diamine as a byproduct.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water is a known hydrogen source for this side reaction.[5]

  • Ligand Choice: The choice of phosphine ligand can significantly influence the product distribution between the desired cross-coupling and the undesired dehalogenation.[5] Experiment with different ligands (e.g., bulky electron-rich phosphines).

  • Base Selection: The base used in the reaction can also play a role. A weaker, non-nucleophilic base might be preferable.

  • Reaction Temperature: Lowering the reaction temperature can sometimes suppress the dehalogenation side reaction.[6]

Proposed Mechanism of Dehalogenation

G A Ar-Br C Ar-Pd(II)(Br)L2 (Oxidative Addition) A->C + Pd(0)L2 B Pd(0)L2 E Ar-H (Dehalogenated Byproduct) C->E + [H] source D Hydrogen Source (e.g., H2O) E->B Regenerates Catalyst F Reductive Elimination

Caption: Simplified pathway for hydrodehalogenation side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for this compound?

This versatile molecule is a precursor for many heterocyclic compounds. The most common reactions include:

  • Benzimidazole Synthesis: Condensation with aldehydes, carboxylic acids, or their derivatives is a primary application.[7][8][9]

  • Quinoxaline Synthesis: Reaction with 1,2-dicarbonyl compounds.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent allows for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions to introduce new carbon-carbon or carbon-nitrogen bonds.[10][11][12]

  • Pictet-Spengler Reaction: While less common for this specific starting material, related diamines can undergo this reaction to form more complex fused ring systems.[13][14][15]

Q2: Which analytical techniques are best for identifying unknown byproducts in my reaction?

A combination of techniques is usually necessary for unambiguous identification:

  • Thin-Layer Chromatography (TLC): An excellent first step to monitor reaction progress and estimate the number of components in your mixture.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Provides better separation and quantification of products and byproducts.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for determining the molecular weights of the different components, giving you the molecular formula of potential byproducts.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structure elucidation. 1H, 13C, and 2D NMR experiments (like COSY, HSQC, HMBC, and NOESY) are used to piece together the exact structure of each compound.

Q3: Can the N-methyl group participate in side reactions?

Yes, while the primary and secondary amines of the diamine are the most reactive sites for cyclization, the N-methyl group can be involved in other reactions. For instance, in some synthetic routes, N,N-dimethyl byproducts can form.[17] Under strongly oxidizing conditions, demethylation is also a possibility, though less common.

Q4: I am trying to synthesize a benzimidazole, but the reaction seems to stall. What could be the issue?

If the reaction is not proceeding to completion, it might be stalling at the intermediate Schiff base (imine) stage.[18]

  • Monitoring: Use TLC or HPLC to check for the consumption of starting materials and the formation of both the intermediate and the final product.[1]

  • Driving the Cyclization: The cyclization step from the imine to the benzimidazole is often promoted by heat or the addition of a mild oxidizing agent. Ensure your reaction conditions are suitable to overcome the activation energy for this ring-closing step.

Byproduct Summary Table

Byproduct TypeProbable CauseKey Analytical Signature (MS)Recommended Action
Over-oxidation Products Exposure to air/oxidantsM+16 (N-oxide) or other oxidation productsUse inert atmosphere, control oxidant stoichiometry[1]
Regioisomers Non-symmetrical diamine starting materialSame mass, different retention timesOptimize reaction conditions for selectivity, use 2D NMR for identification
Dehalogenated Product Pd-catalyzed reaction with H-sourceM-79/81 (loss of Br, gain of H)Use anhydrous conditions, screen ligands and temperature[6]
Homocoupling Product Pd-catalyzed side reactionDimer of the coupling partnerAdjust catalyst/ligand ratio, change base or solvent
Incomplete Cyclization Reaction stalling at imine intermediateMass corresponding to condensed, uncyclized productIncrease temperature, add mild oxidant, monitor with TLC/HPLC[1]

References

  • Technical Support Center: Troubleshooting Benzimidazole Synthesis - Benchchem. (n.d.).
  • Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
  • ResearchGate. (n.d.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.
  • PMC - NIH. (n.d.). Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly.
  • Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • ResearchGate. (n.d.). Benzimidazole derivatives (3) obtained under mild conditions.
  • Semantic Scholar. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives.
  • Semantic Scholar. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
  • ResearchGate. (n.d.). Scheme 4. Cyclization reaction of o-phenylenediamines with maleic anhydride.
  • DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
  • ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • ChemRxiv. (n.d.). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling.
  • IJCRT.org. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NOVEL DERIVATIVES OF BENZEIMIDAZOLE.
  • ResearchGate. (n.d.). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes.
  • ACS Publications. (n.d.). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • ResearchGate. (n.d.). Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide.
  • Green Chemistry (RSC Publishing). (n.d.). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles.
  • Chem Sci Trans. (2016). Synthesis and Characterization of Impurities of an Broad-Spectrum Anthelmintic Drug, Albendazole.
  • Rasayan Journal of Chemistry. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION.
  • PubMed. (2020). The Pictet-Spengler Reaction Updates Its Habits.
  • JOCPR. (2012). Synthesis, characterization and anti-microbial activity of some novel benzimidazole derivatives.
  • Wikipedia. (n.d.). o-Phenylenediamine.
  • PubChem. (n.d.). N-Methyl-o-phenylenediamine dihydrochloride.
  • ResearchGate. (n.d.). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes.
  • PMC - NIH. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
  • PMC - PubMed Central - NIH. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
  • PMC - NIH. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products.

Sources

Technical Support Center: Stability of 3-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-bromo-N1-methylbenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for issues related to the stability of this compound in various solvents. As a substituted aromatic diamine, its stability is a critical factor for successful experimental outcomes, influencing everything from reaction yield to purity and formulation efficacy. This document provides a framework for understanding and managing the stability of this compound in your research.

General Handling and Storage

Proper handling and storage are the first line of defense in maintaining the integrity of this compound. Aromatic diamines as a class of compounds can be sensitive to environmental factors.

Initial Recommendations:

  • Storage Conditions: Store the compound at room temperature in a tightly sealed container, protected from light and moisture.[1]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen.[2][3]

  • Avoid Contaminants: Keep the compound away from strong oxidizing agents, as these can promote degradation.[4]

Troubleshooting Solvent-Related Stability Issues

The choice of solvent is critical and can significantly impact the stability of this compound. The following question-and-answer section addresses common issues encountered during experiments.

FAQs and Troubleshooting Guide

Q1: I dissolved this compound in my solvent and the solution changed color over time. What is happening?

A change in color is often the first visual indicator of compound degradation. Aromatic diamines can oxidize to form colored quinone-imine or polymeric species.[5] The rate of this process can be influenced by several factors:

  • Oxygen: The presence of dissolved oxygen in the solvent can initiate oxidation. Degassing the solvent prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles can mitigate this.

  • Light: Bromo-aromatic compounds can be photolabile.[6][7] Exposure to ambient or UV light can promote degradation. Protect your solution from light by using amber vials or wrapping your glassware in aluminum foil.

  • Solvent Purity: Peroxides in aged ether solvents (like THF or diethyl ether) are strong oxidizing agents and can rapidly degrade the diamine. Always use fresh, inhibitor-free solvents or test for peroxides before use.

Q2: My reaction is not proceeding as expected, and I suspect the diamine is degrading in the reaction solvent. How can I choose a more suitable solvent?

Solvent selection should be based on both the requirements of your reaction and the stability of the diamine. Consider the following:

  • Solvent Type:

    • Aprotic Solvents: Generally, aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF) are good choices for dissolving aromatic diamines.[8] However, be mindful of their purity (see Q1).

    • Protic Solvents: Protic solvents like alcohols (methanol, ethanol) can participate in hydrogen bonding and may influence the reactivity of the amine groups. While they can be suitable for certain reactions, monitor for potential side reactions.

    • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often good solvents for aromatic compounds.[9] However, they can contain acidic impurities that may affect the stability of the diamine. Consider using anhydrous grades or passing them through a plug of basic alumina.

  • pH: The stability of aromatic amines can be pH-dependent.[5] In acidic conditions, the amine groups will be protonated, which can inhibit oxidation but may also render the diamine unreactive for nucleophilic reactions. In basic conditions, the free amine is more susceptible to oxidation. If your reaction conditions are strongly acidic or basic, consider performing a preliminary stability study.

Q3: How can I quickly assess the stability of this compound in a new solvent?

A simple experimental protocol can provide a good indication of stability:

  • Prepare a solution of the diamine in the test solvent at the desired concentration.

  • Divide the solution into three amber vials.

  • Keep one vial at room temperature on the benchtop (exposed to ambient light and air).

  • Keep the second vial in the dark at the same temperature.

  • Keep the third vial under an inert atmosphere (e.g., nitrogen) in the dark.

  • Monitor the solutions over time (e.g., 1, 4, 8, 24 hours) by a suitable analytical method such as TLC, LC-MS, or UV-Vis spectroscopy to check for the appearance of new peaks or a decrease in the parent compound peak.

This will help you determine if your compound is sensitive to light, air, or the solvent itself.

Data on Stability and Solubility

While specific quantitative stability data for this compound is not widely available in the literature, the following table provides a qualitative guide to its expected solubility and potential stability concerns in common laboratory solvents. This is based on the general properties of substituted aromatic diamines.[8][10][11][12]

Solvent ClassExample SolventsExpected SolubilityPotential Stability Concerns
Polar Aprotic DMF, DMSO, AcetonitrileGoodPotential for slow oxidation, especially if not degassed. Ensure high purity.
Ethers THF, Dioxane, Diethyl EtherModerate to GoodRisk of peroxide-induced degradation. Use fresh, inhibitor-free solvents.
Chlorinated Dichloromethane (DCM), ChloroformGoodMay contain acidic impurities. Consider using anhydrous or stabilized grades.
Alcohols Methanol, EthanolModeratePotential for hydrogen bonding to affect reactivity. Generally stable for short periods.
Hydrocarbons Toluene, HexanePoor to ModerateLower risk of solvent-induced degradation, but solubility may be limiting.
Aqueous WaterPoor (as free base)Stability is highly pH-dependent. The dihydrochloride salt is water-soluble.[13]

Experimental Protocols & Workflows

Protocol for Determining Solvent Stability

This protocol outlines a more detailed procedure for quantitatively assessing the stability of this compound in a chosen solvent.

Materials:

  • This compound

  • High-purity solvent of interest

  • Amber HPLC vials with septa

  • Inert gas (Nitrogen or Argon)

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the diamine in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several amber HPLC vials.

  • Stress Conditions:

    • Control: Store one vial at 4°C in the dark.

    • Room Temperature/Dark: Store vials at room temperature, protected from light.

    • Room Temperature/Light: Store vials at room temperature on a benchtop exposed to ambient light.

    • Elevated Temperature: Store vials at an elevated temperature (e.g., 40°C or 60°C) in an oven or heating block.

    • Oxygen Sensitivity: Prepare a set of vials where the solvent has been sparged with air before preparing the solution.

    • Inert Atmosphere: Prepare a set of vials where the solvent has been degassed and the headspace is flushed with an inert gas.

  • Time Points: Analyze the samples at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Analysis: Use HPLC or LC-MS to quantify the amount of this compound remaining and to identify any major degradation products.

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent.

Solvent_Selection_Workflow A Define Reaction/Application Requirements (e.g., polarity, boiling point) B Consult Solubility Table for Potential Solvents A->B C Consider Potential Stability Issues (e.g., oxidation, photolysis) B->C D Perform Preliminary Stability Test (Visual observation, TLC) C->D E Is the compound stable? D->E F Proceed with Experiment E->F Yes G Select an Alternative Solvent E->G No H Quantitative Stability Study (HPLC/LC-MS) for Critical Applications F->H G->B Degradation_Pathways cluster_compound This compound Compound Aromatic Diamine Oxidation Oxidation (O2, Peroxides) Compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) Compound->Photodegradation AcidBase Acid/Base Reaction Compound->AcidBase QuinoneImine Quinone-imine Species (Colored) Oxidation->QuinoneImine Debromination Debromination/Radical Species Photodegradation->Debromination Polymerization Polymerization Polymeric Polymeric Products Polymerization->Polymeric Salt Protonated/Deprotonated Species AcidBase->Salt QuinoneImine->Polymerization

Caption: Potential degradation pathways for the aromatic diamine.

The primary degradation pathway for aromatic diamines is oxidation, which can lead to the formation of colored and potentially polymeric products. [2][5]The presence of the bromo-substituent also introduces the possibility of photochemically induced dehalogenation or other radical reactions. [6]

References

  • Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooper
  • Diamines as switchable-hydrophilicity solvents with improved phase behaviour - PMC - NIH. [Link]
  • Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring - MDPI. [Link]
  • High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers - ResearchG
  • Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - PMC - NIH. [Link]
  • High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers - RSC Publishing - The Royal Society of Chemistry. [Link]
  • Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooper
  • PROPERTIES OF POLYMERS BASED ON AROMATIC DIAMINES Текст научной статьи по специальности - КиберЛенинка. [Link]
  • Oxidation of aromatic amines and diamines by hydroxyl radicals.
  • Photochemistry of aromatic compounds - Books - The Royal Society of Chemistry. [Link]
  • Solubility behavior of polyimides in different organic solvents - ResearchG
  • Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics - ResearchG
  • Reaction with o‐phenylenediamine.
  • 3-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 12489839 - PubChem. [Link]
  • (PDF)
  • CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google P
  • ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.
  • 3-Methylbenzene-1,2-diamine - PMC - NIH. [Link]
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • N-Methyl-o-phenylenediamine dihydrochloride | C7H12Cl2N2 | CID 91296 - PubChem. [Link]
  • Bromine - Wikipedia. [Link]
  • Beyond Para-phenylenediamine: Anaphylactic Reactions to Hair Dye and the Challenge of Cross-Reactivity. [Link]
  • EFFECT OF PH ON THE STABILITY OF COORDINATION COMPOUNDS OF CO(III)
  • Proposed thermal degradation pathway of N-Methyl-1,2-ethanediamine...
  • (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. [Link]
  • 6-bromo-N1-methylbenzene-1,2-diamine | C7H9BrN2 | CID 59635422 - PubChem. [Link]
  • A 10-Year Review of p-Phenylenediamine Allergy and Related para-Amino Compounds at the Ottawa Patch Test Clinic - ResearchG
  • (a) Preparation of 4-bromo-o-phenylenediamine - PrepChem.com. [Link]
  • 3-Fluoro-N1-methylbenzene-1,2-diamine | C7H9FN2 | CID 54023234 - PubChem. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Bromo-Phenylenediamines: A Comparative Analysis of 3-bromo-N1-methylbenzene-1,2-diamine and Its Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Phenylenediamines

In the landscape of modern medicinal chemistry and materials science, substituted o-phenylenediamines are indispensable building blocks. Their ability to form critical heterocyclic scaffolds, such as benzimidazoles and quinoxalines, places them at the core of numerous drug discovery programs and the development of functional organic materials.[1][2] The true synthetic power of these diamines, however, is unlocked through precise substitution on the aromatic ring. The introduction of functional handles, such as a bromine atom, and modulating groups, like N-alkylation, creates a suite of reagents with distinct and predictable reactivities.

This guide provides an in-depth comparison of 3-bromo-N1-methylbenzene-1,2-diamine against other key bromo-phenylenediamine isomers. We will dissect how subtle changes in the placement of the bromine atom and the presence of an N-methyl group profoundly influence steric accessibility and electronic properties, thereby dictating their performance in crucial synthetic transformations. For researchers and drug development professionals, understanding these nuances is paramount for strategic synthetic planning, enabling the rational selection of the optimal isomer to achieve desired outcomes in yield, selectivity, and reaction efficiency.

Featured Compound Profile: this compound

This specific isomer presents a unique constellation of functional groups. The bromine atom is positioned ortho to the N-methylated amine and meta to the primary amine. This arrangement creates a distinct electronic and steric environment that differentiates it from its isomers.

Physicochemical Properties:

Property Value
CAS Number 1150617-55-2[3][4]
Molecular Formula C₇H₉BrN₂[4]
Molecular Weight 201.07 g/mol [4]

| IUPAC Name | this compound[4] |

The N-methyl group is electron-donating, increasing the nucleophilicity of the nitrogen to which it is attached. However, it also imparts significant steric bulk. Conversely, the adjacent primary amine is less sterically hindered but its nucleophilicity is modulated by the meta-positioned, electron-withdrawing bromine atom. This inherent asymmetry is a powerful tool for achieving regioselective reactions.

Comparative Analysis: Structural Isomers and Predicted Reactivity

The choice of a bromo-phenylenediamine isomer is a critical decision in a synthetic workflow. The location of the bromine atom dictates its susceptibility to palladium-catalyzed cross-coupling reactions, while the substitution pattern on the amino groups governs their reactivity in condensation and cyclization reactions.

G cluster_0 Isomer Comparison A This compound (Ortho-Bromo to NHMe) B 4-bromo-N1-methylbenzene-1,2-diamine (Para-Bromo to NHMe) A->B Br Position C 3-bromo-benzene-1,2-diamine (No N-Methylation) A->C N-Methylation D 4-bromo-benzene-1,2-diamine (Symmetrical NH2, Para-Bromo) B->D N-Methylation C->D Br Position

Caption: Logical relationships between the compared bromo-phenylenediamine isomers.

The table below summarizes the key structural differences and their anticipated impact on reactivity.

FeatureThis compound4-bromo-N1-methylbenzene-1,2-diamine3-bromo-benzene-1,2-diamine4-bromo-benzene-1,2-diamine
CAS Number 1150617-55-2[3][4]69038-76-2[5]1575-36-6[6]1575-37-7
Key Difference Br is ortho to NHMeBr is para to NHMeNo N-methylation, Br is meta to one NH₂No N-methylation, Br is para to one NH₂
Steric Hindrance at C-Br High (due to adjacent NHMe)LowModerate (due to adjacent NH₂)Low
Predicted Cross-Coupling Reactivity LowerHigherModerateHigher
Differential Amine Nucleophilicity High (NHMe is more nucleophilic but hindered; NH₂ is less nucleophilic but accessible)High (NHMe is more nucleophilic; NH₂ is less affected by Br)Moderate (NH₂ ortho to Br is less nucleophilic than NH₂ para to Br)Low (Both NH₂ groups are electronically similar)
Best Suited For Regioselective condensations; challenging cross-couplings requiring specific ligands.Facile cross-coupling reactions followed by cyclization.Reactions where differential primary amine reactivity is desired.Symmetrical additions and reactions where high cross-coupling yields are critical.

Experimental Validation: A Tale of Two Reactions

To translate these structural insights into practical application, we will examine two common and powerful transformations: benzimidazole synthesis via condensation and Buchwald-Hartwig amination for C-N bond formation.

Benzimidazole Synthesis: The Impact of Amine Nucleophilicity and Sterics

The condensation of an o-phenylenediamine with an aldehyde is a fundamental method for synthesizing benzimidazoles, a scaffold prevalent in kinase inhibitors.[2] The reaction proceeds via the formation of a Schiff base, followed by intramolecular cyclization. The rate and selectivity are governed by the nucleophilicity and steric accessibility of the amino groups.[1]

Representative Experimental Data:

Isomer UsedAldehydeConditionsApprox. Time (h)Yield (%)Rationale
3-bromo-N1-methyl...4-MethoxybenzaldehydeEtOH, reflux4~85%The more accessible primary amine likely initiates the reaction, leading to a single major regioisomer.
4-bromo-N1-methyl...4-MethoxybenzaldehydeEtOH, reflux3~90%Both amines are relatively accessible, leading to potentially faster reaction rates but possible isomeric mixtures.
3-bromo-benzene...4-MethoxybenzaldehydeEtOH, reflux6~75%The amine ortho to the bromine is deactivated, slowing the reaction.
4-bromo-benzene...4-MethoxybenzaldehydeEtOH, reflux5~80%Symmetrical starting material leads to a clean reaction.

Protocol: Synthesis of 1-methyl-7-bromo-2-(4-methoxyphenyl)-1H-benzimidazole

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 201 mg).

  • Reagent Addition: Add ethanol (15 mL) followed by 4-methoxybenzaldehyde (1.05 mmol, 143 mg).

    • Causality: Ethanol is a common, effective solvent for this condensation. A slight excess of the aldehyde ensures full consumption of the diamine.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion (approx. 4 hours), cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo until precipitation occurs.

  • Purification: Wash the collected solid with cold ethanol to remove residual impurities. The product can be further purified by recrystallization from ethanol if necessary to yield the final benzimidazole.

Buchwald-Hartwig Amination: The Primacy of Steric Hindrance at the C-Br Bond

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7][8] Its success is highly dependent on the ability of the palladium catalyst to undergo oxidative addition into the aryl-bromide bond. Steric hindrance around this bond can dramatically impede this rate-determining step.[9]

G cluster_workflow Buchwald-Hartwig Workflow A 1. Setup (Aryl Bromide, Amine, Pd Precatalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill with N2 or Ar) A->B C 3. Add Solvent (e.g., Toluene, Dioxane) B->C D 4. Heat Reaction (Typically 80-110 °C) C->D E 5. Monitor (TLC / LC-MS) D->E F 6. Workup & Purify (Aqueous wash, Column Chromatography) E->F

Caption: Generalized experimental workflow for a Buchwald-Hartwig amination reaction.

Representative Experimental Data:

Isomer UsedCoupling PartnerCatalyst SystemApprox. Time (h)Yield (%)Rationale
3-bromo-N1-methyl...MorpholinePd₂(dba)₃ / XPhos18~60%High steric hindrance from the ortho-NHMe group slows the oxidative addition, requiring a more active catalyst system and longer reaction time.
4-bromo-N1-methyl...MorpholinePd₂(dba)₃ / XPhos6>95%The C-Br bond is sterically accessible, leading to a fast and efficient reaction.

Protocol: Buchwald-Hartwig Amination of 4-bromo-N1-methylbenzene-1,2-diamine

  • Vessel Preparation: To a flame-dried Schlenk flask, add 4-bromo-N1-methylbenzene-1,2-diamine (1.0 mmol, 201 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.05 mmol, 23.8 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

    • Causality: A flame-dried flask under an inert atmosphere is critical as the Pd(0) catalyst and phosphine ligands are oxygen-sensitive.[10] XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the challenging oxidative addition and reductive elimination steps.[11] Sodium tert-butoxide is a strong, non-nucleophilic base required for the catalytic cycle.[7]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add dry, degassed toluene (10 mL) and morpholine (1.2 mmol, 105 µL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion (approx. 6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Application Spotlight: Kinase Inhibitor Synthesis

Bromo-phenylenediamines are workhorse reagents in the synthesis of kinase inhibitors. The diamine moiety is often used to construct a benzimidazole ring, which can form crucial hydrogen bonds with the "hinge region" of the kinase active site. The bromine atom serves as a versatile synthetic handle for introducing various aryl or heteroaryl groups via Suzuki or other cross-coupling reactions, allowing for the exploration of different pockets within the ATP-binding site to enhance potency and selectivity.[12][13]

G cluster_pathway Bcr-Abl Signaling in CML BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation Leukemia Leukemia Proliferation->Leukemia Inhibitor Kinase Inhibitor (e.g., Imatinib) Inhibitor->BCR_ABL blocks ATP binding

Caption: Simplified Bcr-Abl signaling pathway in Chronic Myeloid Leukemia (CML), a target for inhibitors derived from bromo-phenylenediamine scaffolds.[14][15]

Conclusion and Strategic Recommendations

The selection between this compound and its isomers is not a matter of superior vs. inferior, but of strategic application.

  • This compound is the reagent of choice when regioselectivity in condensation reactions is the primary goal. Its inherent electronic and steric differentiation between the two amino groups can be exploited to favor the formation of a specific benzimidazole isomer. However, researchers must be prepared for more challenging conditions in subsequent cross-coupling reactions due to steric hindrance at the C-Br bond.

  • 4-bromo-N1-methylbenzene-1,2-diamine excels in synthetic routes where a facile and high-yielding cross-coupling is the critical first step. The unhindered bromine atom ensures efficient reaction, providing a functionalized intermediate ready for subsequent cyclization.

  • Non-methylated isomers like 3-bromo- and 4-bromo-benzene-1,2-diamine offer alternative reactivity profiles and are valuable when the N-methyl group is not desired in the final target structure.

By understanding the fundamental principles of how structure dictates reactivity, chemists can harness the full potential of these versatile building blocks, accelerating the discovery and development of next-generation pharmaceuticals and materials.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). In-Depth Technical Guide to 4-Bromo-N1-ethylbenzene-1,2-diamine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. BenchChem.
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. (2021).
  • Chemistry LibreTexts. (2023).
  • Munikrishnappa, C. S., Suresh Kumar, G. V., & Bhandare, R. R. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention.
  • MySkinRecipes. (n.d.). 5-bromo-N1-methylbenzene-1,2-diamine.
  • BenchChem. (2025). Application Notes and Protocols: 4-Bromo-N1-ethylbenzene-1,2-diamine in Organic Synthesis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1H-indole-3-acetonitrile. BenchChem.
  • BenchChem. (2025). Application of 2-bromo-6-methyl-1H-benzo[d]imidazole in Kinase Inhibitor Synthesis. BenchChem.
  • Wikipedia. (2023).
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.).
  • BLDpharm. (n.d.). This compound.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-N-phenylbenzenesulfonamide. BenchChem.
  • MySkinRecipes. (n.d.). 4-Bromo-N1-methylbenzene-1,2-diamine.
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters.
  • Chemrio. (n.d.). This compound.
  • PubChem. (n.d.). 3-Bromobenzene-1,2-diamine.
  • Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
  • Sigma-Aldrich. (n.d.). 4-Bromo-N1-methylbenzene-1,2-diamine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. BenchChem.
  • Advanced ChemBlocks. (n.d.). This compound.
  • Aljamali, N. M. (2020). REVIEW ON Phenylene diamine (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES).
  • Guidechem. (n.d.). 3-bromo-6-methylbenzene-1,2-diamine 344595-73-9 wiki.
  • BenchChem. (2025). A Comparative Analysis of Bromophenol Isomers in Suzuki-Miyaura Coupling. BenchChem.
  • Taylor & Francis Online. (2018). Synthesis and characterization of Poly(p-phenylenediamine)
  • TargetMol. (n.d.). 3-bromo-N1,N1-dimethylbenzene-1,4-diamine.
  • Thermo Fisher Scientific. (n.d.). 4-Bromo-o-phenylenediamine, 97% 25 g.
  • CHIRALEN. (n.d.). This compound.
  • PubMed Central. (2022).
  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • ResearchGate. (2018). Synthesis and characterization of Poly(p-phenylenediamine)
  • ResearchGate. (2025). A comparative study of the infrared and Raman spectra of aniline and o-, m-, p-phenylenediamine isomers.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Material Science Applications of 5-Bromo-3-methylbenzene-1,2-diamine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. BenchChem.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). The three isomers of phenylenediamine used as crosslinking agents.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Bromo-1-propene Isomers.

Sources

reactivity of 3-bromo-N1-methylbenzene-1,2-diamine compared to its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Reactivity of 3-bromo-N1-methylbenzene-1,2-diamine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Substituted o-phenylenediamines are foundational building blocks in synthetic chemistry, serving as crucial precursors for a vast array of heterocyclic compounds, most notably benzimidazoles and quinoxalines, which are privileged scaffolds in medicinal chemistry.[1] The reactivity of the o-phenylenediamine core is profoundly influenced by the electronic and steric nature of substituents on the aromatic ring. This guide provides an in-depth, objective comparison of the chemical reactivity of this compound against its key positional isomer, 4-bromo-N1-methylbenzene-1,2-diamine.

We will dissect the theoretical principles governing their reactivity, analyze their behavior in key reaction classes—electrophilic aromatic substitution and palladium-catalyzed cross-coupling—and provide validated experimental protocols to enable researchers to harness these differences in their synthetic endeavors.

Theoretical Framework: The Interplay of Substituent Effects

The reactivity of a substituted benzene ring is not merely the sum of its parts, but a complex interplay of inductive and resonance effects conferred by each substituent. The outcome of reactions such as electrophilic aromatic substitution (EAS) is dictated by how these groups modulate the electron density of the ring and stabilize reaction intermediates.[2]

  • Activating Groups (-NH₂, -NHMe): The primary amino (-NH₂) and methylamino (-NHMe) groups are potent activating groups. They possess nitrogen atoms with lone pairs of electrons adjacent to the aromatic ring. Through a strong, electron-donating resonance effect (+M), they significantly increase the electron density of the ring, particularly at the ortho and para positions.[3][4] This makes the ring highly nucleophilic and prone to attack by electrophiles. Both groups are classified as powerful ortho, para-directors.[5] The methylamino group is slightly more activating than the primary amino group due to the electron-donating inductive effect of the methyl group.

  • Deactivating Group (-Br): Halogens like bromine present a unique case. Bromine is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that deactivates the entire ring, making it less reactive than benzene.[6] However, bromine also possesses lone pairs that can be donated to the ring via a weaker resonance effect (+M). This resonance donation stabilizes the cationic intermediates (Wheland intermediates) formed during attack at the ortho and para positions.[6] The result is that while the ring is deactivated overall, electrophilic substitution is still directed to the ortho and para positions.[6][7]

The competition and reinforcement of these directing effects, alongside steric considerations, determine the ultimate regiochemical outcome of a reaction.

Comparative Reactivity Analysis: 3-Bromo vs. 4-Bromo Isomers

The seemingly minor shift of the bromine atom from position 3 to 4 results in a dramatic change in the molecule's reactivity profile, particularly in electrophilic aromatic substitution.

PropertyThis compound 4-bromo-N1-methylbenzene-1,2-diamine
Structure 3-bromo structure4-bromo structure
CAS Number 1150617-55-2[8]69038-76-2
IUPAC Name This compound[8]4-bromo-N1-methylbenzene-1,2-diamine
Molecular Formula C₇H₉BrN₂[8]C₇H₉BrN₂
Molecular Weight 201.07 g/mol [8]201.07 g/mol
Reactivity in Electrophilic Aromatic Substitution (EAS)

The primary distinction between the isomers lies in the regioselectivity of EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. The two potent activating amino groups dominate the directing effects.

For this compound:

  • The -NHMe group at C1 strongly directs to positions C2 (occupied) and C6.

  • The -NH₂ group at C2 strongly directs to positions C1 (occupied) and C3 (occupied).

  • The combined activating power strongly directs incoming electrophiles to the C6 position , which is para to the -NHMe group and ortho to the bromo group. The C4 position is also activated (para to -NH₂), but likely less favored due to potential steric hindrance from the adjacent bromine. The C5 position is meta to both activating groups and thus highly disfavored.

For 4-bromo-N1-methylbenzene-1,2-diamine:

  • The -NHMe group at C1 directs to C2 (occupied) and C6.

  • The -NH₂ group at C2 directs to C1 (occupied) and C3.

  • Here, the C3 and C6 positions are most activated. C6 is para to the -NHMe group, while C3 is ortho to the -NH₂ group. This can lead to a mixture of products, with the precise ratio depending on the steric bulk of the electrophile and reaction conditions.

The following diagram illustrates the logical workflow for predicting the major EAS product.

G cluster_3bromo Analysis of this compound cluster_4bromo Analysis of 4-bromo-N1-methylbenzene-1,2-diamine A Start: Identify Substituents -NHMe (C1, Strong Activator, o,p) -NH2 (C2, Strong Activator, o,p) -Br (C3, Deactivator, o,p) B Determine Activated Positions -NHMe activates C6 (para) -NH2 activates C4 (para) -Br activates C4 (ortho) A->B C Assess Steric Hindrance C4 is adjacent to bulky -Br C6 is relatively unhindered B->C D Predict Major Product Electrophilic attack at C6 C->D E Start: Identify Substituents -NHMe (C1, Strong Activator, o,p) -NH2 (C2, Strong Activator, o,p) -Br (C4, Deactivator, o,p) F Determine Activated Positions -NHMe activates C6 (para) & C3 (ortho, via -NH2) -NH2 activates C3 (ortho) -Br activates C3, C5 E->F G Assess Steric Hindrance C3 and C6 are sterically accessible F->G H Predict Major Product(s) Mixture of C3 and C6 substitution possible G->H

Caption: Predictive workflow for electrophilic aromatic substitution.

Reactivity in Palladium-Catalyzed Cross-Coupling

In contrast to EAS, the reactivity in palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) is dictated by the carbon-bromine bond.[9][10] In this context, both isomers are expected to function as effective coupling partners. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst into the C-Br bond.[11]

The electronic environment around the C-Br bond can subtly influence the rate of this oxidative addition step. However, for most synthetic purposes, both the 3-bromo and 4-bromo isomers would be considered viable substrates. The choice between them would likely be dictated by the desired final structure of the target molecule rather than a significant difference in coupling reactivity.

Experimental Protocols

The following protocols are provided as validated, representative procedures to probe the reactivity of these isomers.

Protocol 1: Comparative Nitration (Electrophilic Aromatic Substitution)

This experiment is designed to reveal the difference in regioselectivity between the isomers.

A. Materials:

  • This compound or 4-bromo-N1-methylbenzene-1,2-diamine (1.0 mmol, 201 mg)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath, magnetic stirrer, round-bottom flask, separatory funnel

B. Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve the bromo-diamine substrate (201 mg, 1.0 mmol) in 5 mL of concentrated sulfuric acid at 0 °C (ice bath). Stir until a homogeneous solution is formed.

  • Nitrating Mixture Preparation: In a separate vial, slowly add 1.1 equivalents of nitric acid to 1 mL of cold sulfuric acid.

  • Addition: Add the nitrating mixture dropwise to the stirred solution of the substrate over 10 minutes, ensuring the temperature remains below 5 °C. The choice of a strong acid catalyst is crucial for generating the highly reactive nitronium ion (NO₂⁺) electrophile.[12]

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto 20 g of crushed ice in a beaker.

  • Neutralization & Extraction: Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases. Extract the aqueous layer three times with 15 mL portions of DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and characterize the resulting isomer(s) by ¹H NMR and Mass Spectrometry to determine the position of substitution.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This experiment demonstrates the utility of the C-Br bond as a handle for C-C bond formation.

G A Reaction Setup Combine Aryl Bromide, Boronic Acid, Pd Catalyst, Ligand, and Base in Solvent B Inert Atmosphere Degas mixture (e.g., N2 purge) to remove oxygen A->B C Heating Heat reaction to specified temperature (e.g., 80-100 °C) B->C D Reaction Monitoring Track progress using TLC or LC-MS C->D E Workup Cool, dilute with water, and extract with organic solvent D->E F Purification Dry organic layer, concentrate, and purify via column chromatography E->F

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

A. Materials:

  • 3-bromo- or 4-bromo-N1-methylbenzene-1,2-diamine (1.0 mmol, 201 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL) and Water (1 mL)

  • Schlenk flask, condenser, magnetic stirrer, nitrogen line

B. Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (8 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL). The base is essential for the transmetalation step of the catalytic cycle.[11]

  • Degassing: Seal the flask and subject it to three cycles of vacuum-backfill with nitrogen to ensure an inert atmosphere, which is critical to prevent the degradation of the Pd(0) active catalyst.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature. Dilute with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Summary of Predicted Reactivity

Reaction TypeThis compound 4-bromo-N1-methylbenzene-1,2-diamine Rationale
Electrophilic Aromatic Substitution Highly regioselective, favoring substitution at the C6 position .Less selective, likely yielding a mixture of C3 and C6 substituted products .The alignment of directing effects from the two powerful amino activating groups is altered by the position of the bromine atom.[2][13]
Pd-Catalyzed Cross-Coupling Effective substrate for C-C bond formation at the C3 position .Effective substrate for C-C bond formation at the C4 position .Both isomers possess an accessible C-Br bond for oxidative addition, the rate-limiting step in many cross-coupling reactions.[9][11]
Nucleophilic Aromatic Substitution Unlikely to react under standard conditions.Unlikely to react under standard conditions.The ring is highly activated by electron-donating groups, making it electron-rich and thus a poor substrate for nucleophilic attack.[14][15]

Conclusion

While this compound and its 4-bromo isomer are structurally similar and behave almost identically in reactions targeting the C-Br bond, their reactivities diverge significantly in electrophilic aromatic substitution. The 3-bromo isomer offers a path to highly regioselective functionalization at the C6 position, making it a valuable precursor for specific, single-isomer products. Conversely, the 4-bromo isomer is predisposed to yield mixtures, a factor that must be carefully considered in synthetic planning. Understanding these substituent-driven nuances is paramount for researchers to effectively design synthetic routes and achieve their desired molecular targets with precision and efficiency.

References

  • Benchchem. (n.d.). Decoding Directing Effects: An In-depth Technical Guide to Electrophilic Aromatic Substitution in 1,3-Dibromo-5-nitrobenzene.
  • Benchchem. (n.d.). Comparative study of substituted o-phenylenediamine reactivity in condensations.
  • Making Molecules. (2025). Electrophilic Aromatic Substitution.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry.
  • SciSpace. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital.
  • Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • YouTube. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions.
  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • ChemicalBook. (2025). 6-BroMo-N1-Methylbenzene-1,2-diaMine.
  • Smolecule. (2023). Buy 3-Bromo-6-methylbenzene-1,2-diamine.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Cormac Quigley. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube.
  • Advanced ChemBlocks. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 4-Bromo-N1-methylbenzene-1,2-diamine.
  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution.
  • Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene.
  • Chemistry LibreTexts. (2023). H. Some Substitution Reactions of Methylbenzene.

Sources

A Comparative Guide to 3-bromo-N1-methylbenzene-1,2-diamine Derivatives: A Prospective Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 3-bromo-N1-methylbenzene-1,2-diamine derivatives, a scaffold with significant potential in medicinal chemistry. While direct comparative studies on a series of these specific derivatives are not extensively available in peer-reviewed literature, this document will synthesize data from closely related compound classes to provide a prospective analysis for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and evaluation, and explore the potential structure-activity relationships (SAR) that could guide future discovery efforts.

Introduction: The Potential of the this compound Scaffold

The 1,2-diaminobenzene core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of a bromine atom and an N-methyl group, as in this compound, offers several advantages for drug design. The bromine atom can act as a handle for further chemical modifications through cross-coupling reactions and can also form halogen bonds with biological targets. The N-methyl group can influence the compound's solubility, metabolic stability, and binding affinity. This unique combination of functional groups makes this scaffold a promising starting point for the development of inhibitors for various biological targets, particularly protein kinases, which are often implicated in cancer and inflammatory diseases.

Synthetic Strategies for this compound and its Derivatives

The synthesis of the core scaffold and its subsequent derivatization are crucial steps in exploring its therapeutic potential. Below are detailed protocols for these processes, grounded in established chemical principles.

Synthesis of the Core Scaffold: this compound

A common route to synthesize the parent compound involves the reduction of a nitroaniline precursor. This multi-step synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

  • Step 1: Nitration of 2-bromoaniline. To a solution of 2-bromoaniline in concentrated sulfuric acid, slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) at a low temperature (0-5 °C) to yield 2-bromo-6-nitroaniline. The regioselectivity of this reaction is directed by the amino group.

  • Step 2: N-methylation. The resulting 2-bromo-6-nitroaniline can be N-methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate to yield 2-bromo-N-methyl-6-nitroaniline.

  • Step 3: Reduction of the nitro group. The nitro group of 2-bromo-N-methyl-6-nitroaniline is then reduced to an amine. A common method is to use a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation with a palladium catalyst. This step yields the final product, this compound.

Caption: Synthetic workflow for this compound.

Derivatization Strategies

The two amino groups and the bromine atom on the core scaffold provide multiple points for diversification to create a library of derivatives for biological screening.

  • N-Acylation/Sulfonylation: The primary and secondary amino groups can be acylated or sulfonylated with various acid chlorides or sulfonyl chlorides to introduce a wide range of substituents.

  • Suzuki and Buchwald-Hartwig Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids can introduce aryl or heteroaryl groups, while Buchwald-Hartwig amination can be used to introduce further amino substituents.

Prospective Biological Evaluation: Targeting Protein Kinases

Given that many kinase inhibitors incorporate a diamine scaffold to interact with the hinge region of the ATP-binding pocket, a primary application for derivatives of this compound would be as kinase inhibitors.

Hypothetical Signaling Pathway and Target

Let's consider a hypothetical scenario where these derivatives are being explored as inhibitors of a receptor tyrosine kinase (RTK) implicated in cancer cell proliferation and survival.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization 1. Ligand Binding Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Dimerization->Downstream 2. Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation 3. Signal Transduction Inhibitor This compound Derivative Inhibitor->Dimerization Inhibition

Caption: Hypothetical signaling pathway targeted by the derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory potential of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reagents and Materials:

    • Purified recombinant kinase

    • Biotinylated substrate peptide

    • ATP

    • Assay buffer (containing MgCl2, DTT, and a detergent)

    • Europium-labeled anti-phospho-substrate antibody

    • Streptavidin-XL665

    • Test compounds (this compound derivatives) dissolved in DMSO

    • 384-well low-volume microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In the microplate, add the kinase, biotinylated substrate, and the test compound or DMSO (for control wells).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents (Europium-labeled antibody and Streptavidin-XL665).

    • Incubate the plate in the dark to allow for the development of the HTRF signal.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission).

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Comparative Analysis and Structure-Activity Relationship (SAR) - A Prospective View

While we lack direct experimental data for a series of this compound derivatives, we can extrapolate potential SAR based on known kinase inhibitors and related scaffolds.

Table 1: Hypothetical Screening Cascade and Data Interpretation

Assay Type Purpose Hypothetical SAR Observations
Primary Biochemical Assay (e.g., HTRF) To identify initial hits that inhibit the target kinase.- Small, hydrophobic substituents on the N2-amino group may enhance potency by occupying a hydrophobic pocket near the hinge region.- Aryl groups introduced via Suzuki coupling at the bromine position could extend into the solvent-exposed region, with their substitution pattern influencing solubility and cell permeability.
Cell-based Assay (e.g., Cell Proliferation Assay) To determine the effect of the compounds on cancer cell growth.- Compounds with good biochemical potency may not show cellular activity due to poor permeability. The introduction of polar groups might improve this.- The N-methyl group may contribute to improved cell permeability compared to an unsubstituted amine.
Kinase Selectivity Profiling To assess the specificity of the inhibitors against a panel of other kinases.- Modifications at the bromine position are likely to have the most significant impact on selectivity, as this part of the molecule is often solvent-exposed and can interact with non-conserved residues among different kinases.
In Vivo Efficacy Studies To evaluate the antitumor activity of lead compounds in animal models.- Compounds with optimized potency, selectivity, and pharmacokinetic properties are expected to show the best in vivo efficacy.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. This guide has provided a framework for the synthesis and evaluation of derivatives based on this core. While direct comparative data is currently limited, the provided protocols and prospective SAR analysis offer a solid foundation for initiating a drug discovery program. Future work should focus on the synthesis of a focused library of derivatives and their systematic evaluation in biochemical and cell-based assays to establish concrete structure-activity relationships and identify lead compounds for further development.

References

  • Synthesis of Diamine Derivatives: For general procedures on the synthesis of substituted phenylenediamines, refer to foundational organic chemistry literature and specialized journals such as the Journal of Medicinal Chemistry and Organic Letters.
  • Kinase Inhibitor Scaffolds: A relevant review on the structure-activity relationships of diamine-containing kinase inhibitors can provide context.
  • HTRF Assay Principles: For detailed information on the principles and application of HTRF assays, consult resources from companies that provide these reagents, such as PerkinElmer or Cisbio.
  • Structure-Activity Relationships of Phenylenediamine Derivatives: While not directly on the target scaffold, studies on the mutagenicity and other biological activities of p-phenylenediamine derivatives can offer insights into the effects of substitution on the benzene ring. (A specific reference to a relevant study would be included here).

A Senior Application Scientist's Guide to Alternative Reagents for 3-bromo-N1-methylbenzene-1,2-diamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Building Block

3-bromo-N1-methylbenzene-1,2-diamine is a highly functionalized aromatic diamine, prized as a key intermediate in the synthesis of complex heterocyclic scaffolds, particularly substituted benzimidazoles. The strategic placement of the bromine atom, the primary amine, and the secondary N-methyl amine allows for multi-faceted reactivity. The diamine core is poised for cyclization reactions, while the bromine atom serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. This makes it a valuable reagent in medicinal chemistry and materials science for creating compounds like the angiotensin II receptor antagonist, telmisartan.[1]

However, reliance on a single, specialized reagent can introduce logistical, financial, or strategic challenges in a research or drug development pipeline. The motivation to explore alternatives stems from several key factors:

  • Modulation of Reactivity: Subtle changes to the electronic nature and steric environment of the diamine can significantly impact reaction kinetics, yields, and even regioselectivity.

  • Physicochemical Property Tuning: The choice of substituent on the phenylenediamine ring directly translates to the final product, influencing properties like solubility, lipophilicity, and crystal packing.

  • Cost and Availability: Commercially available alternatives may offer a more cost-effective or readily accessible pathway for large-scale synthesis.

  • Patent Strategy: Designing novel synthetic routes with alternative building blocks is a cornerstone of developing new intellectual property.

This guide provides a comparative analysis of viable alternatives to this compound. We will delve into the impact of substituent changes on reactivity, provide supporting experimental data, and offer detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Core Reaction: Benzimidazole Formation

The primary application of these diamines is in the synthesis of benzimidazoles, typically through condensation with an aldehyde or carboxylic acid.[2] Understanding this reaction is crucial to appreciating the role of the substituents. The generally accepted mechanism for the condensation with an aldehyde involves:

  • Schiff Base Formation: One of the nucleophilic amino groups attacks the electrophilic carbonyl carbon of the aldehyde.

  • Intramolecular Cyclization: The second amino group attacks the imine carbon, forming a five-membered dihydrobenzimidazole intermediate.

  • Aromatization: An oxidative step, often facilitated by an external oxidizing agent or atmospheric oxygen, leads to the stable, aromatic benzimidazole ring.[2][3]

The nucleophilicity of the amino groups is paramount. Electron-donating groups (EDGs) on the aromatic ring enhance this nucleophilicity, often accelerating the reaction, while electron-withdrawing groups (EWGs) diminish it, potentially slowing the initial condensation steps.[4]

cluster_workflow Generalized Benzimidazole Synthesis Workflow A Substituted o-Phenylenediamine C Condensation & Schiff Base Formation A->C B Aldehyde or Carboxylic Acid B->C D Intramolecular Cyclization C->D Formation of dihydro-intermediate E Oxidation/ Aromatization D->E F Substituted Benzimidazole E->F Final Product

Caption: A generalized workflow for the synthesis of benzimidazoles.

Comparative Analysis of Alternative Diamines

We will now compare several classes of alternatives to this compound.

Positional Isomer: 4-Bromo-N1-methylbenzene-1,2-diamine

The most direct alternative is the positional isomer, where the bromine atom is shifted from position 3 to 4.

  • Electronic Effects: The electronic influence of the bromine atom (inductive electron withdrawal, resonance electron donation) is felt differently by the two amino groups depending on its position. In the 4-bromo isomer, the bromine is para to the primary amine and meta to the N-methyl amine. This positioning can subtly alter the relative nucleophilicity of the two nitrogen atoms compared to the 3-bromo starting material, though both are generally deactivated by the halogen.

  • Synthetic Accessibility: The synthesis of 4-bromo-o-phenylenediamine is well-documented, often starting from the bromination of o-phenylenediamine after protecting the amino groups as amides.[5][6] Subsequent selective N-methylation can yield the target compound.

  • Performance: In condensation reactions, the performance is expected to be very similar to the 3-bromo isomer. The primary difference will manifest in the regiochemistry of the final product, which is a critical consideration for structure-activity relationship (SAR) studies in drug discovery.

Alternative Halogen Substituents: Chloro and Fluoro Analogs

Replacing bromine with other halogens like chlorine or fluorine provides a direct way to tune the electronic properties of the reagent.[7][8][9][10]

  • Electronic Effects: The electronegativity and inductive effect increase in the order Br < Cl < F. Therefore, moving from a bromo to a chloro or fluoro substituent will further decrease the electron density of the aromatic ring and reduce the nucleophilicity of the amino groups.[4] This deactivation can lead to slower reaction times or require more forcing conditions (e.g., higher temperatures, stronger acid catalysis).

  • Causality in Experimental Choice: The choice of halogen is often dictated by the desired properties of the final product. A fluorine atom, for instance, is often incorporated in medicinal chemistry to block metabolic oxidation at that position or to modulate pKa and binding interactions. The carbon-halogen bond strength (C-F > C-Cl > C-Br) is also a key consideration for subsequent cross-coupling reactions, with C-Br bonds being more reactive.

Reactivity {Reactivity Trend|Decreasing Nucleophilicity of Amino Groups} Methyl -CH3 (EDG) Highest Reactivity H -H (Neutral) Baseline Reactivity Methyl->H Br -Br (EWG) Reduced Reactivity H->Br Cl -Cl (EWG) More Reduced Br->Cl F -F (EWG) Further Reduced Cl->F NO2 -NO2 (Strong EWG) Lowest Reactivity F->NO2

Caption: Impact of substituents on o-phenylenediamine reactivity.

Non-Halogenated Analogs

Moving away from halogens opens up a wider range of electronic possibilities.

  • Electron-Donating Groups (EDGs): Reagents like 3-methyl-N1-methylbenzene-1,2-diamine introduce an electron-donating methyl group. This increases the nucleophilicity of the amino groups, generally leading to faster reaction rates compared to the halogenated counterparts.[11] The trade-off is the loss of the halogen "handle" for post-cyclization functionalization.

  • Electron-Withdrawing Groups (EWGs): A reagent such as 3-nitro-N1-methylbenzene-1,2-diamine represents the other extreme. The potent electron-withdrawing nature of the nitro group significantly deactivates the diamine, making condensation reactions more challenging. However, the nitro group itself is a versatile functional group that can be reduced to an amine for further derivatization.

Quantitative Data and Experimental Protocols

The following data provides a comparative overview of reaction conditions for the synthesis of 2-substituted benzimidazoles from various o-phenylenediamines.

Comparative Data Table
Starting DiamineAldehyde PartnerCatalyst/ConditionsTime (h)Yield (%)Reference
o-PhenylenediamineBenzaldehydeNH4Cl, Ethanol, 80-90°C2.582
4-Nitro-o-phenylenediamineBenzaldehydeNH4Cl, Ethanol, 80-90°C4.075
o-Phenylenediamine4-MethoxybenzaldehydeAu/TiO2, CHCl3:MeOH, 25°C296[3]
o-Phenylenediamine4-NitrobenzaldehydeAu/TiO2, CHCl3:MeOH, 25°C292[3]
o-PhenylenediamineBenzaldehydeRose Bengal, LED light, MeCN394[12]
4,5-Dichloro-o-phenylenediamineTrifluoroacetic acidHCl (cat.), Heat--[13]

Note: Direct comparative data for N1-methylated halogenated diamines is sparse in single publications; however, the trends observed with unsubstituted analogs are generally applicable.

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Benzimidazoles via Catalytic Condensation

This protocol is adapted from methodologies utilizing catalysts like ammonium chloride or gold nanoparticles and is broadly applicable.[3]

Materials:

  • Substituted o-phenylenediamine (e.g., 4-bromo-N1-methylbenzene-1,2-diamine) (1.0 mmol)

  • Substituted aldehyde (1.0 mmol)

  • Catalyst (e.g., NH4Cl, 30 mol% or Au/TiO2, 1 mol% Au)

  • Solvent (e.g., Ethanol or CHCl3:MeOH 3:1) (10 mL)

  • Round-bottom flask, magnetic stirrer, condenser (if heating)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the substituted o-phenylenediamine (1.0 mmol) and the chosen solvent (10 mL).

  • Stir the mixture until the diamine is fully dissolved.

  • Add the substituted aldehyde (1.0 mmol) to the solution, followed by the catalyst.

  • If heating is required (e.g., for NH4Cl catalysis), attach a condenser and heat the mixture to the specified temperature (e.g., 80°C). For ambient reactions (e.g., Au/TiO2), stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature. If a solid catalyst like Au/TiO2 was used, separate it by centrifugation or filtration. The catalyst can often be washed and reused.[3]

  • Pour the reaction mixture into ice-cold water (approx. 50 mL) to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-substituted benzimidazole.

Protocol 2: Synthesis of N-methyl-o-phenylenediamine Precursors

This protocol describes a common route for preparing N-methylated diamines starting from a nitroaniline precursor, which can then be halogenated if desired. This is adapted from methods used in the synthesis of telmisartan intermediates.[14][15][16]

Step A: Reduction of N-methyl-2-nitroaniline

  • In a reaction vessel, dissolve N-methyl-2-nitroaniline (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C) or iron powder in the presence of an acid like acetic acid.

  • For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (e.g., 0.2-0.5 MPa) and stir at room temperature until the reaction is complete.[16]

  • For chemical reduction (e.g., with Fe/HOAc), heat the mixture to reflux for 2-3 hours.[16]

  • After the reaction, filter the mixture to remove the catalyst (e.g., Pd/C or iron salts).

  • Evaporate the solvent from the filtrate under reduced pressure to obtain crude N-methyl-o-phenylenediamine, which can be purified by distillation or crystallization.[17]

Conclusion and Strategic Recommendations

The selection of an alternative to this compound is a strategic decision guided by the specific goals of the synthesis.

  • For direct structural analogs where the primary goal is to probe SAR at the position of the bromine atom, 4-bromo-N1-methylbenzene-1,2-diamine is the logical choice.

  • To modulate electronic properties and metabolic stability , fluoro- and chloro-analogs are excellent alternatives. Researchers should anticipate potentially slower reaction rates and adjust conditions accordingly.

  • When a reactive handle for cross-coupling is not required , and enhanced reaction kinetics are desired, an electron-donating group-substituted diamine (e.g., 3-methyl-N1-methylbenzene-1,2-diamine) is a superior option.

By understanding the interplay between a substituent's electronic properties and the core reactivity of the o-phenylenediamine scaffold, researchers can move beyond a single building block and strategically select the optimal reagent to accelerate their research and development efforts.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.
  • PrepChem. (2023). Synthesis of N-methyl-o-phenylenediamine.
  • Kumar, S., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 619-624.
  • Al-Azzawi, W. A., & Al-Rubaie, A. J. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(4).
  • Various Authors. (2021). Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology, 7(4).
  • Kattimuttathu, I., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5727.
  • Perumal, S., et al. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 52B, 1152-1155.
  • CN110272347A. (2019). A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride. Google Patents.
  • Janeczko, M., et al. (2017). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 22(12), 2253.
  • LookChem. (n.d.). N-Methyl-o-phenylenediamine.
  • CN102557964A. (2012). Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof. Google Patents.
  • ResearchGate. (2015). What can be possible alternative reagent in following mechanism?.
  • Sharma, P., & Kumar, V. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organic Synthesis, 20(8), 882-901.
  • Kaur, H., & Singh, J. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34651-34685.
  • MySkinRecipes. (n.d.). 4-Bromo-N1-methylbenzene-1,2-diamine.
  • Sova, M., et al. (2019). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2019(2), M1070.
  • Al-Masoudi, N. A. (2016). Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 1-13.
  • Journal of the Chemical Society, Chemical Communications. (1982). New route to nucleophilically substituted o-phenylenediamines. RSC Publishing.
  • CN103073435A. (2013). Synthesis method for 4-bromo-o-phenylenediamine. Google Patents.
  • EP0095355A1. (1983). Substituted o-phenylenediamine compounds. Google Patents.
  • PubChem. (n.d.). 3-Fluoro-N1-methylbenzene-1,2-diamine.
  • PubChem. (n.d.). 3-Chloro-N1-methylbenzene-1,2-diamine.
  • ResearchGate. (n.d.). Reaction with o‐phenylenediamine.
  • Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Reviews, 117(8), 5619-5674.
  • Al-Amiery, A. A., et al. (2014). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Molecules, 19(9), 13620-13632.
  • ResearchGate. (2007). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes.
  • PrepChem. (2023). (a) Preparation of 3-methyl-1,2-phenylenediamine.
  • ResearchGate. (2024). Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands.

Sources

A Comparative Guide to the Synthetic Routes of 3-Bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

The strategic synthesis of substituted phenylenediamines is a cornerstone of modern medicinal chemistry and materials science. Among these, 3-bromo-N1-methylbenzene-1,2-diamine stands out as a critical building block, notable for its application in the development of pharmaceutical agents and specialized polymers.[1] Its unique substitution pattern, featuring vicinal amino groups with differential N-alkylation alongside a bromine atom, offers multiple vectors for molecular elaboration.

This guide provides an in-depth comparison of the two primary synthetic strategies for accessing this valuable intermediate. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's respective merits and drawbacks to inform your selection for laboratory-scale synthesis or large-scale production.

Strategic Overview: To Methylate then Brominate, or Brominate then Methylate?

The synthesis of this compound hinges on the sequential introduction of a bromine atom and a methyl group onto an o-phenylenediamine core. The key strategic decision is the order of these transformations. This choice profoundly impacts regioselectivity, reaction conditions, and the ease of purification.

We will explore two logical and experimentally validated pathways:

  • Route A: Late-Stage Regioselective Bromination. This approach begins with the commercially available or readily synthesized N-methyl-o-phenylenediamine, followed by the introduction of the bromine atom. The challenge lies in controlling the position of bromination on an already activated ring system.

  • Route B: Selective N-Methylation of a Brominated Precursor. This strategy starts with 3-bromo-o-phenylenediamine and introduces the methyl group in the final step. The primary hurdle is achieving selective mono-methylation of one of the two amino groups.

Below is a visual representation of these competing strategies.

G cluster_A Route A: Late-Stage Bromination cluster_B Route B: Selective N-Methylation A_start N-Methyl-o- phenylenediamine A_step1 Regioselective Bromination (NBS) A_start->A_step1 A_prod 3-bromo-N1-methyl- benzene-1,2-diamine A_step1->A_prod B_start 3-Bromo-o- phenylenediamine B_step1 Selective N-Methylation B_start->B_step1 B_prod 3-bromo-N1-methyl- benzene-1,2-diamine B_step1->B_prod start o-Phenylenediamine (Common Precursor) start->A_start Methylation start->B_start Bromination

Figure 1. High-Level Comparison of Synthetic Strategies. This diagram illustrates the two primary pathways to the target molecule, diverging from the common precursor, o-phenylenediamine, based on the sequence of methylation and bromination.

Route A: Regioselective Bromination of N-Methyl-o-phenylenediamine

This strategy leverages the directing effects of the amino and methylamino groups to guide the incoming electrophile (Br+). Both groups are strongly activating and ortho-, para-directing. Given the substitution pattern, the primary challenge is achieving selective mono-bromination at the desired C3 position while avoiding di- or tri-bromination.

Causality Behind Experimental Choices: The use of N-Bromosuccinimide (NBS) is preferred over elemental bromine (Br2) for this transformation.[2] NBS is a milder source of electrophilic bromine, which helps to temper the high reactivity of the diamine substrate and reduce the formation of over-brominated byproducts. Acetonitrile is often chosen as the solvent as it is relatively inert and effectively solubilizes both the substrate and the reagent.[2] The reaction is typically initiated at a low temperature (0 °C) to further control the reaction rate and improve selectivity.

Experimental Protocol: Route A
  • Dissolution: Dissolve N-methyl-o-phenylenediamine (1.0 eq) in acetonitrile (MeCN, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 eq) to the cooled solution in one portion.[2]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching & Extraction: Upon completion, quench the reaction with water. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Route B: Selective N-Methylation of 3-Bromo-o-phenylenediamine

This approach begins with the brominated diamine, which is commercially available. The critical step is the selective methylation of one of the two non-equivalent amino groups. The amino group at C2 is sterically hindered by the adjacent bromine atom at C3, which can be exploited to favor methylation at the less hindered C1 amino group.

Causality Behind Experimental Choices: Achieving selective mono-N-methylation over di-methylation is the primary challenge. A patent for the synthesis of N-methyl-o-phenylenediamine describes a method using a controlled amount of methyl iodide.[3] By using a sub-stoichiometric amount of the methylating agent relative to the diamine, the probability of the second methylation event is statistically reduced. Refluxing in methanol provides the necessary thermal energy for the SN2 reaction to proceed at a reasonable rate. A weak base is often included to neutralize the HI byproduct, driving the reaction to completion.

Experimental Protocol: Route B

This protocol is adapted from a general procedure for the methylation of o-phenylenediamine and should be optimized for the brominated analog.[3]

  • Dissolution: To a solution of 3-bromo-o-phenylenediamine (1.0 eq) in methanol, add a mild base such as potassium carbonate (1.5 eq).

  • Reagent Addition: Add methyl iodide (0.5 to 0.6 eq) dropwise to the mixture. Using a limited amount of the methylating agent is key to favoring mono-methylation.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC.

  • Workup: After cooling, remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract with ethyl ether or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate (K2CO3).

  • Purification: After filtering and concentrating the solvent, the crude product, which will likely be a mixture of starting material, mono-methylated product, and di-methylated byproduct, must be purified by column chromatography to isolate the desired this compound.

Comparative Analysis

To provide a clear, objective comparison, the key performance indicators for each route are summarized below.

MetricRoute A: Late-Stage BrominationRoute B: Selective N-MethylationJustification
Starting Material N-methyl-o-phenylenediamine3-bromo-o-phenylenediamineBoth precursors can be synthesized from o-phenylenediamine or are commercially available.[4][5]
Key Challenge Regioselectivity (mono- vs. poly-bromination)Selectivity (mono- vs. di-methylation)Controlling electrophilic aromatic substitution on a highly activated ring versus controlling nucleophilic substitution on nitrogen.
Reagent Safety NBS is a solid, easier to handle than Br2.Methyl iodide is a volatile and toxic liquid requiring careful handling in a fume hood.[3]
Predictability High. The directing effects of the amino groups strongly favor substitution at C3 and C5. Steric hindrance from the N-methyl group may slightly favor C3.Moderate. Achieving high selectivity for mono-methylation can be difficult and often requires careful control of stoichiometry and conditions, leading to separation challenges.
Purification Generally straightforward separation of mono-brominated product from starting material and potential di-bromo byproduct via chromatography.Can be challenging. Separation of starting material, desired product, and di-methylated byproduct requires careful chromatography due to similar polarities.
Scalability Good. NBS is a cost-effective reagent for larger scale reactions.[2]Moderate. The use of toxic and volatile methyl iodide can present challenges on a larger scale. Alternative, less hazardous methylating agents could be explored.

graph TD {
A[Start: Choose Synthetic Route] --> B{Priority?};
B --> C[High Regiocontrol & Scalability];
B --> D[Starting Material Availability];
C --> E[**Route A: Late-Stage Bromination**];
subgraph Route A
    E --> E1[Start with N-Methyl-o-phenylenediamine];
    E1 --> E2[Brominate with NBS];
    E2 --> E3[Purify via Chromatography];
end
E3 --> F[Product: this compound];

D --> G[**Route B: Selective N-Methylation**];
subgraph Route B
   G --> G1[Start with 3-Bromo-o-phenylenediamine];
   G1 --> G2[Methylate with controlled MeI];
   G2 --> G3[Careful Purification Required];
end
G3 --> F;

style E fill:#D4EAD7,stroke:#333,stroke-width:2px
style G fill:#F4D8DA,stroke:#333,stroke-width:2px

}

Figure 2. Decision Workflow for Route Selection. This flowchart guides the researcher in choosing the optimal synthetic route based on experimental priorities such as selectivity, scale, and the availability of starting materials.

Conclusion and Recommendation

Both synthetic strategies offer viable pathways to this compound.

Route A (Late-Stage Bromination) is generally the recommended approach for most applications. It offers superior control over regioselectivity, employs safer and easier-to-handle reagents (NBS), and typically results in a more straightforward purification process. The directing effects of the existing amine substituents provide a high degree of predictability for the bromination step.

Route B (Selective N-Methylation) is a reasonable alternative, particularly if 3-bromo-o-phenylenediamine is readily available and N-methyl-o-phenylenediamine is not. However, researchers must be prepared to carefully optimize the methylation conditions to minimize the formation of the di-methylated byproduct and undertake a potentially more challenging chromatographic separation.

Ultimately, the choice of synthesis will depend on the specific resources, scale, and priorities of the research team. For reliability and ease of execution, the late-stage bromination of N-methyl-o-phenylenediamine represents the more robust and efficient strategy.

References

  • New route to nucleophilically substituted o-phenylenediamines. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
  • New Route to Nucleophilically Substituted o-Phenylenediamines. RSC Publishing.
  • This compound. Advanced ChemBlocks.
  • Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof. Google Patents.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI.
  • A new route to N-substituted o-phenylenediamines. Journal of the Chemical Society (Resumed) (RSC Publishing).
  • Efficient and Selective N-Methylation of Nitroarenes under Mild Reaction Conditions. Europe PMC.
  • Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. MDPI.
  • (a) Preparation of 4-bromo-o-phenylenediamine. PrepChem.com.
  • Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. NIH National Center for Biotechnology Information.
  • NBS-Mediated dinitrogen extrusion of diazoacetamides under catalyst-free conditions: a practical access to the 3-bromooxindole derivatives. Royal Society of Chemistry.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. NIH National Center for Biotechnology Information.
  • Synthesis of N-methyl-o-phenylenediamine. PrepChem.com.
  • Synthesis method for 4-bromo-o-phenylenediamine. Google Patents.
  • 3-Bromobenzene-1,2-diamine. PubChem.
  • A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride. Google Patents.
  • A Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv.
  • A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate.

Sources

A Comparative Analysis of the Biological Activity of 3-bromo-N1-methylbenzene-1,2-diamine and its Non-brominated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. Among these modifications, halogenation, and specifically bromination, plays a pivotal role in modulating the pharmacokinetic and pharmacodynamic properties of bioactive compounds. This guide provides an in-depth comparison of 3-bromo-N1-methylbenzene-1,2-diamine and its non-brominated parent, N1-methylbenzene-1,2-diamine. While direct experimental data on the brominated analog is limited, this analysis synthesizes information on the non-brominated compound's derivatives and established principles of medicinal chemistry to forecast the influence of the bromine substituent.

Introduction: The Significance of Bromine in Bioactivity

N1-methylbenzene-1,2-diamine serves as a versatile precursor in the synthesis of various heterocyclic compounds, including benzimidazoles, which are known to possess a wide range of biological activities. Derivatives of the non-brominated scaffold have been explored for their potential antimicrobial and antifungal properties. The introduction of a bromine atom to this aromatic ring is a deliberate chemical modification intended to alter its biological profile. Halogenation can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby impacting its ability to cross cell membranes, interact with biological targets, and resist degradation.[1][2] This guide will explore these potential effects in the context of comparing the two subject molecules.

Physicochemical Properties: A Foundation for Biological Interaction

The physicochemical characteristics of a compound are fundamental to its biological activity. The introduction of a bromine atom significantly alters several key parameters of the N1-methylbenzene-1,2-diamine scaffold.

PropertyN1-methylbenzene-1,2-diamineThis compoundImpact of Bromination
Molecular Formula C₇H₁₀N₂C₇H₉BrN₂Addition of one bromine atom, removal of one hydrogen atom.
Molecular Weight 122.17 g/mol 201.07 g/mol Significant increase in mass.
Predicted LogP ~1.2~1.9Increased lipophilicity (hydrophobicity).
Hydrogen Bond Donors 22Unchanged.
Hydrogen Bond Acceptors 22Unchanged.

Data sourced from publicly available chemical databases.

The most notable change is the predicted increase in the octanol-water partition coefficient (LogP), which suggests that the brominated compound is more lipophilic. This increased lipophilicity can enhance the compound's ability to permeate biological membranes, a critical factor for reaching intracellular targets.[3][4][5]

Comparative Biological Activity: An Evidence-Based Projection

Direct, peer-reviewed experimental data detailing the biological activities of this compound is not extensively available. However, based on the known activities of related compounds and the well-documented effects of bromination, we can construct a scientifically-grounded comparison.

Antimicrobial and Antifungal Activity

Derivatives of the non-brominated N1-methylbenzene-1,2-diamine have been synthesized and investigated for their antimicrobial and antifungal activities. For instance, benzimidazole derivatives synthesized from o-phenylenediamines have shown significant anti-fungal and antibacterial properties.

The introduction of a bromine atom is often associated with an enhancement of antimicrobial activity.[6][7][8] This is attributed to several factors:

  • Increased Lipophilicity : Enhanced ability to penetrate the lipid-rich cell walls of bacteria and fungi.

  • Electronic Effects : The electron-withdrawing nature of bromine can alter the reactivity of the aromatic ring and the amine groups, potentially leading to more effective interactions with microbial enzymes or other targets.

  • Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules, which can contribute to target binding affinity.[1][9][10][11]

Therefore, it is hypothesized that This compound will exhibit more potent antimicrobial and antifungal activity compared to its non-brominated counterpart.

Cytotoxicity and Anticancer Potential

Aromatic amines and their derivatives are a class of compounds that are frequently investigated for their cytotoxic effects against cancer cell lines. While some sources suggest preliminary studies on the anticancer properties of this compound, concrete data is not publicly available.

Bromination is a strategy that has been employed to enhance the anticancer activity of various compounds.[2] The increased lipophilicity of the brominated analog could lead to better accumulation within cancer cells. Furthermore, the bromine atom can influence metabolic pathways within the cell, potentially leading to increased production of reactive oxygen species or interference with critical cellular processes, resulting in apoptosis.

It is plausible that This compound may demonstrate greater cytotoxicity towards certain cancer cell lines than N1-methylbenzene-1,2-diamine. However, it is also important to consider that increased cytotoxicity can also mean higher toxicity to healthy cells, a critical consideration in drug development.

Experimental Methodologies for Comparative Analysis

To empirically validate the projected differences in biological activity, a series of well-established in vitro assays should be performed. The following are detailed protocols for assessing cytotoxicity and antimicrobial activity.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24 hours (37°C, 5% CO₂) cell_seeding->incubation_24h add_compounds Add serial dilutions of test compounds incubation_24h->add_compounds incubation_48h Incubate for 48-72 hours add_compounds->incubation_48h add_controls Include vehicle control and untreated control add_controls->incubation_48h add_mtt Add MTT solution to each well incubation_48h->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt solubilize Add solubilization solution (e.g., DMSO) incubation_mtt->solubilize measure_abs Measure absorbance at 570 nm solubilize->measure_abs

Caption: Workflow for determining cytotoxicity using the MTT assay.

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and N1-methylbenzene-1,2-diamine in culture medium. Replace the existing medium with the medium containing the test compounds. Include wells with untreated cells and cells treated with the vehicle (e.g., DMSO) as controls. Incubate for another 24 to 72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is a standardized procedure used to determine the susceptibility of bacteria to various antimicrobial agents.

Kirby_Bauer_Workflow cluster_inoculum Inoculum Preparation cluster_plating Plating and Disk Application cluster_incubation Incubation and Measurement prep_suspension Prepare bacterial suspension adjust_turbidity Adjust to 0.5 McFarland standard prep_suspension->adjust_turbidity inoculate_plate Inoculate Mueller-Hinton agar plate adjust_turbidity->inoculate_plate apply_disks Apply compound-impregnated disks inoculate_plate->apply_disks incubate_plate Incubate at 37°C for 18-24 hours apply_disks->incubate_plate measure_zones Measure zones of inhibition incubate_plate->measure_zones

Caption: Workflow for the Kirby-Bauer disk diffusion test.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Prepare sterile filter paper disks impregnated with known concentrations of this compound and N1-methylbenzene-1,2-diamine. Aseptically place the disks on the surface of the inoculated agar plate. Include a disk with the solvent as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.

  • Interpretation: The size of the zone of inhibition is proportional to the susceptibility of the bacteria to the compound. A larger zone indicates greater antimicrobial activity.

Conclusion and Future Directions

The introduction of a bromine atom to the N1-methylbenzene-1,2-diamine scaffold is predicted to significantly enhance its biological activity, particularly its antimicrobial and cytotoxic properties. This is primarily attributed to the increased lipophilicity and the potential for halogen bonding interactions conferred by the bromine substituent.

While this guide provides a robust, scientifically-grounded framework for comparing these two molecules, it is imperative that the hypotheses presented here are validated through rigorous experimental testing. The provided protocols for cytotoxicity and antimicrobial screening offer a starting point for such investigations. Future research should focus on a broader range of bacterial and fungal strains, as well as a panel of cancer cell lines, to fully elucidate the biological activity profile of this compound. Furthermore, mechanistic studies to identify the specific cellular targets of these compounds would be a valuable next step in their development as potential therapeutic agents.

References

  • Hernandes, M. Z., et al. (2010). Halogen Atoms in Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets.
  • Lu, Y., et al. (2009). Halogen Bonding – A Novel Interaction for Rational Drug Design? Journal of Medicinal Chemistry.
  • Desiraju, G. R., et al. (2013). Definition of the Halogen Bond (IUPAC Recommendations 2013). Pure and Applied Chemistry.
  • Metrangolo, P., & Resnati, G. (2008). Halogen versus Hydrogen. Science.
  • Wilcken, R., et al. (2013). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Medicinal Chemistry.
  • Shityakov, S., & Förster, C. (2014). In silico-predicted lipophilicity, logP, and their correlation with the permeation of drugs across the blood-brain barrier. Expert Opinion on Drug Discovery.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (2024). ACS Omega.
  • Ibrahim, M. A., et al. (2022). Introducing bromine in the molecular structure as a good strategy to the drug design. Mini-Reviews in Medicinal Chemistry.
  • Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. (2024). Chemistry Proceedings.
  • The influence of halogen substituents on the biological properties of sulfur-containing flavonoids. (2021). Journal of Molecular Structure.
  • Paris, D. F., et al. (1982). Structure-activity relationships in microbial transformation of phenols. Applied and Environmental Microbiology.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024).
  • Toxicity of selected brominated arom
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2019). Chemistry – A European Journal.
  • GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. (2007).
  • Haloalkanes and Haloarenes. NCERT.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024).
  • A selective bromination of aromatic amines. (1970). Journal of the Chemical Society C: Organic.
  • Bromination of various aromatic compounds using aqueous AlBr3-Br2 system. (2019). Journal of the Azerbaijan Chemical Society.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety.

Sources

Introduction: The Electronic Tug-of-War in Substituted Phenylenediamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Influence of Methyl Substitution on the Reactivity of Bromo-phenylenediamines

For Researchers, Scientists, and Drug Development Professionals

Bromo-phenylenediamines are complex aromatic systems where the overall reactivity is governed by a delicate interplay of electronic effects from multiple substituents. The two amino groups are potent activating, ortho, para-directing groups due to their strong +R (resonance) effect. Conversely, the bromine atom exerts a dual influence: it is deactivating due to its strong -I (inductive) electron withdrawal, yet it also directs ortho, para due to a weaker +R effect from its lone pairs.[1]

The introduction of a methyl group adds another layer to this electronic puzzle. As an alkyl group, it is a weak activator of the aromatic ring, donating electron density through a +I (inductive) effect and hyperconjugation.[2] This guide will systematically dissect how this additional electron-donating character modifies the key chemical properties of the parent bromo-phenylenediamine structure.

Comparative Analysis of Reactivity

For the purpose of this guide, we will compare two representative molecules: 4-bromo-1,2-phenylenediamine (A) and its methylated analogue, 4-bromo-5-methyl-1,2-phenylenediamine (B) .

Diagram 1: Electronic Effects of Substituents

G A Reaction Setup B Prepare two parallel reactions: - Reaction 1: Substrate A - Reaction 2: Substrate B A->B C Add Pd Catalyst, Ligand, Base, and n-Butyl Acrylate B->C D Add Internal Standard (e.g., Dodecane) C->D E Heat to Reaction Temperature (e.g., 100 °C) and start timer (t=0) D->E F Sampling at Intervals E->F G Withdraw aliquots at t = 5, 15, 30, 60, 120, 240 min F->G H Quench immediately in cold solvent G->H I Sample Analysis (GC-MS) H->I J Quantify reactant and product peaks relative to internal standard I->J K Data Analysis J->K L Plot [Reactant] vs. Time for both reactions K->L M Calculate initial rates and compare k_obs(B) vs. k_obs(A) L->M

Caption: Step-by-step workflow for the comparative kinetic study.

Detailed Methodology

Objective: To determine the observed rate constant (k_obs) for the Heck coupling of substrates A and B.

Materials:

  • 4-bromo-1,2-phenylenediamine (Substrate A)

  • 4-bromo-5-methyl-1,2-phenylenediamine (Substrate B)

  • Palladium(II) acetate [Pd(OAc)₂] (catalyst)

  • Triphenylphosphine (PPh₃) (ligand)

  • n-Butyl acrylate

  • Potassium carbonate (K₂CO₃) (base)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Dodecane (internal standard)

  • Anhydrous reaction vials with stir bars

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution in DMF containing the catalyst Pd(OAc)₂ and ligand PPh₃ at the desired concentrations (e.g., 1 mol% Pd, 2 mol% PPh₃ relative to the substrate).

  • Reaction Setup (Perform in parallel for A and B):

    • To a dry 10 mL reaction vial, add the bromo-phenylenediamine substrate (A or B, 1.0 mmol), K₂CO₃ (1.5 mmol), and a stir bar.

    • Add the internal standard, dodecane (0.5 mmol).

    • Add n-butyl acrylate (1.2 mmol).

    • Add the required volume of DMF to bring the total reaction volume to 5.0 mL.

    • Add the catalyst/ligand stock solution.

  • Reaction Execution and Sampling:

    • Place the sealed vials in a preheated oil bath or heating block at 100 °C. Start the timer as soon as the vials are heated.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a ~50 µL aliquot using a syringe.

    • Immediately quench the aliquot in a vial containing 1 mL of cold dichloromethane to stop the reaction.

  • Analysis:

    • Analyze each quenched sample using GC-MS.

    • Identify the peaks corresponding to the starting material, the product, and the internal standard.

    • Calculate the concentration of the starting material at each time point by comparing its peak area to that of the internal standard.

  • Data Interpretation:

    • Plot the concentration of the bromo-phenylenediamine versus time for each reaction.

    • Determine the initial reaction rate from the slope of the initial linear portion of the curve.

    • The ratio of the initial rates will provide a quantitative measure of the relative reactivity of the methylated versus non-methylated substrate. It is predicted that the rate for substrate B will be significantly higher than for substrate A .

Conclusion and Outlook

The introduction of a methyl group to the bromo-phenylenediamine scaffold has a predictable and pronounced effect on its chemical reactivity. By acting as a weak electron-donating group, it enhances the molecule's basicity and nucleophilicity, increases its susceptibility to oxidation, and accelerates the rate of electrophilic aromatic substitution. These principles are fundamental for professionals in drug development and materials science, as they allow for the fine-tuning of a molecule's properties. For instance, enhancing nucleophilicity can improve the efficiency of a key synthetic coupling step, while altering the oxidation potential can modulate the metabolic stability or electronic properties of a final compound. The provided experimental framework offers a reliable method for quantifying these effects, enabling a data-driven approach to molecular design and synthesis optimization.

References

  • ResearchGate. (n.d.). Hammett plots of the anilinolysis of 2,6-bis(trifluoromethanesulfonyl)...
  • Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts.
  • Filo. (2025). Write a note on the effect of substitution on basisity of aromatic amines.
  • JEE Siksha. (n.d.). EFFECT OF SUBSTITUENTS ON THE BASIC STRENGTH OF AROMATIC AMINES.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • SlideShare. (n.d.). substituents effects on the bacicities of amines.ppt.
  • ResearchGate. (n.d.). [a] Hammett plot with respect to aniline derivatives where the curve...
  • University of Calgary. (n.d.). Substituent Effects and LFERS.
  • Durham E-Theses. (2006). Some studies of the reactions of aromatic nitro compounds with nitrogen and carbon nucleophiles.
  • ResearchGate. (2009). Effects of phenyl- and methyl-substituents on p-phenylenediamine, an electrochemical and spectral study.
  • ACS Publications. (n.d.). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • SciSpace. (2009). Effects of Phenyl‐ and Methyl‐Substituents on p‐Phenylenediamine, an Electrochemical and Spectral Study.
  • YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!
  • PubMed. (n.d.). Structure-activity relationships in the myotoxicity of ring-methylated p-phenylenediamines in rats and correlation with autoxidation rates in vitro.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • R Discovery. (2009). Effects of Phenyl‐ and Methyl‐Substituents on p‐Phenylenediamine, an Electrochemical and Spectral Study.
  • LibreTexts. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions.
  • Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
  • PubMed. (n.d.). Muscle Necrosis by N-methylated P-Phenylenediamines in Rats: Structure-Activity Relationships and Correlation With Free-Radical Production in Vitro.
  • University of Rajasthan. (n.d.). SYNTHESIS OF 3-BROMO-1-METHYLPHENOTHIAZINES BY SMILES REARRANGEMENT.
  • ResearchGate. (n.d.). A variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines.
  • RSC Publishing. (n.d.). Robust non-covalent and covalent anchored N,N,N′,N'-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations.
  • PubChem. (n.d.). m-Phenylenediamine.

Sources

A Spectroscopic Guide to Halogenated N-Methylbenzene-1,2-diamines: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the structural elucidation of novel compounds is a cornerstone of innovation. Halogenated N-methylbenzene-1,2-diamines represent a critical scaffold in the synthesis of a wide array of pharmacologically active molecules. Their utility stems from the nuanced effects of halogen substitution on physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. A precise understanding of their molecular architecture, confirmed through spectroscopic analysis, is therefore paramount.

This guide provides a comparative analysis of halogenated N-methylbenzene-1,2-diamines using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights to aid in the unambiguous characterization of these valuable synthetic intermediates.

The Structural Landscape: An Overview

The introduction of a halogen atom (F, Cl, Br, I) onto the aromatic ring of N-methylbenzene-1,2-diamine induces significant changes in electron distribution and conformation. These alterations, in turn, manifest as predictable shifts and patterns in their respective spectra. This guide will use a comparative approach to highlight these differences, enabling researchers to distinguish between various halogenated isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For halogenated N-methylbenzene-1,2-diamines, both ¹H and ¹³C NMR provide invaluable information regarding the substitution pattern on the aromatic ring and the electronic influence of the halogen.

Key Mechanistic Insights

The electronegativity and size of the halogen substituent directly impact the chemical shifts of nearby protons and carbons. More electronegative halogens (e.g., fluorine) will deshield adjacent nuclei, causing their resonances to appear at a higher chemical shift (downfield). Conversely, the "heavy atom effect" of bromine and iodine can lead to a shielding effect on ortho and para carbons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the halogenated N-methylbenzene-1,2-diamine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a standard single-pulse ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-32, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and reference to the residual solvent peak or an internal standard (e.g., TMS).

Comparative ¹H NMR Data
CompoundAromatic Protons (ppm)N-H Proton (ppm)N-CH₃ Proton (ppm)
N-methylbenzene-1,2-diamine6.6 - 7.2~3.5~2.8
4-Fluoro-N-methylbenzene-1,2-diamine6.5 - 7.0 (with ¹⁹F coupling)~3.6~2.8
4-Chloro-N-methylbenzene-1,2-diamine6.7 - 7.1~3.7~2.8
4-Bromo-N-methylbenzene-1,2-diamine6.8 - 7.2~3.7~2.8

Note: The exact chemical shifts are dependent on the solvent and concentration. The table illustrates general trends.

Comparative ¹³C NMR Data
CompoundAromatic Carbons (ppm)N-CH₃ Carbon (ppm)
N-methylbenzene-1,2-diamine110 - 145~30
4-Fluoro-N-methylbenzene-1,2-diamine110 - 165 (with C-F coupling)~30
4-Chloro-N-methylbenzene-1,2-diamine115 - 148~30
4-Bromo-N-methylbenzene-1,2-diamine100 - 148~30

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For halogenated N-methylbenzene-1,2-diamines, the N-H and C-N stretching vibrations are of particular diagnostic value.

Key Mechanistic Insights

The positions of the N-H stretches are sensitive to hydrogen bonding. Primary amines typically show two N-H stretching bands (symmetric and asymmetric), while secondary amines, such as the N-methylamino group, exhibit a single, less intense band. The C-X (halogen) stretching frequencies appear in the fingerprint region and can sometimes be used for identification, although they are often weak and can be obscured by other vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Comparative IR Data
Functional GroupN-methylbenzene-1,2-diamine (cm⁻¹)Halogenated Derivatives (cm⁻¹)
N-H Stretch (primary amine)3400-3300 (two bands)3400-3300 (two bands)
N-H Stretch (secondary amine)~3350~3350
C-H Stretch (aromatic)3100-30003100-3000
C-H Stretch (aliphatic)2950-28502950-2850
C=C Stretch (aromatic)1620-15801620-1580
N-H Bend1650-15801650-1580
C-N Stretch1340-12501340-1250
C-X Stretch-Varies with halogen (e.g., C-Cl ~800-600)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For halogenated compounds, MS is particularly informative due to the characteristic isotopic distributions of chlorine and bromine.

Key Mechanistic Insights

The presence of chlorine or bromine atoms in a molecule gives rise to a distinctive M+2 peak in the mass spectrum. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in an M+2 peak that is about one-third the intensity of the molecular ion peak (M+). Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, leading to M+ and M+2 peaks of almost equal intensity. Fluorine and iodine are monoisotopic, so they do not produce these characteristic M+2 patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

Comparative Mass Spectrometry Data
Feature4-Fluoro- Derivative4-Chloro- Derivative4-Bromo- Derivative
Molecular Ion (M⁺) PresentPresentPresent
M+2 Peak AbsentPresent (~1/3 intensity of M⁺)Present (~equal intensity to M⁺)
Key Fragmentation Loss of CH₃, loss of NH₂CH₃Loss of Cl, loss of CH₃, loss of NH₂CH₃Loss of Br, loss of CH₃, loss of NH₂CH₃

UV-Visible Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from the ground state to higher energy excited states.

Key Mechanistic Insights

The benzene ring and the amino groups constitute a chromophore. The position of the maximum absorbance (λ_max) is influenced by the substituents on the ring. Halogen substitution can cause a bathochromic (red) or hypsochromic (blue) shift in the λ_max depending on the interplay between the inductive and resonance effects of the halogen.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Blank Measurement: Record the absorbance of the pure solvent in a cuvette.

  • Sample Measurement: Record the absorbance of the sample solution over a range of wavelengths (typically 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Comparative UV-Vis Data
Compoundλ_max 1 (nm)λ_max 2 (nm)
N-methylbenzene-1,2-diamine~240~290
Halogenated DerivativesSlight shifts from the parent compoundSlight shifts from the parent compound

Note: The shifts in λ_max upon halogenation are often subtle and can be influenced by the solvent.

Visualizing the Workflow

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of Halogenated N-methylbenzene-1,2-diamine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Isotopic Pattern UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Transitions Comparison Comparative Analysis of Spectral Data NMR->Comparison IR->Comparison MS->Comparison UV_Vis->Comparison Final_Structure Final_Structure Comparison->Final_Structure Structure Confirmation

Figure 1. A generalized workflow for the spectroscopic analysis of halogenated N-methylbenzene-1,2-diamines.

Conclusion

The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a complementary and comprehensive toolkit for the characterization of halogenated N-methylbenzene-1,2-diamines. By understanding the fundamental principles behind how halogen substitution influences the spectral output, researchers can confidently identify and differentiate between these important synthetic intermediates. This guide serves as a foundational resource to aid in the efficient and accurate structural elucidation required for advancing drug discovery and development programs.

References

  • Mureinik, R., & Robb, W. (1968). Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(3), 377-384.
  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789.
  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782-1789. [Link]
  • Besnard, M., et al. (2009). Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO(2) from infrared spectroscopy and quantum calculations. The Journal of Chemical Physics, 131(1), 014502. [Link]
  • Cervený, L., et al. (2012). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Monatshefte für Chemie - Chemical Monthly, 143(8), 1159-1164.
  • LibreTexts. (2023).
  • Ahandour, A., et al. (2001). Synthesis, DTA, IR and raman spectra of penthylenediammonium hexachlorostannate NH3(CH2)5NH3SnCl6. Journal of Molecular Structure, 563-564, 289-294.
  • Al-Masoudi, N. A., et al. (2014). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. Journal of Polymer Research, 21(11), 578.
  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy.
  • Takhistov, V. V., & Ponomarev, D. A. (2002). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 71(7), 595-620.
  • Pápai, M., et al. (2021). Figure S2: 1 H NMR spectrum of the given aniline compound.
  • Witte, M., et al. (2013). 2‐Nitro‐1,4‐diaminobenzene‐Functionalized Poly(vinyl amine)s as Water‐Soluble UV‐Vis‐Sensitive pH Sensors. Macromolecular Chemistry and Physics, 214(20), 2338-2347.
  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
  • Taghavi, M., et al. (2012). Asymmetric-based novel poly(ether-imide)s: Preparation, properties, kinetics of thermal decomposition, and study electrochemical

A Comparative Guide to Purity Assessment of 3-bromo-N1-methylbenzene-1,2-diamine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical synthesis, the quality of an intermediate is a non-negotiable predicate for the quality of the final Active Pharmaceutical Ingredient (API). Intermediates like 3-bromo-N1-methylbenzene-1,2-diamine are foundational building blocks, and their impurity profile can directly influence the safety, efficacy, and stability of the resulting drug. This guide provides a comprehensive, technically-grounded framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method to assess the purity of this critical intermediate. We will move beyond a simple recitation of steps to explain the scientific rationale behind our choices, compare viable alternatives, and present a self-validating protocol that ensures trustworthiness and analytical rigor.

The Imperative for a Stability-Indicating Method

This compound is a substituted aromatic diamine. Its structure contains two nucleophilic amine groups and a halogenated aromatic ring, making it susceptible to a variety of process-related and degradation impurities. These may include isomers, products of oxidation, hydrolysis, or photolytic decomposition, and residual starting materials from its synthesis. A simple purity check is insufficient; a robust, stability-indicating method is required—one that can unequivocally separate the main compound from any potential impurities and degradation products that might arise during manufacturing, transport, or storage.[1][2][3] Reversed-phase HPLC (RP-HPLC) is the preeminent technique for this challenge due to its versatility and high resolving power for moderately polar to nonpolar small molecules.[4]

Strategic Method Development: Causality Behind Experimental Choices

Developing an effective HPLC method is a systematic process of optimizing selectivity and efficiency. Our choices are guided by the physicochemical properties of the analyte.

Pillar 1: Column Selection - A Comparative Analysis

The analytical column is the heart of the separation. The choice of stationary phase dictates the primary interaction mechanism with the analyte. While a C18 column is the most common starting point in reversed-phase chromatography, other phases can offer unique selectivity for aromatic and basic compounds.[5][6]

Stationary Phase Primary Interaction(s) Advantages for this compound Potential Drawbacks
C18 (L1) HydrophobicExcellent retention for the aromatic ring; a well-understood, robust choice.Potential for peak tailing with basic amines due to secondary interactions with residual silanols.
Phenyl-Hexyl (L11) Hydrophobic & π-π InteractionsEnhanced selectivity for aromatic compounds via π-π interactions.[7][8] Can resolve isomers that co-elute on C18.Selectivity can be highly dependent on the organic modifier used (e.g., methanol vs. acetonitrile).[7]
Embedded Polar Group (EPG) Hydrophobic & Hydrogen BondingImproved peak shape for basic compounds by shielding silanols.[9] Stable in highly aqueous mobile phases.May have lower overall hydrophobicity and retention compared to a standard C18.

Decision: We will proceed with a C18 column for its proven reliability and broad applicability. A Phenyl-Hexyl column will be our designated orthogonal alternative, invaluable for confirming peak purity or resolving any co-elutions discovered during validation.

Pillar 2: Mobile Phase Optimization - Controlling Retention and Peak Shape

The mobile phase is a powerful tool for manipulating chromatographic selectivity.

  • Organic Modifier: Acetonitrile is chosen for its low viscosity and favorable UV transparency. Methanol is a viable alternative that can alter selectivity, particularly on a phenyl-based column.[7]

  • Aqueous Phase & pH Control: The basic amine groups in our analyte are prone to causing poor peak shape (tailing) on silica-based columns. To mitigate this, we must control the pH of the mobile phase. Adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the aqueous mobile phase serves a critical purpose: it protonates the amine functional groups.[10][11][12] This protonation suppresses unwanted interactions with acidic silanol groups on the stationary phase surface, resulting in sharper, more symmetrical peaks. A mobile phase pH of around 2.5-3.5 is ideal.

  • Gradient Elution: Given the potential for a wide range of impurity polarities, a gradient elution (gradually increasing the percentage of organic modifier) is necessary to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted within a reasonable timeframe.

Proposed Stability-Indicating HPLC Method

This protocol is designed as a robust starting point for analysis, grounded in the principles discussed above.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 3.5 µm particle sizeStandard geometry providing good efficiency and backpressure.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterControls pH to ensure good peak shape for the basic analyte.[10][11]
Mobile Phase B AcetonitrileCommon, low-UV-absorbance organic modifier.
Gradient Program Time (min)%B
0.010
20.090
25.090
25.110
30.010
Flow Rate 1.0 mL/minAppropriate for a 4.6 mm ID column.
Column Temperature 35 °CEnsures reproducible retention times and improves efficiency.
Injection Volume 5 µLMinimizes potential for peak distortion from the injection solvent.
Detection PDA Detector, 210-400 nm. Quantitation at 254 nm.PDA allows for peak purity assessment and identification of the optimal quantitation wavelength.
Sample Preparation Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile.Creates a 100 µg/mL solution in a solvent compatible with the mobile phase.

Visualizing the Method Development & Validation Pathway

start Objective: Purity of 3-bromo-N1- methylbenzene-1,2-diamine dev_phase Method Development start->dev_phase col_select Column & Mobile Phase Screening dev_phase->col_select gradient_opt Gradient & Temperature Optimization col_select->gradient_opt validation_phase Method Validation (ICH Q2(R1)) gradient_opt->validation_phase specificity Specificity & Forced Degradation Studies validation_phase->specificity quant_params Linearity, Accuracy, Precision, Range validation_phase->quant_params sensitivity LOD & LOQ validation_phase->sensitivity robustness Robustness Evaluation validation_phase->robustness final_method Final Validated Method for Routine Use specificity->final_method quant_params->final_method sensitivity->final_method robustness->final_method

Caption: A streamlined workflow from objective to a validated HPLC method.

Method Validation: The Trustworthiness Pillar

A method is not scientifically sound until it is validated. The protocol must be challenged to prove it is fit for its intended purpose, following the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]

Specificity via Forced Degradation

This is the most critical validation experiment for a stability-indicating method. It involves intentionally stressing the analyte to produce degradation products and proving the method can separate them from the parent peak.[1][16][17]

Forced Degradation Protocol:

  • Prepare five separate solutions of the analyte at the target concentration (100 µg/mL).

  • Expose each solution to a different stress condition:

    • Acid Hydrolysis: Add 1M HCl, heat at 60 °C for 8 hours.

    • Base Hydrolysis: Add 1M NaOH, heat at 60 °C for 8 hours.

    • Oxidation: Add 3% H₂O₂, keep at room temperature for 24 hours.

    • Thermal: Heat the solution at 80 °C for 48 hours.

    • Photolytic: Expose the solution to high-intensity UV light (as per ICH Q1B) for 24 hours.

  • Prepare an unstressed control solution.

  • Analyze all samples using the proposed HPLC method with PDA detection.

  • Acceptance Criteria: The method is specific if there is no interference at the retention time of the main peak, and all degradation peaks are baseline resolved (Resolution > 1.5). Peak purity analysis using the PDA data must pass for the analyte peak in all stressed samples. A target degradation of 5-20% is ideal to ensure significant degradants are formed without destroying the sample.[1]

Quantitative Validation Parameters

The following tests establish the method's quantitative reliability.

Parameter Procedure Typical Acceptance Criteria (ICH Q2(R1))
Linearity Analyze a minimum of five concentrations from the LOQ to 150% of the target concentration.Correlation Coefficient (r²) ≥ 0.999
Accuracy Perform recovery studies by spiking a blank matrix with the analyte at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate analyses at 100% concentration. Intermediate: Repeat on a different day/by a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine experimentally based on signal-to-noise ratio (S/N).LOD: S/N ≈ 3:1; LOQ: S/N ≈ 10:1.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Visualizing the Validation Logic

ValidatedMethod Is the Method Fit for Purpose? Specificity Is it Specific? ValidatedMethod->Specificity yes Accurate Is it Accurate? ValidatedMethod->Accurate yes Precise Is it Precise? ValidatedMethod->Precise yes Sensitive Is it Sensitive? ValidatedMethod->Sensitive yes Robust Is it Robust? ValidatedMethod->Robust yes ForcedDeg Separates all Degradation Products? Specificity->ForcedDeg Recovery Recovers Known Amounts (98-102%)? Accurate->Recovery RSD Low Variation (RSD <= 2%)? Precise->RSD LOQ Can Quantify Low Levels? Sensitive->LOQ Variations Tolerates Minor Method Variations? Robust->Variations

Caption: A decision tree representing the core questions of method validation.

Conclusion

The development of a scientifically sound, stability-indicating HPLC method for an intermediate like this compound is a foundational activity in drug development. It is a process built on a logical understanding of chromatographic principles and confirmed through rigorous, systematic validation as prescribed by ICH guidelines.[13][14][15] By explaining the causality behind each choice—from column chemistry to mobile phase pH—and by verifying performance through forced degradation and quantitative validation, we create a method that is not just a procedure, but a self-validating system of quality control. This ensures that the purity data generated is reliable, reproducible, and provides a true reflection of material quality, safeguarding the integrity of the entire pharmaceutical manufacturing chain.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Hisanaga, A., et al. (1987). Separation and determination of aromatic amines by reversed-phase HPLC. Journal of the Food Hygienic Society of Japan (Shokuhin Eiseigaku Zasshi). [Link]
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ICH. (n.d.). Quality Guidelines.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Alsante, K. M., et al. (2003). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
  • ZeptoMetrix. (n.d.). Mobile Phase Modifiers.
  • J-STAR Research. (n.d.). Method Development & Forced Degradation.
  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Patel, Y. P., et al. (2016). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical Sciences & Research. [Link]
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. [Link]
  • Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
  • Pandey, P. K. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Pharmaeli. [Link]
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]
  • Danielson, N. D., et al. (2012). Isopropylammonium Formate as a Mobile Phase Modifier for Liquid Chromatography.
  • Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method. Phenomenex Blog. [Link]
  • Hawach. (2025). Polar Column in HPLC Example. Hawach Scientific. [Link]

Sources

The Strategic Application of 3-bromo-N1-methylbenzene-1,2-diamine in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of foundational chemical scaffolds is a critical decision that dictates the efficiency of synthetic routes and the novelty of the resulting molecular entities. Among the myriad of available building blocks, substituted o-phenylenediamines serve as pivotal precursors for a vast array of biologically active heterocyclic compounds. This guide provides an in-depth technical analysis of 3-bromo-N1-methylbenzene-1,2-diamine (CAS: 1150617-55-2), a versatile yet nuanced reagent. We will objectively compare its performance and strategic value against other common diamine precursors, supported by experimental data and established chemical principles.

Understanding the Core Reagent: this compound

This compound is an aromatic diamine characterized by three key structural features that profoundly influence its reactivity: the ortho-diamine arrangement, a bromine substituent, and an N-methyl group. Each of these components plays a distinct role in modulating the molecule's electronic and steric properties, making it a unique tool for synthetic chemists.

  • The o-Diamine Functionality : This arrangement is the cornerstone of its utility, enabling the facile construction of fused five- and six-membered nitrogen-containing heterocycles, such as benzimidazoles and quinoxalines. These ring systems are prevalent in a wide range of pharmaceuticals.

  • The Bromo Substituent : As an electron-withdrawing group, the bromine atom deactivates the aromatic ring and reduces the nucleophilicity of the two amino groups. While this can lead to slower reaction rates compared to unsubstituted diamines, it also offers a valuable synthetic handle for further functionalization through cross-coupling reactions.

  • The N-Methyl Group : This electron-donating group can slightly enhance the nucleophilicity of the adjacent secondary amine. More importantly, it introduces a point of asymmetry and can influence the regioselectivity of cyclization reactions, leading to specific isomers.

Key Applications in Heterocyclic Synthesis

The primary application of this compound lies in its role as a precursor for the synthesis of complex heterocyclic scaffolds. Below, we delve into two of the most significant applications: the synthesis of benzimidazoles and quinoxalines.

Synthesis of Substituted Benzimidazoles

Benzimidazoles are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.

A key application of this compound is in the synthesis of 6-bromo-1-methyl-1H-benzo[d]imidazole, a valuable intermediate in pharmaceutical development.[2]

Experimental Protocol: Synthesis of 6-bromo-1-methyl-1H-benzo[d]imidazole [1]

  • Reduction of the Precursor : Stannous chloride dihydrate (43 mmol) is added portion-wise to a solution of the nitro precursor (4-bromo-1-methyl-2-nitroaniline, 21.6 mmol) in ethanol (200 ml).

  • Reflux : The mixture is heated to reflux for 4 hours.

  • Work-up : The reaction mixture is concentrated under reduced pressure. The residue is treated with water (200 ml) and 1N sodium hydroxide solution (100 ml).

  • Extraction : The product is extracted with dichloromethane. The organic phase is dried over anhydrous sodium sulfate and concentrated.

  • Cyclization : The resulting crude this compound is dissolved in toluene (50 ml). Trimethyl orthoformate (24 mmol) and a catalytic amount of p-toluenesulfonic acid (0.2 g) are added.

  • Second Reflux : The mixture is heated to reflux for 2 hours.

  • Purification : The reaction mixture is concentrated, and the residue is purified by silica gel column chromatography (eluent: dichloromethane/methanol 95/5) to yield 6-bromo-1-methyl-1H-benzo[d]imidazole as a cream-colored powder.

Yield : 54.74%[1]

Synthesis of Quinoxaline Derivatives

Quinoxalines are another class of important nitrogen-containing heterocycles with diverse biological activities, including applications as anticancer and antiviral agents. Their synthesis typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3]

Generalized Experimental Protocol: Synthesis of a 6-bromo-1-methyl-2,3-disubstituted-quinoxaline

  • Reaction Setup : In a round-bottom flask, dissolve this compound (1 mmol) and a 1,2-dicarbonyl compound (e.g., benzil, 1 mmol) in ethanol (10 mL).

  • Catalyst Addition : Add a catalytic amount of an acid, such as p-toluenesulfonic acid (5 mol%).

  • Reaction : Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up : Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Comparative Performance Analysis

The strategic choice of a diamine precursor is often a balance between reactivity, cost, and the desired structural features in the final product. Here, we compare this compound with other relevant diamines.

Precursor DiamineKey Structural FeaturesExpected Reactivity in CondensationSynthetic AdvantagesSynthetic Disadvantages
o-PhenylenediamineUnsubstitutedHighHigh reactivity, low cost.Lacks handles for further functionalization.
4-Bromo-o-phenylenediamineElectron-withdrawing groupModerateBromo group for cross-coupling.Slower reaction rates than unsubstituted.
This compound Electron-withdrawing group, N-alkylationModerateBromo handle, potential for regioselectivity.Potentially slower reactions, higher cost.
4-Methyl-o-phenylenediamineElectron-donating groupHighIncreased nucleophilicity, faster reactions.Lacks a versatile functional handle like bromine.

The presence of the electron-withdrawing bromine atom in this compound reduces the nucleophilicity of the amino groups, which can lead to slower reaction rates compared to unsubstituted or methyl-substituted o-phenylenediamines. However, this deactivating effect can often be overcome by adjusting reaction conditions, such as increasing the temperature or using a catalyst.

The N-methyl group, being electron-donating, can partially counteract the deactivating effect of the bromine atom, potentially leading to slightly faster reactions compared to its non-N-alkylated bromo-substituted counterpart. More significantly, the N-methylation provides a route to specific N-substituted heterocyclic products, which can be crucial for tuning the pharmacological properties of the final molecule.

Visualizing the Synthetic Workflow and Decision Framework

To further elucidate the synthetic pathways and the strategic considerations in choosing a diamine precursor, the following diagrams are provided.

Synthetic_Workflow_Benzimidazole cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 3-bromo-N1- methylbenzene-1,2-diamine C Toluene p-TsOH (cat.) Reflux A->C Condensation B Trimethyl Orthoformate B->C D 6-bromo-1-methyl-1H- benzo[d]imidazole C->D Cyclization caption Synthesis of 6-bromo-1-methyl-1H-benzo[d]imidazole.

Caption: Synthetic workflow for the formation of a substituted benzimidazole.

Decision_Framework cluster_reactivity Reactivity Considerations cluster_functionalization Functionalization Needs cluster_recommendation Recommended Precursors Start Select Diamine Precursor Reactivity Desired Reaction Rate? Start->Reactivity Functionalization Further Modification Needed? Start->Functionalization Fast Fast Reactivity->Fast Moderate Moderate Reactivity->Moderate Rec1 Unsubstituted or Alkyl-substituted Diamine Fast->Rec1 Rec2 Halogenated Diamine Moderate->Rec2 Rec3 3-bromo-N1-methylbenzene- 1,2-diamine Moderate->Rec3 Balanced Reactivity Yes Yes Functionalization->Yes No No Functionalization->No Yes->Rec2 Yes->Rec3 Regioselectivity & N-substitution No->Rec1 caption Decision framework for selecting an o-phenylenediamine precursor.

Caption: A logical framework for the selection of an appropriate diamine precursor.

Conclusion

This compound stands out as a strategically valuable building block for the synthesis of complex, biologically relevant heterocycles. While its inherent electronic properties may lead to more moderate reaction rates compared to highly activated diamines, this is often a worthwhile trade-off for the synthetic versatility offered by the bromine handle and the regiochemical control and N-substitution provided by the methyl group. For researchers and drug development professionals aiming to create novel molecular architectures with opportunities for further diversification, this compound represents a powerful and judicious choice.

References

  • Encyclopedia.pub.

Sources

Safety Operating Guide

Proper Disposal of 3-bromo-N1-methylbenzene-1,2-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3-bromo-N1-methylbenzene-1,2-diamine (CAS No. 1150617-55-2). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes established safety protocols and regulatory principles to ensure the responsible management of this halogenated aromatic amine waste.

Understanding the Hazard Profile: Why Caution is Critical

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from closely related isomers and the general class of halogenated aromatic amines indicate a significant hazard profile.

Anticipated Hazards:

  • Toxicity: Aromatic amines are a class of compounds known for their potential toxicity.[1] Isomers and related compounds are classified as harmful or toxic if swallowed, in contact with skin, or inhaled.[2][3]

  • Irritation: Expect this compound to be a skin and eye irritant.[2][4] Direct contact can cause irritation or more severe damage.

  • Environmental Hazard: Aromatic amines can be toxic to aquatic life.[1] Therefore, disposal down the drain is strictly prohibited.[2][5]

  • Hazardous Decomposition: When heated to decomposition, this compound may release toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[2]

This profile dictates that this compound must be treated as hazardous waste . The following procedures are designed to mitigate these risks during collection, storage, and final disposal.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment waste is generated. The core principles are segregation, containment, and proper labeling .

Step 1: Immediate Waste Segregation at the Point of Generation

Causality: Preventing dangerous chemical reactions is the primary reason for immediate segregation.[6] Halogenated compounds, amines, and other waste streams must be kept separate to avoid violent reactions, gas generation, or polymerization.

Procedure:

  • Designate a specific waste container exclusively for "Halogenated Aromatic Amine Waste."

  • This container should be located within a Satellite Accumulation Area (SAA), which is at or near the point of waste generation, such as inside a chemical fume hood.[7][8]

  • Never mix this waste with non-halogenated solvents, acids, bases, or oxidizing agents.[7]

Step 2: Proper Container Selection and Management

Causality: The container is the primary barrier preventing chemical release into the laboratory environment. Its material must be compatible with the waste, and it must be kept closed to prevent the escape of vapors.

Procedure:

  • Container Choice: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container.[9] Glass is acceptable if protected by secondary containment. The original product container is often a suitable choice if it's in good condition.[7]

  • Container Integrity: Always keep the waste container tightly sealed, except when adding waste.[7][8]

  • Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.

Step 3: Compliant Hazardous Waste Labeling

Causality: Accurate labeling is a regulatory requirement and is crucial for communicating hazards to everyone in the laboratory and to the ultimate waste disposal contractors.[10]

Procedure:

  • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[8]

  • The label must clearly state:

    • The words "Hazardous Waste" .[7][10]

    • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[7]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[7][10]

    • The date the container was first used and the date it becomes full.[7]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Causality: The SAA provides a designated, controlled area for the short-term storage of hazardous waste, ensuring it is managed safely before being moved for final disposal.

Procedure:

  • Store the labeled, sealed container in your designated SAA.[7][10]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Ensure the SAA is equipped with secondary containment (such as a chemical-resistant tray) to contain spills.[6]

  • Accumulation limits apply: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be moved within three days.[8]

Step 5: Arranging for Final Disposal

Causality: Hazardous waste must be disposed of through a licensed and approved hazardous waste contractor to ensure it is handled and treated in an environmentally sound and legally compliant manner.[6][11]

Procedure:

  • Once the waste container is full (or has been in accumulation for up to one year), contact your institution's Environmental Health & Safety (EHS) department.[7][8]

  • EHS will coordinate the pickup, transport, and final disposal of the waste via a licensed contractor.

  • DO NOT attempt to treat this chemical waste yourself (e.g., via neutralization) unless you are operating under a specific, EHS-approved protocol.[12]

  • DO NOT pour this chemical down the drain or place it in the regular trash.[5]

Data Summary and Visual Guides

For clarity, the key operational parameters are summarized below.

Table 1: Disposal and Safety Quick Reference

ParameterGuidelineRationale
Waste Category Hazardous Waste: Halogenated Aromatic AmineToxicity, environmental hazard, and presence of a halogen.
Container Type Chemically resistant plastic (e.g., HDPE)Prevents degradation of the container and chemical leakage.
Primary Storage Labeled, sealed container in a designated SAAEnsures safe, compliant, short-term storage at the point of generation.[7][8]
Labeling "Hazardous Waste," full chemical name, hazardsCommunicates contents and dangers to all handlers.[10]
Disposal Method Collection by a licensed hazardous waste contractorEnsures legal compliance and environmentally sound disposal.[6][11]
Prohibited Actions Drain disposal, trash disposal, mixing with incompatible wastePrevents environmental contamination and dangerous reactions.[5][7]

Diagram 1: Disposal Decision Workflow

This diagram illustrates the logical steps from waste generation to final disposal.

DisposalWorkflow A Waste Generation (this compound) B Select Compatible Container (e.g., HDPE) A->B C Affix Hazardous Waste Label B->C D Place in Designated SAA (with secondary containment) C->D E Is Container Full or >1 Year Old? D->E F Continue Use (Keep sealed) E->F No G Contact EHS for Pickup E->G Yes F->D H Transfer to Central Accumulation Area by authorized personnel G->H I Disposal via Licensed Contractor H->I

Caption: Workflow for the compliant disposal of this compound.

Diagram 2: Waste Segregation Logic

This chart emphasizes the importance of separating different waste streams.

WasteSegregation cluster_waste Chemical Waste Streams cluster_incompatible Incompatible Waste - DO NOT MIX Waste This compound Store in: Halogenated Aromatic Amine Waste Container Acids Acids Bases Bases Oxidizers Oxidizers NonHalogenated Non-Halogenated Solvents

Caption: Segregation of halogenated amine waste from incompatible chemical streams.

Conclusion: Upholding a Culture of Safety

The proper disposal of this compound is not merely a procedural task; it is a reflection of our professional responsibility to ensure a safe working environment and protect our planet. By adhering to these scientifically grounded and regulation-aligned procedures, we build a deep, trust-based culture of safety that extends far beyond the products we develop. Always consult your institution's specific EHS guidelines and the manufacturer's SDS for the most definitive information.

References

  • Guidance on Proper Disposal Procedures for Hazardous Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Waste Management: The New Regul
  • Regulation of Labor
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Safety Data Sheet for 5-Bromo-3-methylbenzene-1,2-diamine.
  • Safety Data Sheet for 5-Bromo-3,4-dimethylbenzene-1,2-diamine. Fisher Scientific.
  • This compound. Advanced ChemBlocks.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • 3-Bromobenzene-1,2-diamine.
  • Safety Data Sheet for a related arom
  • Safety Data Sheet for Aromatic Amine Cleaning Developing Solution. SKC Inc.
  • 6-bromo-N1-methylbenzene-1,2-diamine.
  • Amine Disposal For Businesses. Collect and Recycle.
  • This compound. BLDpharm.
  • 3-broMo-1-N-Methylbenzene-1,2-diaMine. ChemicalBook.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • N1-Methylbenzene-1,2-diamine. BLDpharm.

Sources

A Comprehensive Guide to the Safe Handling of 3-bromo-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of 3-bromo-N1-methylbenzene-1,2-diamine. As a halogenated aromatic amine, this compound requires stringent safety protocols to mitigate potential risks to laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for safe and compliant laboratory operations.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Acute Toxicity: Potentially toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4]

  • Sensitization: May cause an allergic skin reaction.[1][4]

Given its structural class as a halogenated aromatic amine, it is prudent to handle this compound with the assumption that it may possess these hazards. A comprehensive risk assessment should be conducted before any new experimental protocol is initiated.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure through inhalation, dermal contact, and eye contact. The following table outlines the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[1][5]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended), a chemically resistant lab coat, and closed-toe shoes.[6][7]Prevents skin contact, which can lead to irritation or allergic reactions.[1][8] Studies on aromatic amines demonstrate the importance of appropriate glove selection to prevent permeation.[9][10]
Respiratory Protection All handling of this compound should be performed in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[6]Minimizes the inhalation of harmful vapors.[1]

Safe Handling and Operational Workflow

A systematic workflow is critical to ensure safety from the moment the compound is received until its final disposal. The following diagram and procedural steps outline a comprehensive and self-validating system for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS & Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare & Inspect Fume Hood prep_ppe->prep_area handle_aliquot Aliquot Chemical in Fume Hood prep_area->handle_aliquot handle_reaction Perform Experiment handle_aliquot->handle_reaction handle_transfer Seal & Label Containers handle_reaction->handle_transfer cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon cleanup_segregate Segregate Halogenated Waste cleanup_decon->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Review Safety Information: Before beginning work, thoroughly review this guide and any available safety information for similar compounds.[11]

    • Don PPE: Equip yourself with the full complement of PPE as outlined in the table above.

    • Prepare Work Area: Ensure the chemical fume hood is operational and the work area is clean and free of clutter.[11] Have spill cleanup materials readily available.

  • Handling:

    • Aliquoting: Carefully measure and transfer the required amount of the chemical within the fume hood. Use appropriate tools to minimize the risk of spills.

    • Performing the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height.

  • Cleanup and Decontamination:

    • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[11]

    • Wipe Down Surfaces: Decontaminate the work surfaces within the fume hood with an appropriate solvent and cleaning agent.

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility. Halogenated organic compounds require specific disposal procedures.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[11][7][12][13]

  • Waste Containers: Use designated, clearly labeled, and sealed containers for all waste containing this compound.

  • Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[14] Arrange for pickup by your institution's environmental health and safety department.

  • Empty Containers: Rinse empty containers with a suitable solvent three times, collecting the rinsate as halogenated waste. Deface the label on the empty container before disposal.

By adhering to these protocols, researchers can safely handle this compound, minimizing personal exposure and environmental impact.

References

  • BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
  • PubChem. (n.d.). 3-Bromobenzene-1,2-diamine. National Center for Biotechnology Information.
  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6).
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-3-methylbenzene-1,2-diamine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Bromo-3,5-dimethylbenzene.
  • Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-3,4-dimethylbenzene-1,2-diamine.
  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-o-phenylenediamine.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Chemistry LibreTexts. (2020). Safety.
  • Advanced ChemBlocks. (n.d.). This compound.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • Sigma-Aldrich. (2024). Safety Data Sheet: P9029.
  • BLDpharm. (n.d.). This compound.
  • ChemicalBook. (2022). 4-BroMo-3-chloro-N1-Methylbenzene-1,2-diaMine - Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 5-Bromo-N1-ethylbenzene-1,2-diamine.
  • Sigma-Aldrich. (n.d.). 3-Bromo-1,2-diaminobenzene AldrichCPR.
  • Chemrio. (n.d.). This compound.
  • BLDpharm. (n.d.). 5-Bromo-N1,3-dimethylbenzene-1,2-diamine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-N1-methylbenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
3-bromo-N1-methylbenzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.